molecular formula C8H5BrN2O2 B1375680 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione CAS No. 1173721-45-3

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Cat. No.: B1375680
CAS No.: 1173721-45-3
M. Wt: 241.04 g/mol
InChI Key: AJQKBOXVCYDTSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione (CAS Registry Number: 1173721-45-3) is a brominated pyrrolopyridine derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C 8 H 5 BrN 2 O 2 and a molecular weight of 241.04 g/mol, this compound serves as a versatile chemical building block . The core pyrrolo[2,3-b]pyridine scaffold is a privileged structure in the design of biologically active molecules, as it is a key component of various kinase inhibitors . This specific bromo- and methyl-substituted derivative is particularly valuable for the exploration and development of novel therapeutic agents. Patents highlight that pyrrolo[2,3-b]pyridine derivatives exhibit potent activity as kinase inhibitors, with potential applications in treating a range of conditions, including neoplastic diseases (e.g., breast cancer, colon cancer, glioblastoma), respiratory system disorders, and diseases of the urinary system and kidneys . The compound's structure makes it a promising lead for anticancer research, as related 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are critical targets in oncology . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should consult its Safety Data Sheet (SDS) for proper handling, storage, and safety information .

Properties

IUPAC Name

5-bromo-1-methylpyrrolo[2,3-b]pyridine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c1-11-7-5(6(12)8(11)13)2-4(9)3-10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQKBOXVCYDTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)Br)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743402
Record name 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173721-45-3
Record name 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Abstract

This technical guide provides a comprehensive overview of a robust and plausible synthetic pathway for this compound, a compound of significant interest in medicinal chemistry and drug development. This molecule, also known as 5-bromo-1-methyl-7-azaisatin, incorporates the versatile 7-azaisatin scaffold, which serves as a bioisostere for isatin and is a key structural motif in various biologically active agents, particularly kinase inhibitors. This document offers a detailed retrosynthetic analysis, a step-by-step synthetic protocol, mechanistic insights, and experimental considerations tailored for researchers, chemists, and professionals in the field of drug discovery. The proposed pathway is grounded in established chemical principles, combining N-methylation, Sandmeyer-type isatin synthesis, and electrophilic bromination, ensuring a logical and reproducible approach.

Introduction

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is a privileged scaffold in medicinal chemistry, prized for its ability to mimic the natural indole structure while introducing a hydrogen bond acceptor through the pyridine nitrogen. This modification can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2] When oxidized to the 2,3-dione, it forms the 7-azaisatin core, a critical component in the design of potent enzyme inhibitors.

The target molecule, this compound, features two key modifications to this core:

  • N-1 Methylation: The methylation of the pyrrole nitrogen blocks a hydrogen bond donor site, which can enhance membrane permeability, improve metabolic stability, and fine-tune binding interactions within a target protein's active site.

  • C-5 Bromination: The introduction of a bromine atom at the 5-position serves as a valuable synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[3][4] Furthermore, the halogen atom can form halogen bonds or engage in hydrophobic interactions, thereby increasing binding affinity and potency.

This guide delineates a logical and efficient synthetic strategy to access this valuable building block, addressing the regiochemical challenges inherent in the functionalization of the 7-azaindole nucleus.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a strategy centered on the well-established Sandmeyer isatin synthesis. The primary disconnection breaks the pyrrolidinedione ring, leading back to a suitably substituted 2-aminopyridine precursor.

G target This compound intermediate1 Isonitroso Intermediate target->intermediate1 Cyclization (C-N, C-C bond formation) intermediate2 2-(Methylamino)-5-bromopyridine intermediate1->intermediate2 Condensation start_material 2-Amino-5-bromopyridine intermediate2->start_material N-Methylation

Caption: Retrosynthetic pathway for the target compound.

This analysis leads to a forward synthesis commencing with a commercially available starting material, 2-amino-5-bromopyridine. This approach offers superior control over the introduction of the N-methyl group and the regiochemistry of the final product.

Proposed Synthetic Pathway

The proposed forward synthesis is a three-step process designed for efficiency and scalability. The pathway leverages classic, reliable reactions, making it accessible for typical synthetic chemistry laboratories.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Condensation cluster_2 Step 3: Cyclization A 2-Amino-5-bromopyridine B 2-(Methylamino)-5-bromopyridine A->B NaH, CH3I THF, 0 °C to rt C 2-(Methylamino)-5-bromopyridine D (E)-1-(5-bromo-2-(methylamino)pyridin-3-yl)-2-(hydroxyimino)ethan-1-one C->D Chloral hydrate, NH2OH·HCl Na2SO4, aq. HCl E (E)-1-(5-bromo-2-(methylamino)pyridin-3-yl)-2-(hydroxyimino)ethan-1-one F This compound E->F Conc. H2SO4 80 °C

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

Safety Precaution: These procedures involve hazardous materials, including sodium hydride, methyl iodide, chloral hydrate, hydroxylamine, and concentrated sulfuric acid. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: Synthesis of 2-(Methylamino)-5-bromopyridine

This step involves the regioselective N-methylation of the exocyclic amino group of 2-amino-5-bromopyridine. Using a strong base like sodium hydride ensures deprotonation of the amine, followed by nucleophilic attack on methyl iodide.

Reagents and Materials

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-Amino-5-bromopyridine172.9950.01.0
Sodium Hydride (60% disp.)40.0055.01.1
Methyl Iodide141.9460.01.2
Tetrahydrofuran (THF), anhydrous---

Procedure:

  • Suspend sodium hydride (2.2 g, 55.0 mmol, 60% dispersion in mineral oil) in anhydrous THF (150 mL) in a flame-dried, three-neck flask under an inert atmosphere of nitrogen.

  • Cool the suspension to 0 °C using an ice bath.

  • Add a solution of 2-amino-5-bromopyridine (8.65 g, 50.0 mmol) in anhydrous THF (100 mL) dropwise over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Cool the mixture back to 0 °C and add methyl iodide (3.73 mL, 60.0 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield 2-(methylamino)-5-bromopyridine as a solid.

Step 2: Synthesis of the Isonitroso Intermediate

This reaction is a variation of the Sandmeyer isatin synthesis, where the substituted aminopyridine is condensed with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide-type intermediate.

Reagents and Materials

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-(Methylamino)-5-bromopyridine187.0220.01.0
Chloral Hydrate165.4022.01.1
Hydroxylamine Hydrochloride69.4966.03.3
Anhydrous Sodium Sulfate142.04132.06.6
Hydrochloric Acid (conc.)36.46--
Water18.02--

Procedure:

  • Prepare a solution of 2-(methylamino)-5-bromopyridine (3.74 g, 20.0 mmol), chloral hydrate (3.64 g, 22.0 mmol), and anhydrous sodium sulfate (18.75 g, 132.0 mmol) in water (200 mL).

  • Add a solution of hydroxylamine hydrochloride (4.59 g, 66.0 mmol) in water (50 mL).

  • Add concentrated hydrochloric acid (2 mL) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring by TLC.

  • Upon completion, cool the mixture in an ice bath. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude isonitroso intermediate, which can often be used in the next step without further purification.

Step 3: Acid-Catalyzed Cyclization to this compound

The final step is an intramolecular electrophilic substitution reaction. The protonated oxime intermediate is attacked by the electron-rich pyridine ring, followed by dehydration and tautomerization to yield the desired 7-azaisatin product. Strong acid is crucial for this transformation.

Reagents and Materials

ReagentM.W. ( g/mol )Amount (mmol)
Isonitroso Intermediate~259.0515.0
Sulfuric Acid (conc.)98.08-

Procedure:

  • Pre-heat concentrated sulfuric acid (50 mL) to 60 °C in a round-bottom flask.

  • Carefully add the crude isonitroso intermediate (approx. 3.89 g, 15.0 mmol) portion-wise to the stirred, warm acid, ensuring the temperature does not exceed 80 °C.

  • After the addition is complete, heat the reaction mixture to 80 °C and stir for 1 hour.

  • Cool the mixture to room temperature and then carefully pour it over crushed ice (250 g) with vigorous stirring.

  • A precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Wash the solid product extensively with cold water until the filtrate is neutral (pH ~7).

  • Dry the product under high vacuum to afford this compound as a colored solid. Recrystallization from ethanol or acetic acid can be performed for further purification if necessary.[4]

Mechanistic Insights

The key transformation in this synthesis is the final acid-catalyzed cyclization. This reaction proceeds through a well-understood mechanism analogous to the Friedel-Crafts acylation.

G A Protonation of Oxime B Electrophilic Attack A->B Formation of Nitrilium Ion C Dehydration & Tautomerization B->C Ring Closure D Final Product C->D Aromatization

Caption: Key stages of the cyclization mechanism.

  • Protonation and Water Elimination: The oxime nitrogen is protonated by the strong acid, making the hydroxyl group a good leaving group (water). Elimination of water generates a reactive nitrilium ion intermediate.

  • Intramolecular Electrophilic Attack: The electron-rich C4 position of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the nitrilium ion. This step forms the five-membered pyrrole ring.

  • Dehydration and Tautomerization: A series of proton transfers and dehydration steps lead to the formation of the final dione structure.

The choice of concentrated sulfuric acid is critical; it serves as both the catalyst for protonation and a powerful dehydrating agent to drive the reaction to completion.

Conclusion

The synthetic pathway detailed in this guide represents a logical, robust, and scalable method for the preparation of this compound. By leveraging the classical Sandmeyer isatin synthesis and applying it to a pre-functionalized pyridine starting material, this approach provides excellent control over regiochemistry. The resulting compound is a highly valuable intermediate for the synthesis of complex molecules in drug discovery programs, particularly for developing novel kinase inhibitors and other targeted therapeutics.

References

An In-Depth Technical Guide to 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physicochemical properties, proposed synthesis, and potential biological relevance of the novel heterocyclic compound, 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities within the kinase inhibitor and broader medicinal chemistry landscapes. Given the novelty of this specific molecule, this guide synthesizes data from closely related analogs to propose a roadmap for its successful synthesis and characterization.

Introduction: The Therapeutic Potential of the Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide array of biological targets. Derivatives of this scaffold have been extensively investigated and have shown significant promise in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.

Notably, the pyrrolo[2,3-b]pyridine framework is a cornerstone of several potent kinase inhibitors.[1] Kinases play a pivotal role in cell signaling, and their aberrant activity is a hallmark of many cancers.[2] The ability of pyrrolo[2,3-b]pyridine derivatives to target key kinases, such as Fibroblast Growth Factor Receptors (FGFRs), has driven significant research and development efforts.[2][3]

The subject of this guide, this compound, introduces an isatin-like dione functionality to the 7-azaindole core. Isatin (1H-indole-2,3-dione) and its derivatives are themselves a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[4][5] The incorporation of the dione moiety is expected to impart unique electronic and steric properties, potentially leading to novel biological activities and target engagement profiles. The bromine atom at the 5-position provides a handle for further synthetic elaboration through cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[6]

This guide will therefore focus on providing a robust theoretical and practical framework for the synthesis and characterization of this promising, yet underexplored, molecule.

Predicted Physicochemical Properties

To date, the specific physicochemical properties of this compound have not been reported in the literature. However, by leveraging data from its closest structural analogs, we can predict its key characteristics. The table below presents a comparison with 5-Bromo-1H-pyrrolo[2,3-b]pyridine and 5-Bromo-1-methylindoline-2,3-dione.

PropertyPredicted for this compound5-Bromo-1H-pyrrolo[2,3-b]pyridine5-Bromo-1-methylindoline-2,3-dione
Molecular Formula C₉H₆BrN₃O₂C₇H₅BrN₂C₉H₆BrNO₂
Molecular Weight ~268.07 g/mol 197.03 g/mol 240.05 g/mol [7]
Appearance Predicted to be a colored crystalline solid (likely orange to red-brown)White to Yellow to Orange powder to crystalOrange-red crystal[8]
Melting Point Predicted > 170 °C178.0 to 182.0 °C169.0 to 173.0 °C[7]
Solubility Predicted to be soluble in polar organic solvents (DMSO, DMF, acetone) and poorly soluble in water and non-polar solvents.Soluble in organic solvents.Soluble in alcohols, ethers, and benzene.[5]
pKa The dione functionality will introduce acidic protons. The N-H of the pyrrole is absent due to methylation. Predicted acidic pKa due to the dione.The pyrrole N-H is weakly acidic.Predicted pKa: -3.33±0.20[7]

Proposed Synthesis and Purification

There is no published synthetic route for this compound. The following proposed synthesis is a logical pathway derived from established methods for the synthesis of the pyrrolo[2,3-b]pyridine core and the oxidation of related heterocyclic systems.

Proposed Synthetic Workflow

The proposed synthesis involves a multi-step sequence starting from a commercially available substituted pyridine. The key steps are the construction of the fused pyrrole ring, followed by oxidation to the 2,3-dione.

Synthetic Workflow A Starting Material: 5-Bromo-2-chloro-3-nitropyridine B Step 1: Introduction of the Pyrrole Precursor A->B e.g., Sonogashira coupling with a protected acetylene C Intermediate: Substituted Nitropyridine B->C D Step 2: Reductive Cyclization C->D e.g., Fe/AcOH or Catalytic Hydrogenation E Intermediate: 5-Bromo-1H-pyrrolo[2,3-b]pyridine D->E F Step 3: N-Methylation E->F e.g., MeI, NaH in DMF G Intermediate: 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine F->G H Step 4: Oxidation to Dione G->H e.g., SeO2 or other oxidizing agents I Final Product: This compound H->I Solubility Determination Workflow Start Start: Weigh ~5 mg of compound A Add 0.5 mL of Solvent (e.g., Water, Buffer, DMSO) Start->A B Vortex for 2 min at RT A->B C Visually Inspect for Undissolved Solid B->C D Soluble? C->D E Heat to 37°C for 30 min with shaking D->E No End_Soluble End: Solubility Determined (at RT) D->End_Soluble Yes F Visually Inspect Again E->F G Soluble? F->G H Centrifuge (15,000 rpm, 10 min) G->H No End_Insoluble End: Solubility Determined (at 37°C) G->End_Insoluble Yes I Analyze Supernatant by HPLC to Quantify Concentration H->I

References

A Technical Guide to 5-Bromo-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth technical overview of 5-Bromo-1H-pyrrolo[2,3-b]pyridine (CAS: 183208-35-7), a key heterocyclic building block in pharmaceutical research and development. While the specific derivative, 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione, is not widely documented with a publicly listed CAS number, this guide focuses on its critical and commercially available precursor. We will explore the physicochemical properties, synthesis, and extensive applications of this scaffold, particularly its role in the development of targeted therapies such as kinase inhibitors. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals aiming to leverage the unique properties of the 7-azaindole core.

Introduction: The 7-Azaindole Scaffold and the Significance of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

The 7-azaindole ring system, a fusion of pyridine and pyrrole rings, is recognized as a "privileged structure" in medicinal chemistry.[1] Its structural resemblance to purine enables it to function as an effective ATP mimic, making it a cornerstone for designing inhibitors that target the ATP-binding sites of various enzymes, most notably protein kinases.[2][3] The strategic introduction of a bromine atom at the 5-position yields 5-Bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-Bromo-7-azaindole). This modification does not merely add a substituent; it installs a versatile chemical handle. The bromine atom significantly enhances the molecule's reactivity, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) that are fundamental to building molecular complexity.[4][5]

Consequently, 5-Bromo-1H-pyrrolo[2,3-b]pyridine has emerged as an indispensable intermediate in the synthesis of numerous clinically evaluated and approved therapeutic agents, including treatments for various cancers.[4][6] This guide elucidates the core attributes of this compound and provides the technical insights necessary for its effective utilization in drug discovery pipelines.

Physicochemical and Structural Properties

Understanding the fundamental properties of 5-Bromo-1H-pyrrolo[2,3-b]pyridine is crucial for its handling, reaction optimization, and incorporation into drug candidates. The molecule is an essentially planar, crystalline solid whose key properties are summarized below.[7][8]

PropertyValueSource(s)
CAS Number 183208-35-7[9]
Molecular Formula C₇H₅BrN₂[9][10]
Molecular Weight 197.03 g/mol [9][11]
Appearance White to yellow or orange powder/crystal[12]
Melting Point 176-180 °C[9][13]
Boiling Point (Predicted) 357.4 ± 42.0 °C[13]
Density (Predicted) 1.79 ± 0.1 g/cm³[13]
Synonyms 5-Bromo-7-azaindole[10][12]
Solubility Sparingly soluble in water; solubility in organic solvents like methyl acetate and DCM increases with temperature.[6][12]
Storage Store in a cool, dry, well-ventilated area. Sealed in dry, Room Temperature.[13][14]

The crystal structure reveals that molecules form inversion dimers through N—H···N hydrogen bonds, a common feature of the 7-azaindole core that influences its solid-state properties and can inform crystal engineering efforts.[7][8]

Synthesis and Derivatization Pathways

Core Synthesis

The preparation of 5-Bromo-7-azaindole typically starts from the parent 7-azaindole. A common industrial method involves a three-step process designed for safety and scalability:

  • Sulfonation: 7-azaindole is reacted with sodium bisulfite to protect the pyrrole ring and form dihydro-7-azaindole-2-sodium sulfonate.

  • Bromination: The sulfonated intermediate undergoes bromination to introduce the bromine atom at the 5-position.

  • Deprotection/Elimination: The sulfonate group is removed under basic conditions to yield the final product, 5-Bromo-7-azaindole.[15]

This method avoids the direct bromination of 7-azaindole, which can lead to undesired side products and purification challenges.

A Versatile Platform for Derivatization

The true value of 5-Bromo-1H-pyrrolo[2,3-b]pyridine lies in its capacity for further functionalization. The pyrrole nitrogen can be alkylated or protected (e.g., with a benzenesulfonyl group), and the bromine atom serves as a key coupling site.[1] This dual reactivity allows for the systematic construction of highly substituted 7-azaindole derivatives.

A conceptual workflow for generating advanced intermediates, such as the initially queried dione structure, is outlined below. This illustrates the logical progression from the core scaffold to more complex molecular architectures.

G A 5-Bromo-1H-pyrrolo[2,3-b]pyridine (CAS: 183208-35-7) B N-Alkylation / Methylation (e.g., MeI, NaH) A->B Step 1 C 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine B->C D Oxidation at C2 and C3 (e.g., SeO2, CrO3) C->D Step 2 E This compound (Target Scaffold) D->E

Caption: Conceptual synthesis pathway from the core scaffold to a dione derivative.

Applications in Drug Discovery and Medicinal Chemistry

5-Bromo-7-azaindole is a cornerstone intermediate for a multitude of targeted therapies, primarily due to its utility in constructing kinase inhibitors.[1][5]

Kinase Inhibitors

The azaindole core is a proven scaffold for inhibitors of various kinases, including ALK, DYRK1A, JAK1/2, and B-Raf.[1][16] The bromine at the C5 position is strategically replaced via cross-coupling reactions to introduce aryl or heteroaryl groups that occupy specific pockets within the kinase active site, enhancing potency and selectivity.

  • Vemurafenib & Encorafenib (B-Raf Inhibitors): This scaffold is a key component of drugs targeting B-Raf mutations in melanoma.[4][16]

  • Ruxolitinib (JAK1/2 Inhibitor): A pyrazole ring is linked to a pyrrolo[2,3-d]pyrimidine scaffold, a close structural relative of azaindole, demonstrating the broader utility of these nitrogen-containing bicyclic systems.[16]

BCL-2 and PARP Inhibitors

Beyond kinases, this intermediate is vital for other classes of anti-cancer agents:

  • Venetoclax (ABT-199): 5-Bromo-7-azaindole is a documented intermediate in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor used to treat certain types of leukemia.[4][6]

  • Veliparib (ABT-888): It serves as a key building block for this PARP inhibitor, which is investigated for treating breast and ovarian cancers.[14]

The following diagram illustrates the central role of 5-Bromo-1H-pyrrolo[2,3-b]pyridine as a launchpad for synthesizing diverse therapeutic agents.

G cluster_start Core Building Block cluster_rxn Key Chemical Transformations cluster_end Therapeutic Agent Classes A 5-Bromo-1H-pyrrolo[2,3-b]pyridine B Suzuki Coupling (Aryl Boronic Acids) A->B C Buchwald-Hartwig Amination (Amines) A->C D Sonogashira Coupling (Alkynes) A->D E Kinase Inhibitors (e.g., Vemurafenib) B->E G PARP Inhibitors (e.g., Veliparib) B->G F BCL-2 Inhibitors (e.g., Venetoclax) C->F

References

spectral data for 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione (NMR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Abstract

Introduction: The Rationale for Pyrrolo[2,3-b]pyridine-2,3-diones

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The introduction of a 2,3-dione functionality, creating an aza-isatin analogue, introduces a versatile chemical handle for further derivatization and a pharmacophore with potential for novel biological activities, including antiviral and anticancer properties, similar to its isatin counterparts.[3] The specific target, this compound, combines the bio-active azaindole core with a bromine atom at the 5-position—a common site for modulation of activity and a handle for cross-coupling reactions—and an N-methyl group to block hydrogen bond donation and explore steric effects.

This guide provides the necessary theoretical and practical framework to pursue the synthesis and characterization of this high-potential compound.

Proposed Synthesis Pathway

The synthesis of the target compound is best approached from a suitable 2-aminopyridine precursor. The proposed pathway involves the construction of the pyrrole ring followed by selective oxidation to the desired 2,3-dione, a strategy adapted from known isatin syntheses.[4]

Synthetic_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Oxidation A 5-Bromo-3-ethynylpyridin-2-amine B 1-Bromo-5-(tert-butyldimethylsilylethynyl)-3-nitropyridin-2-amine (Intermediate) A->B [Several Steps, Not Shown] C 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine B->C 1. N-methylation (MeI, NaH) 2. Deprotection (TBAF) 3. Cyclization (Base) D This compound (Target) C->D Oxidizing Agent (e.g., SeO2 or DMSO/HBr) Fragmentation_Pathway M [M]+• m/z 254/256 F1 [M-CO]+• m/z 226/228 M->F1 - CO F2 [M-CO-CO]+• m/z 198/200 F1->F2 - CO F3 [M-CO-CO-HCN]+• m/z 171/173 F2->F3 - HCN

References

The Emergence of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione Derivatives in Oncology Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Novel Kinase Inhibitors

In the landscape of modern oncology, the quest for selective and potent kinase inhibitors remains a cornerstone of targeted therapy. Kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic impact.[1] This guide delves into a specific, yet underexplored, subclass: 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione derivatives . The introduction of a bromine atom at the 5-position and an isatin-like 2,3-dione functionality on the pyrrole ring presents a unique chemical architecture poised for novel biological activities, particularly in the realm of anticancer drug discovery.

This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanistic underpinnings of this promising class of compounds. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental insights.

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound derivatives, while not extensively documented, can be approached through logical synthetic routes informed by the synthesis of related isatin and 7-azaindole structures. A plausible and efficient method involves the initial preparation of a 5-bromoisatin derivative, which can then be used to construct the fused pyrrolo[2,3-b]pyridine ring system.

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This pathway leverages established methodologies for the synthesis of 5-bromoisatins and subsequent cyclization to form the desired heterocyclic core.[2][3]

Synthetic_Pathway cluster_0 Step 1: Synthesis of 5-Bromoisatin cluster_1 Step 2: N-Methylation cluster_2 Step 3: Ring Formation to Pyrrolo[2,3-b]pyridine-2,3-dione Isatin Isatin 5-Bromoisatin 5-Bromoisatin Isatin->5-Bromoisatin Bromination Brominating_Agent Pyridinium Bromochromate (PBC) in Acetic Acid Brominating_Agent->5-Bromoisatin 5-Bromo-1-methylisatin 5-Bromo-1-methylisatin 5-Bromoisatin->5-Bromo-1-methylisatin N-Alkylation N-Methylation_Reagent Methyl Iodide (CH3I) Base (e.g., K2CO3) N-Methylation_Reagent->5-Bromo-1-methylisatin Target_Compound This compound 5-Bromo-1-methylisatin->Target_Compound Condensation & Cyclization Cyclization_Precursor e.g., Aminoacetaldehyde dimethyl acetal Cyclization_Precursor->Target_Compound

Caption: Proposed synthetic pathway for this compound.

Biological Activities: A Focus on Kinase Inhibition and Anticancer Effects

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-validated pharmacophore in the development of kinase inhibitors.[1] Derivatives have demonstrated potent activity against a range of kinases implicated in cancer, including Fibroblast Growth Factor Receptors (FGFRs), Glycogen Synthase Kinase 3β (GSK-3β), and Cell division cycle 7 (Cdc7) kinase.[4][5][6][7] The introduction of the 5-bromo and 2,3-dione moieties is anticipated to modulate the kinase inhibitory profile and confer novel structure-activity relationships (SAR).

Anticipated Kinase Targets and Anticancer Potential

Based on the known activities of the parent scaffold and related isatin-containing compounds, derivatives of this compound are hypothesized to exhibit inhibitory activity against key oncogenic kinases. The isatin core itself is a known kinase inhibitor scaffold, with derivatives showing activity against Receptor Tyrosine Kinases (RTKs) such as VEGFR, EGFR, and FLT-3.[8][9]

The bromination at the 5-position can enhance binding affinity through halogen bonding and improve pharmacokinetic properties. The 1-methyl group can provide steric hindrance to prevent unwanted metabolic reactions and can also influence the conformation of the molecule within the kinase active site.

The anticancer potential of these derivatives is expected to be broad-spectrum, with activity against various cancer cell lines. Studies on related pyrrolo[2,3-b]pyridine analogues have shown significant growth inhibition in lung, cervical, and breast cancer cell lines.[10]

Mechanism of Action: Modulation of Key Signaling Pathways

The primary mechanism of action for this class of compounds is likely the competitive inhibition of ATP binding to the kinase active site. The pyrrolo[2,3-b]pyridine core acts as a hinge-binder, forming crucial hydrogen bonds with the kinase hinge region. The substituents on this core then project into the ATP-binding pocket, providing selectivity and potency.

Impact on Downstream Signaling: RAS-MEK-ERK and PI3K-Akt Pathways

Given the prevalence of FGFR and other RTK inhibition among pyrrolo[2,3-b]pyridine derivatives, it is highly probable that the this compound derivatives will modulate the RAS-MEK-ERK and PI3K-Akt signaling pathways. These are two of the most critical downstream pathways regulated by RTKs.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Inhibitor This compound Derivative Inhibitor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation

Caption: Proposed mechanism of action via inhibition of RTKs and downstream signaling.

Inhibition of RTKs by these compounds would block the initial phosphorylation events that trigger the activation of these cascades, leading to a downstream suppression of signals that promote cancer cell growth and survival.

Experimental Protocols: A Guide to Biological Evaluation

To assess the biological activity of novel this compound derivatives, a series of well-established in vitro assays are recommended.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay is a robust method for determining the IC50 value of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (typically ≤1%).

  • Assay Plate Setup: Add 1 µL of the serially diluted compounds or DMSO (for controls) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of the kinase enzyme solution to each well.

  • Reaction Initiation: Add 2 µL of a mixture of the kinase-specific substrate and ATP to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.[11]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MDA-MB-231)

  • Complete cell culture medium

  • Test compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Data Presentation: Summarizing Biological Activity

The following tables provide a template for summarizing the biological data obtained for a series of this compound derivatives. The data for related pyrrolo[2,3-b]pyridine compounds from the literature is included for comparative purposes.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives

Compound IDR1R2Target KinaseIC50 (nM)Reference
Hypothetical 1 Br=O, =OFGFR1Data to be determined-
Hypothetical 2 Br=O, =OGSK-3βData to be determined-
Compound 4h CF3-FGFR17[5]
Compound 4h CF3-FGFR29[5]
Compound 4h CF3-FGFR325[5]
Compound 41 --GSK-3β0.22[4]
Compound 42 --Cdc77[6]

Table 2: In Vitro Anticancer Activity of Pyrrolo[2,3-b]pyridine Derivatives (IC50 in µM)

Compound IDR1R2A549 (Lung)HeLa (Cervical)MDA-MB-231 (Breast)Reference
Hypothetical 1 Br=O, =OData to be determinedData to be determinedData to be determined-
Compound 5d --0.120.240.31[10]
Compound 5h --1.240.981.56[10]
Compound 7f --0.871.120.95[10]

Summary and Future Outlook

The this compound scaffold represents a compelling starting point for the development of a new generation of kinase inhibitors. The strategic combination of the privileged 7-azaindole core with an isatin-like moiety and a 5-bromo substituent offers significant potential for potent and selective inhibition of oncogenic kinases. The proposed mechanism of action, through the modulation of critical signaling pathways such as RAS-MEK-ERK and PI3K-Akt, provides a strong rationale for their anticancer activity.

Future research should focus on the efficient synthesis of a library of these derivatives with diverse substitutions to establish a comprehensive structure-activity relationship. In-depth biological evaluation, including broad kinase profiling and testing against a panel of cancer cell lines, will be crucial to identify lead compounds. Further mechanistic studies, such as Western blotting to confirm the inhibition of downstream signaling proteins and in vivo studies in xenograft models, will be necessary to validate their therapeutic potential. The exploration of this novel chemical space holds considerable promise for the discovery of next-generation targeted cancer therapies.

References

mechanism of action of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Putative Mechanism of Action of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Senior Application Scientist Foreword: The compound this compound is a novel chemical entity for which direct, peer-reviewed mechanistic data is not yet prevalent in public-domain literature. This guide, therefore, adopts a predictive and deductive approach grounded in established principles of medicinal chemistry and oncology. We will construct a scientifically rigorous, testable hypothesis for its mechanism of action. This is achieved by dissecting its structure into two key pharmacophores—the 1H-pyrrolo[2,3-b]pyridine core and the 2,3-dione moiety—and synthesizing the wealth of data available for closely related analogues. The protocols detailed herein are not just procedural steps; they represent a logical roadmap to systematically validate (or invalidate) the proposed mechanism, reflecting the true nature of scientific inquiry in drug development.

Molecular Profile and Mechanistic Rationale

The structure of this compound is a composite of well-characterized pharmacophores, strongly suggesting a role as a kinase inhibitor. The 1H-pyrrolo[2,3-b]pyridine nucleus is a recognized "privileged scaffold" in medicinal chemistry.[1] It acts as a bioisostere of adenine, the core component of adenosine triphosphate (ATP), enabling it to compete with ATP for binding to the hinge region of protein kinases.[2] This scaffold is present in numerous kinase inhibitors targeting a wide array of cancers and inflammatory diseases.[2]

Our analysis points to a probable mechanism centered on multi-target kinase inhibition , a strategic approach in oncology to overcome resistance and target the complex, redundant signaling networks that drive tumor growth. Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against several key oncogenic kinase families, including:

  • Fibroblast Growth Factor Receptors (FGFRs) [3][4][5]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs) [6]

  • Cyclin-Dependent Kinases (CDKs) [6][7]

  • Glycogen Synthase Kinase 3β (GSK-3β) [8]

  • Janus Kinases (JAKs) [9][10]

The addition of the 2,3-dione functionality, creating an isatin-like ring system, further supports this hypothesis. Isatin itself is a scaffold known to produce kinase inhibitors. This dione group provides additional hydrogen bond donors and acceptors, potentially enhancing binding affinity and modulating the selectivity profile of the parent scaffold.

Based on this structural assessment, we hypothesize that this compound functions primarily as an ATP-competitive inhibitor of receptor tyrosine kinases crucial for angiogenesis and cell proliferation, such as FGFR and VEGFR .

Putative Primary Targets and Signaling Cascade

The aberrant activation of receptor tyrosine kinase (RTK) signaling is a hallmark of many cancers.[5] FGFR and VEGFR are central to this process. FGFR signaling drives cell proliferation and survival, while VEGFR signaling is essential for angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[5][6]

We propose that this compound binds to the ATP-binding pocket of these kinases. The pyrrolo[2,3-b]pyridine core likely forms critical hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP's adenine ring. The 5-bromo substituent can then project into a hydrophobic pocket, while the 2,3-dione moiety may form additional interactions, conferring higher affinity and selectivity.

cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Inhibitor Molecule hinge Hinge Region Forms H-bonds with ATP/Inhibitor hydrophobic_pocket Hydrophobic Pocket Accommodates lipophilic groups h_bond_acceptors H-Bond Acceptors/Donors Additional interactions scaffold Pyrrolo[2,3-b]pyridine Core scaffold->hinge ATP-Competitive Binding (H-Bonds) bromo 5-Bromo Group bromo->hydrophobic_pocket Hydrophobic Interaction dione 2,3-Dione Moiety dione->h_bond_acceptors H-Bonding inhibitor 5-Bromo-1-methyl-1H-pyrrolo [2,3-b]pyridine-2,3-dione fgfr FGFR / VEGFR inhibitor->fgfr Inhibition ras RAS fgfr->ras pi3k PI3K fgfr->pi3k mek MEK ras->mek akt Akt pi3k->akt erk ERK mek->erk nucleus Nucleus akt->nucleus via mTOR, etc. erk->nucleus proliferation Cell Proliferation Survival Angiogenesis nucleus->proliferation start Hypothesis: Multi-Kinase Inhibitor protocol1 Protocol 1: In Vitro Kinase Screening (IC50) start->protocol1 Biochemical Validation protocol2 Protocol 2: Cellular Proliferation Assay (GI50) protocol1->protocol2 Identify Target-Dependent Cell Lines protocol3 Protocol 3: Western Blot for Signaling Pathway Modulation protocol2->protocol3 Confirm On-Target Effect in Cells protocol4 Protocol 4: Cell Cycle Analysis (Flow Cytometry) protocol3->protocol4 Investigate Phenotypic Outcome conclusion Validated Mechanism of Action protocol4->conclusion

References

A Comprehensive Technical Guide to Determining the Solubility of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Uncharted Territory of a Novel Compound's Physicochemical Properties

The Critical Role of Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its druggability. It directly impacts several key stages of the drug development pipeline:

  • High-Throughput Screening (HTS): Poor aqueous solubility can lead to false negatives in HTS campaigns due to the compound precipitating out of the assay buffer. Conversely, understanding solubility in organic solvents like dimethyl sulfoxide (DMSO) is essential for preparing stock solutions.[1][2]

  • In Vitro Biological Assays: Inaccurate concentration measurements resulting from poor solubility can lead to misleading structure-activity relationship (SAR) data.

  • Formulation Development: The choice of excipients and delivery systems is heavily influenced by the API's solubility characteristics. A compound with low solubility will require more complex and often more expensive formulation strategies.[3][4]

  • Pharmacokinetics (PK): For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a common reason for low oral bioavailability.[3]

Given the significance of this parameter, a comprehensive assessment of the solubility of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione in a range of relevant organic solvents is a foundational step in its preclinical development.

Understanding the Molecular Characteristics of this compound

While specific data is scarce, we can infer some properties of the target molecule from its structure. The pyrrolopyridine core is a common scaffold in medicinal chemistry. The presence of a bromine atom increases its molecular weight and lipophilicity. The dione functionality introduces polar carbonyl groups capable of acting as hydrogen bond acceptors. The methyl group on the pyrrole nitrogen slightly increases lipophilicity. The overall molecule can be expected to have moderate polarity. This structural analysis is crucial for selecting an appropriate range of organic solvents for solubility testing, spanning from polar to non-polar.

Experimental Determination of Solubility: A Step-by-Step Guide

The following protocols outline the methodologies for determining both the kinetic and thermodynamic solubility of this compound.

Materials and Equipment
  • This compound (solid, >98% purity)

  • A selection of organic solvents (HPLC grade or equivalent):

    • Polar Protic: Methanol, Ethanol, Isopropanol

    • Polar Aprotic: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, Tetrahydrofuran (THF)

    • Non-Polar: Toluene, Dichloromethane (DCM), Chloroform, Hexanes

  • Analytical balance (± 0.01 mg)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Autosampler vials and caps

  • Glass vials (e.g., 2 mL and 4 mL) with screw caps

Workflow for Solubility Determination

The overall experimental workflow is depicted in the following diagram:

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility cluster_analysis Data Analysis prep_compound Weigh Compound t_add Add Excess Solid to Solvent prep_compound->t_add prep_solvent Select & Dispense Solvents prep_solvent->t_add prep_stock Prepare Stock Solution (for Kinetic) k_add Add Stock to Buffer/Solvent prep_stock->k_add k_incubate Short Incubation k_add->k_incubate k_filter Filter Precipitate k_incubate->k_filter k_analyze Analyze Filtrate (UV/Nephelometry) k_filter->k_analyze da_quant Quantify Concentration k_analyze->da_quant t_equilibrate Equilibrate (e.g., 24-72h) t_add->t_equilibrate t_filter Filter Undissolved Solid t_equilibrate->t_filter t_analyze Analyze Saturated Solution (HPLC) t_filter->t_analyze t_analyze->da_quant da_cal Create Calibration Curve da_cal->da_quant da_report Report Solubility (mg/mL, µg/mL, mM) da_quant->da_report

Caption: Experimental workflow for determining kinetic and thermodynamic solubility.

Protocol for Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[1][2] This "gold standard" measurement is crucial for pre-formulation activities.

Step 1: Preparation

  • Accurately weigh approximately 2-5 mg of this compound into a series of labeled glass vials.

  • To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent. This should result in a suspension with visible excess solid.

Step 2: Equilibration

  • Seal the vials securely.

  • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the suspensions for a sufficient period to reach equilibrium, typically 24 to 72 hours. A preliminary time-course experiment can determine the optimal equilibration time.

Step 3: Sample Processing

  • After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow larger particles to settle.

  • Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.22 µm solvent-compatible filter. This step is critical to remove any undissolved solid.

  • Immediately dilute the filtrate with a suitable solvent (often the mobile phase used in the HPLC analysis) to a concentration within the linear range of the analytical method. A series of dilutions may be necessary.

Step 4: Quantification by HPLC

  • Prepare a series of calibration standards of this compound of known concentrations.

  • Analyze the calibration standards and the diluted filtrate samples by HPLC-UV.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the compound in the diluted filtrate samples from the calibration curve.

  • Calculate the original solubility in the solvent by multiplying the concentration by the dilution factor.

Protocol for Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock solution.[1][3] This high-throughput method is valuable for early-stage drug discovery.

Step 1: Stock Solution Preparation

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM or 20 mM).

Step 2: Assay Procedure

  • In a 96-well plate, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to a larger volume (e.g., 100-200 µL) of the test solvent.

  • Mix and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the amount of precipitate formed using a nephelometer (light scattering) or determine the concentration of the dissolved compound after filtration using a UV plate reader.[3][4]

Step 3: Data Analysis

  • The kinetic solubility is typically reported as the concentration at which precipitation is first observed.

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and concise tabular format.

Table 1: Thermodynamic Solubility of this compound in Various Organic Solvents at 25 °C

Solvent ClassSolventSolubility (mg/mL)Solubility (mM)Observations
Polar Aprotic Dimethyl Sulfoxide (DMSO)
Dimethylformamide (DMF)
Acetonitrile (ACN)
Tetrahydrofuran (THF)
Acetone
Polar Protic Methanol
Ethanol
Non-Polar Dichloromethane (DCM)
Toluene

Note: The table is a template. The actual values need to be determined experimentally.

Interpretation of Results:

  • High Solubility in Polar Aprotic Solvents (e.g., DMSO, DMF): This is expected for many organic compounds and makes these solvents suitable for preparing high-concentration stock solutions.

  • Solubility in Alcohols (e.g., Methanol, Ethanol): This will provide insight into the compound's ability to participate in hydrogen bonding.

  • Solubility in Less Polar and Non-Polar Solvents (e.g., DCM, Toluene): This data is useful for understanding the compound's lipophilicity and for selecting solvents for chemical reactions or purification processes like chromatography.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic determination of the solubility of this compound in a range of organic solvents. By following these detailed protocols, researchers can generate high-quality, reliable data that will be instrumental in advancing the development of this compound. The established solubility profile will inform decisions regarding formulation, dosing, and the design of further preclinical studies. Future work should focus on determining the aqueous solubility of this compound at different pH values, as this is critical for predicting its behavior in a physiological setting.

References

An In-Depth Technical Guide to the Crystal Structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, a significant heterocyclic compound. The structural insights detailed herein are crucial for understanding its chemical behavior and potential applications in medicinal chemistry and materials science. The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a key component in a variety of biologically active molecules, including kinase inhibitors.[1][2][3][4] The introduction of a bromine atom at the 5-position offers a valuable site for further chemical modification, making this compound a versatile building block in drug discovery.

Molecular and Crystal Structure Analysis

The crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine reveals an essentially planar azaindole skeleton, a characteristic feature of this heterocyclic system.[5][6][7] The molecule consists of a six-membered pyridine ring fused to a five-membered pyrrole ring.[5][6][7] The dihedral angle between the planes of these two rings is minimal, at approximately 2.09 degrees, indicating a high degree of planarity for the entire fused system.[5][6]

The crystallographic data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine has been determined by X-ray diffraction, providing precise information about the unit cell and atomic positions.[5][6]

Parameter Value Reference
Chemical FormulaC₇H₅BrN₂[5][6]
Molecular Weight197.04 g/mol [5][6]
Crystal SystemMonoclinic[5][6]
Space GroupP2₁/c[6]
a8.9082 (4) Å[5][6]
b13.3632 (6) Å[5][6]
c5.8330 (3) Å[5][6]
β103.403 (5)°[5][6]
Volume675.47 (6) ų[5][6]
Z4[5][6]
Temperature100 K[5][6]
R-factor0.035[5]

A defining feature of the crystal structure is the formation of inversion dimers through intermolecular hydrogen bonds.[5][6][7] Specifically, the pyrrole N-H group of one molecule forms a hydrogen bond with the pyridine nitrogen atom of a neighboring molecule (N—H···N).[5][6] This interaction is a classic feature of azaindole structures and plays a crucial role in the overall crystal packing.

In addition to these strong hydrogen bonds, the crystal structure is further stabilized by weaker C—H···C non-covalent contacts.[5][6] These interactions, while less energetic than hydrogen bonds, contribute to the formation of a stable, three-dimensional crystalline lattice. The interplay of these intermolecular forces dictates the physical properties of the solid-state material, such as its melting point and solubility.

Intermolecular Interactions in 5-Bromo-1H-pyrrolo[2,3-b]pyridine Crystal cluster_dimer Inversion Dimer cluster_interactions Key Interactions mol1 Molecule 1 (5-Bromo-1H-pyrrolo[2,3-b]pyridine) h_bond N-H···N Hydrogen Bond mol1->h_bond Forms Dimer ch_contact C-H···C Contact mol1->ch_contact Stabilizes Packing mol2 Molecule 2 (5-Bromo-1H-pyrrolo[2,3-b]pyridine) mol2->h_bond mol2->ch_contact

Caption: Key intermolecular forces in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine is achieved through single-crystal X-ray diffraction. The following is a generalized protocol representative of the methodology employed.

  • Crystal Growth :

    • High-purity 5-Bromo-1H-pyrrolo[2,3-b]pyridine is dissolved in a suitable solvent system (e.g., a mixture of polar and non-polar solvents).

    • Slow evaporation of the solvent at a constant temperature is performed to allow for the formation of well-ordered single crystals.

  • Data Collection :

    • A suitable single crystal is selected and mounted on a goniometer head.

    • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[5][6]

    • The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement :

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is refined against the experimental data to optimize the atomic coordinates and thermal parameters, resulting in a final, accurate crystal structure.[5]

Caption: Workflow for crystal structure determination.

Implications for Drug Design and Development

The detailed understanding of the crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine provides a solid foundation for its application in rational drug design.

  • Structure-Based Drug Design : The precise atomic coordinates can be used for in silico studies, such as molecular docking, to predict the binding of this scaffold to target proteins.

  • Lead Optimization : The bromine atom at the 5-position is a key handle for synthetic modification. Knowledge of the crystal structure allows for the strategic design of derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Polymorphism Screening : Understanding the intermolecular interactions that govern the crystal packing is essential for identifying and characterizing different polymorphic forms of active pharmaceutical ingredients, which can have significant implications for drug stability and bioavailability.

References

In Vitro Evaluation of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione: A Technical Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel 7-Azaindole Derivative

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure in the design of kinase inhibitors.[1][2] Its remarkable ability to form critical hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases has led to the development of numerous clinically successful drugs.[3][4] This guide focuses on a novel derivative, 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione , a compound that integrates the established 7-azaindole core with an isatin-like dione moiety. This unique structural modification presents an intriguing opportunity for novel target engagement and therapeutic potential, warranting a systematic and rigorous in vitro evaluation.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive strategy for the preclinical in vitro assessment of this compound. The narrative is structured to provide not just protocols, but the scientific rationale behind each experimental choice, ensuring a self-validating and robust evaluation cascade.

Section 1: Foundational Characterization

Before embarking on biological assays, a thorough understanding of the compound's fundamental physicochemical properties is paramount. These parameters influence solubility, permeability, and ultimately, bioavailability, impacting the interpretation of in vitro data.[][6]

Predicted Physicochemical Properties

Computational tools provide a rapid first assessment of a molecule's drug-like properties.[7][8] For this compound, we can predict the following key parameters:

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight ~300 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP 1.5 - 2.5Indicates good membrane permeability and solubility balance.
Topological Polar Surface Area (TPSA) ~60-70 ŲInfluences cell permeability and oral absorption.
Hydrogen Bond Donors/Acceptors 1 / 4Key for target binding and solubility.
pKa Acidic & BasicDetermines ionization state at physiological pH, affecting solubility and target interaction.

Note: These are estimated values and should be experimentally verified.

Experimental Physicochemical and Purity Analysis

Rationale: Experimental validation of purity and solubility is non-negotiable for data integrity. The presence of impurities can lead to erroneous biological results, and poor solubility can result in inaccurate concentration-response curves.

Protocol: Purity and Solubility Assessment

  • Purity Determination:

    • Utilize High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (LC-MS) to determine the purity of the synthesized compound. The purity should ideally be >95%.

  • Aqueous Solubility:

    • Employ a kinetic or thermodynamic solubility assay. A simple method involves preparing a stock solution in DMSO and serially diluting it in a buffered aqueous solution (e.g., PBS, pH 7.4).

    • Incubate the solutions and then filter to remove any precipitate.

    • Quantify the concentration of the dissolved compound in the filtrate using HPLC.

Section 2: The In Vitro Evaluation Cascade: From Broad Cytotoxicity to Mechanistic Insights

The following experimental workflow is designed as a logical progression, starting with a broad assessment of cellular impact and progressively narrowing down to specific molecular targets and mechanisms of action.

In_Vitro_Evaluation_Cascade A Initial Cytotoxicity Screening (MTT/MTS Assay) B Biochemical Kinase Panel Screening A->B If cytotoxic, identify potential targets E Preliminary ADME Profiling A->E Assess drug-like properties in parallel C Cell-Based Target Engagement (Western Blot) B->C Validate hits in a cellular context D Mechanism of Action: Apoptosis Induction (Caspase-Glo 3/7 Assay) C->D Elucidate mechanism of cell death

Caption: A logical workflow for the in vitro evaluation of a novel small molecule inhibitor.

Step 1: Initial Cytotoxicity Screening

Rationale: The initial step is to determine if the compound exerts a cytotoxic effect on cancer cells. A broad-spectrum cytotoxicity assay across a panel of cancer cell lines from different tissue origins (e.g., lung, breast, colon, leukemia) will reveal the compound's potency and potential cancer-type selectivity. The MTT or MTS assay is a robust and widely used colorimetric method for this purpose, measuring the metabolic activity of viable cells.[9][10]

Protocol: MTT/MTS Cell Viability Assay [11][12]

  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[11]

  • Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Step 2: Biochemical Kinase Panel Screening

Rationale: Given the 7-azaindole core, it is highly probable that the compound functions as a kinase inhibitor.[1] A broad biochemical kinase panel screen is the most efficient way to identify potential kinase targets.[13][14] These assays measure the direct inhibition of purified kinase enzymes in a cell-free system.

Workflow: Kinase Panel Screening

  • Primary Screen: Screen the compound at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., >400 kinases).

  • Hit Identification: Identify kinases where the activity is significantly inhibited (e.g., >50% inhibition).

  • Dose-Response Confirmation: For the identified hits, perform a dose-response analysis to determine the IC50 value for each kinase. This will confirm the potency and selectivity of the compound.

Note: This is often performed as a service by specialized contract research organizations (CROs).

Step 3: Cell-Based Target Engagement and Pathway Analysis

Rationale: A compound that is active in a biochemical assay may not necessarily be effective in a cellular environment due to factors like cell permeability and off-target effects. Therefore, it is crucial to validate the inhibition of the identified kinase targets within a cellular context.[15][16] Western blotting is the gold-standard technique for this, allowing for the detection of changes in the phosphorylation status of the target kinase and its downstream substrates.[17]

Signaling_Pathway_Analysis cluster_0 Western Blot Readouts Compound 5-Bromo-1-methyl-1H-pyrrolo [2,3-b]pyridine-2,3-dione Kinase Target Kinase (e.g., PI3K, MEK) Compound->Kinase Inhibition pKinase Phospho-Kinase (Inactive) Substrate Downstream Substrate (e.g., Akt, ERK) pSubstrate Phospho-Substrate (Active) Substrate->pSubstrate Phosphorylation CellularResponse Cellular Response (Proliferation, Survival) pSubstrate->CellularResponse

Caption: Western blot analysis of target engagement and downstream signaling.

Protocol: Western Blot for Phospho-Protein Analysis [18]

  • Cell Treatment and Lysis: Treat cells with the compound at various concentrations and for different time points. Lyse the cells with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated form of the target kinase and its key downstream substrates.

    • Also, probe for the total protein levels of these targets as a loading control.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation relative to the total protein levels.

Step 4: Elucidating the Mechanism of Cell Death

Rationale: If the compound induces cytotoxicity, it is important to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The activation of caspases, particularly caspase-3 and -7, is a hallmark of apoptosis. The Caspase-Glo® 3/7 assay is a highly sensitive and specific luminescent assay for measuring this activity.[19][20][21]

Protocol: Caspase-Glo® 3/7 Apoptosis Assay [22][23]

  • Cell Treatment: Treat cells in a 96-well white-walled plate with the compound at concentrations around its IC50 value for various time points (e.g., 6, 12, 24 hours).

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent lyses the cells and contains a substrate for caspase-3 and -7.[19]

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates the activation of caspase-3 and -7 and induction of apoptosis.[21]

Step 5: Preliminary In Vitro ADME Profiling

Rationale: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial for identifying compounds with favorable pharmacokinetic profiles.[24] Simple in vitro assays can provide valuable early insights.[25][26][27]

Key In Vitro ADME Assays:

  • Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to assess its susceptibility to metabolic degradation by cytochrome P450 enzymes.[25][28]

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.

  • Cell Permeability (Caco-2 Assay): Use a Caco-2 cell monolayer as an in vitro model of the intestinal barrier to predict oral absorption.[24]

Conclusion: A Roadmap to Preclinical Success

The in vitro evaluation of This compound requires a systematic, multi-faceted approach. By following the logical cascade of experiments outlined in this guide—from foundational physicochemical characterization to broad cytotoxicity screening, target identification, cellular validation, and mechanistic studies—researchers can build a comprehensive data package. This rigorous preclinical assessment is essential for validating the therapeutic potential of this novel 7-azaindole derivative and making informed decisions about its progression into further development stages. The integration of the isatin-like dione moiety into the privileged 7-azaindole scaffold holds the promise of novel biological activity, and the methodologies described herein provide a robust framework for its discovery and characterization.

References

Methodological & Application

Application Note: A Robust Two-Step Synthesis of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione from 5-bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive, field-proven protocol for the synthesis of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione, a valuable 7-azaisatin derivative for pharmaceutical research and drug development. The described methodology is a robust two-step process commencing with the N-methylation of commercially available 5-bromo-7-azaindole, followed by a direct oxidation of the resulting intermediate. The causality behind experimental choices, detailed step-by-step workflows, and troubleshooting guidance are provided to ensure reliable and reproducible outcomes for researchers.

Introduction and Scientific Rationale

The 7-azaindole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[1] Its structural similarity to purines and indoles allows it to function as a versatile pharmacophore.[1] Consequently, derivatives such as 5-bromo-7-azaindole serve as critical intermediates in the synthesis of novel therapeutics, including antitumor agents.[1][2][3]

The target molecule, this compound, belongs to the isatin (indole-2,3-dione) class of compounds. Isatins are renowned for their broad spectrum of biological activities. The conversion of an indole or azaindole core into the corresponding isatin introduces a vicinal dicarbonyl functionality, which is a key structural alert for interaction with various biological targets.

This guide details a logical and efficient synthetic sequence. The first step involves the selective N-methylation of the pyrrole nitrogen of 5-bromo-7-azaindole. The acidity of the N-H proton allows for facile deprotonation with a strong base like sodium hydride (NaH), generating a nucleophilic anion that readily reacts with an electrophile such as methyl iodide. The subsequent oxidation of the electron-rich pyrrole ring to form the 2,3-dione is a challenging yet crucial transformation. We present a well-established method utilizing N-Bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO), which has proven effective for converting N-alkyl-7-azaindoles into their corresponding 7-azaisatins in high yields.[4][5]

Overall Synthetic Workflow

The synthesis proceeds via a two-step sequence: N-methylation followed by oxidation.

G Start Start: 5-bromo-7-azaindole Step1 Step 1: N-Methylation Reagents: NaH, CH3I Solvent: Dimethylacetamide Start->Step1 Intermediate Intermediate: 5-bromo-1-methyl-7-azaindole Step1->Intermediate Step2 Step 2: Oxidation Reagents: NBS, DMSO Intermediate->Step2 End Final Product: This compound Step2->End

Figure 1: High-level workflow for the synthesis.

Experimental Protocols

Part 1: Synthesis of 5-bromo-1-methyl-7-azaindole (Intermediate)

Principle: This procedure is adapted from the reliable N-alkylation method for 7-azaindoles.[4][5] Sodium hydride, a non-nucleophilic strong base, is used to deprotonate the pyrrole nitrogen of 5-bromo-7-azaindole. The resulting sodium salt is a potent nucleophile that undergoes an SN2 reaction with methyl iodide to yield the N-methylated product. Dimethylacetamide (DMAc) is an excellent polar aprotic solvent for this reaction, effectively solvating the sodium salt.

Materials and Reagents:

  • 5-bromo-7-azaindole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Methyl iodide (CH₃I) (1.1 eq)

  • Anhydrous Dimethylacetamide (DMAc)

  • Dichloromethane (DCM)

  • Deionized Water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel

Protocol:

  • Preparation: Add sodium hydride (1.2 eq) to a dry, nitrogen-purged round-bottom flask. Carefully wash the NaH with anhydrous hexane to remove the mineral oil and decant the hexane.

  • Reaction Setup: Add anhydrous DMAc to the flask containing the washed NaH.

  • Substrate Addition: Dissolve 5-bromo-7-azaindole (1.0 eq) in a minimal amount of anhydrous DMAc and add it dropwise to the NaH suspension at room temperature under an inert atmosphere.

  • Anion Formation: Stir the mixture for 30-60 minutes. The evolution of hydrogen gas should cease, and the solution may change in appearance, indicating the formation of the sodium salt.

  • Methylation: Add methyl iodide (1.1 eq), either neat or as a solution in DMAc, dropwise to the reaction mixture. Maintain the temperature at room temperature.

  • Reaction Monitoring: Stir the solution at room temperature for 12 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

  • Purification: Combine the organic extracts, wash with water and then brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.

Part 2: Synthesis of this compound (Final Product)

Principle: This oxidation protocol converts the N-methylated azaindole intermediate into the corresponding azaisatin. The reaction with N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) is a proven method for this transformation.[4][5] A plausible mechanism involves initial bromination at the C3 and C2 positions, followed by hydrolysis during aqueous work-up to yield the dione functionality.[4]

Materials and Reagents:

  • 5-bromo-1-methyl-7-azaindole (1.0 eq)

  • N-Bromosuccinimide (NBS) (2.1 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Deionized Water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromo-1-methyl-7-azaindole (1.0 eq) in anhydrous DMSO.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (2.1 eq) to the solution.

  • Heating: Stir the reaction mixture at 60 °C for 6 hours.

  • Pressure Reduction (Optional but Recommended): For optimal results and to facilitate the removal of generated HBr, continue stirring at a slightly elevated temperature (e.g., 80 °C) under reduced pressure for an additional 12-20 hours.[4] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, pour the mixture into a beaker containing cold water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash thoroughly with water and then brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: After filtering, remove the solvent under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel (using a gradient of hexane/ethyl acetate or dichloromethane) to yield the pure this compound as a colored solid.

Data Summary

StepReactantKey ReagentsSolventTemp.TimeExpected Yield
1 5-bromo-7-azaindoleNaH, CH₃IDMAcRT~12 h>90%[4]
2 5-bromo-1-methyl-7-azaindoleNBSDMSO60-80 °C18-26 h85-95%[4]

Reaction Mechanism and Troubleshooting

Plausible Oxidation Mechanism

The formation of the isatin is believed to proceed through a series of bromination and hydrolysis steps.

G cluster_0 Plausible Oxidation Pathway Intermediate N-Methyl Azaindole Dibromo 2,3-Dibromo Intermediate Intermediate->Dibromo + NBS Tribromo 2,3,3-Tribromo Salt Dibromo->Tribromo + NBS Isatin Isatin Product Tribromo->Isatin + H2O (work-up)

Figure 2: Plausible mechanism for NBS/DMSO oxidation.[4]

Troubleshooting Guide
IssuePossible CauseRecommended Solution
Step 1: No reaction or low yield Inactive NaH (due to moisture).Use fresh NaH, ensure anhydrous conditions, and wash with hexane before use.
Poor quality DMAc.Use a fresh bottle of anhydrous DMAc.
Step 1: Multiple products Reaction temperature too high.Maintain the reaction at room temperature during methylation.
Step 2: Incomplete reaction Insufficient heating time or temperature.Ensure the reaction is heated appropriately and monitor by TLC/LC-MS until completion. Consider the reduced pressure step.[4]
Deactivated NBS.Use freshly opened or properly stored NBS.
Step 2: Product decomposition Excessive heating.Do not exceed the recommended temperature range. Over-oxidation can occur with some substrates.[6]

Conclusion

The synthetic route presented herein provides a reliable and high-yielding pathway to this compound. By following this two-step protocol, which leverages established N-alkylation and subsequent NBS/DMSO-mediated oxidation, researchers in drug development can efficiently access this valuable azaisatin intermediate for further chemical exploration and biological screening.

References

Application Notes & Protocols: Characterizing 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione as a Novel Fibroblast Growth Factor Receptor (FGFR) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology and kinase inhibitor discovery.

Abstract: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, survival, and migration.[1][2] Its aberrant activation through gene amplification, mutations, or fusions is a key oncogenic driver in a variety of cancers, making it a compelling target for therapeutic intervention.[3][4] This document provides a comprehensive guide to the preclinical characterization of a novel small molecule inhibitor, 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione, hereafter referred to as FGFRi-PPD-Br . This compound belongs to the pyrrolo[2,3-b]pyridine class, a scaffold known for its potential as a kinase inhibitor.[5][6] We present a logical, field-proven workflow, from initial biochemical validation to cell-based target engagement and anti-proliferative assays, designed to rigorously evaluate the potency, selectivity, and therapeutic potential of this and other novel FGFR-targeting compounds.

Part 1: Scientific Foundation & Rationale

The FGFR Signaling Axis: A Critical Oncogenic Pathway

The FGFR family consists of four highly conserved receptor tyrosine kinases (FGFR1-4).[1] Ligand (Fibroblast Growth Factor, FGF) binding induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[7] This phosphorylation cascade creates docking sites for adaptor proteins, primarily FRS2 (FGFR Substrate 2), which subsequently recruit other signaling molecules to activate multiple downstream pathways.[7][8]

Key downstream cascades include:

  • RAS-MAPK Pathway: Regulates cell proliferation and differentiation.[1][8]

  • PI3K-AKT Pathway: Promotes cell survival and inhibits apoptosis.[1][8]

  • PLCγ Pathway: Influences cell morphology and migration.[1][8]

Dysregulation of this tightly controlled network leads to uncontrolled cell growth and tumor progression, particularly in cancers such as bladder, lung, gastric, and breast cancer.[4][9] Therefore, potent and selective inhibitors that block the ATP-binding site of the FGFR kinase domain are a promising strategy for targeted cancer therapy.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain FGF->FGFR:f0 Binding HSPG HSPG Cofactor HSPG->FGFR:f0 FRS2 FRS2 FGFR:f2->FRS2 Phosphorylation PLCG PLCγ FGFR:f2->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Differentiation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival, Anti-Apoptosis AKT->Survival PKC PKC PLCG->PKC Migration Migration, Adhesion PKC->Migration Inhibitor FGFRi-PPD-Br Inhibitor->FGFR:f2 Inhibition

Caption: The FGFR signaling pathway and the point of inhibition by FGFRi-PPD-Br.

Compound Profile: FGFRi-PPD-Br

FGFRi-PPD-Br is a novel compound featuring a 1H-pyrrolo[2,3-b]pyridine core. This heterocyclic system is structurally analogous to adenine, the core of ATP, making it an ideal scaffold for designing ATP-competitive kinase inhibitors.[10] The strategic placement of the bromo and methyl groups is intended to optimize binding affinity and selectivity within the FGFR kinase domain.

Property Value
IUPAC Name This compound
Molecular Formula C₉H₅BrN₂O₂
Molecular Weight 253.05 g/mol
Class Type I Kinase Inhibitor (ATP-Competitive)
Proposed Target FGFR1, FGFR2, FGFR3

Part 2: Experimental Characterization Workflow

A tiered approach is essential for efficiently characterizing a novel inhibitor. We begin with cell-free biochemical assays to confirm direct target engagement and potency, followed by cell-based assays to verify on-target activity in a biological context and assess functional outcomes.

Experimental_Workflow cluster_output Key Outputs A Protocol 1: Biochemical Kinase Assay B Protocol 2: Cellular Target Engagement (Western Blot) A->B Confirm Potency (IC50) IC50 IC50 Values A->IC50 C Protocol 3: Anti-Proliferation Assay (MTT / CellTiter-Glo) B->C Verify On-Target Effect pFGFR pFGFR / pFRS2 Inhibition B->pFGFR D Protocol 4: In Vivo Xenograft Model (Conceptual) C->D Assess Functional Outcome (GI50) GI50 GI50 Values C->GI50 TGI Tumor Growth Inhibition D->TGI

Caption: A tiered workflow for the preclinical evaluation of a novel FGFR inhibitor.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of FGFRi-PPD-Br against purified FGFR1, FGFR2, and FGFR3 kinase domains.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[11][12] The luminescence signal is directly proportional to kinase activity. Inhibitors will reduce the amount of ADP produced, leading to a decrease in signal.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3 enzymes (e.g., Promega, SignalChem)

  • Poly(Glu,Tyr) 4:1 substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[11]

  • FGFRi-PPD-Br (stock in 100% DMSO)

  • Staurosporine (positive control inhibitor)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Methodology:

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of FGFRi-PPD-Br in 100% DMSO, starting from a 1 mM stock. This creates a concentration range to capture the full dose-response curve.

    • Prepare a similar dilution series for Staurosporine.

    • Causality Check: Using a 3-fold dilution series over a wide concentration range is crucial to accurately define both the top and bottom plateaus of the sigmoidal curve, ensuring a precise IC₅₀ calculation.

  • Kinase Reaction Setup (5 µL total volume):

    • To the wells of a 384-well plate, add 1.25 µL of 4x Kinase Buffer.

    • Add 1 µL of test compound dilution (or DMSO for 0% inhibition and no-enzyme controls).

    • Add 1.25 µL of 4x enzyme solution (pre-titrated to be in the linear range of the assay).

    • Initiate the reaction by adding 1.25 µL of 4x substrate/ATP mix. The final ATP concentration should be at or near the Kₘ for the enzyme to ensure competitive inhibitors are accurately assessed.

    • Incubate for 60 minutes at room temperature.[11][12]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11][12]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11][12]

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data: Set the average signal from DMSO-only wells as 100% activity and no-enzyme wells as 0% activity.

    • Plot the normalized % activity against the log concentration of FGFRi-PPD-Br.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Expected Results & Interpretation:

A potent inhibitor will exhibit a low nanomolar IC₅₀ value. Comparing the IC₅₀ values across FGFR1, 2, and 3 provides an initial profile of its isoform selectivity.

Compound FGFR1 IC₅₀ (nM) FGFR2 IC₅₀ (nM) FGFR3 IC₅₀ (nM)
FGFRi-PPD-Br Hypothetical: 7Hypothetical: 9Hypothetical: 25
Staurosporine ~15~20~18
Protocol 2: Cellular Target Engagement by Western Blot

Objective: To confirm that FGFRi-PPD-Br inhibits FGFR autophosphorylation and downstream signaling in a cellular context.

Principle: In cancer cells with FGFR pathway activation, the receptor and its substrate FRS2 are constitutively phosphorylated. A successful inhibitor will enter the cell and reduce the levels of phosphorylated FGFR (pFGFR) and phosphorylated FRS2 (pFRS2) in a dose-dependent manner, without affecting the total protein levels.[13]

Materials:

  • FGFR-dependent cancer cell line (e.g., SNU-16, gastric cancer with FGFR2 amplification; or KMS-11, multiple myeloma with FGFR3 mutation).[9]

  • Appropriate cell culture media and supplements.

  • FGFRi-PPD-Br (stock in 100% DMSO).

  • FGF2 ligand (if the cell line requires stimulation).[9]

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-pFGFR (Tyr653/654), anti-FGFR, anti-pFRS2 (Tyr196), anti-FRS2, anti-β-Actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

Methodology:

  • Cell Treatment:

    • Plate SNU-16 cells and allow them to adhere overnight.

    • Treat cells with a range of FGFRi-PPD-Br concentrations (e.g., 0, 10, 50, 100, 500 nM) for 2-6 hours.

    • Self-Validation: Including a 0 nM (DMSO vehicle) control is essential to establish the baseline level of phosphorylation.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly on the plate with ice-cold RIPA buffer.

    • Scrape cells, collect lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash extensively and apply ECL substrate.

    • Image the blot using a chemiluminescence detection system.

    • Expert Insight: After imaging for phosphoproteins, the membrane can be stripped and re-probed for total protein and β-Actin. This ensures that any decrease in the phospho-signal is due to inhibition, not protein degradation or loading errors.

Expected Results & Interpretation:

A dose-dependent decrease in the bands corresponding to pFGFR and pFRS2 should be observed with increasing concentrations of FGFRi-PPD-Br. Total FGFR, FRS2, and β-Actin levels should remain unchanged. This result provides strong evidence of on-target activity within the cell.

Protocol 3: Anti-Proliferative Cell Viability Assay

Objective: To determine the effect of FGFRi-PPD-Br on the proliferation of FGFR-dependent and FGFR-independent cancer cell lines.

Principle: This assay measures the metabolic activity of cells, which correlates with cell number. An effective on-target inhibitor should selectively inhibit the growth of cancer cells that are reliant on FGFR signaling for their survival and proliferation, while having a much lesser effect on cells that do not depend on this pathway.[14]

Materials:

  • FGFR-dependent cell line (e.g., SNU-16).

  • FGFR-independent cell line (e.g., A549, lung cancer, driven by KRAS).

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • 96-well clear or opaque-walled plates.

Methodology:

  • Cell Plating:

    • Seed both cell lines into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well).

    • Allow cells to adhere for 24 hours.

  • Compound Treatment:

    • Treat cells with a 10-point serial dilution of FGFRi-PPD-Br (e.g., from 10 pM to 100 µM).

    • Incubate for 72 hours, a standard duration to observe significant effects on proliferation.

  • Viability Measurement (CellTiter-Glo® example):

    • Equilibrate the plate and reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well in an amount equal to the culture medium volume.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence.

  • Data Analysis:

    • Normalize the data to DMSO-treated control wells (100% viability).

    • Plot the normalized % viability against the log concentration of the compound.

    • Fit the data to a four-parameter logistic curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Expected Results & Interpretation:

FGFRi-PPD-Br should show potent growth inhibition (low GI₅₀) in the FGFR-dependent SNU-16 cell line. In contrast, the GI₅₀ in the FGFR-independent A549 cell line should be significantly higher. A large differential (>100-fold) between the GI₅₀ values indicates that the compound's anti-proliferative effect is likely mediated through on-target FGFR inhibition.

Cell Line Driver Oncogene FGFRi-PPD-Br GI₅₀ (nM)
SNU-16 FGFR2 AmplificationHypothetical: 50
A549 KRAS MutationHypothetical: >10,000

Part 3: Future Directions

Protocol 4: In Vivo Efficacy in Xenograft Models (Conceptual Framework)

Following successful in vitro and cell-based characterization, the next logical step is to evaluate the in vivo anti-tumor activity of FGFRi-PPD-Br.

Objective: To assess the ability of FGFRi-PPD-Br to inhibit tumor growth in a mouse model bearing an FGFR-dependent human tumor.

Key Steps:

  • Model Selection: Utilize a subcutaneous xenograft model by implanting an FGFR-dependent cell line (e.g., SNU-16 or a lung cancer line with FGFR1 amplification) into immunocompromised mice (e.g., nude or NSG mice).[14][15]

  • Pharmacokinetics (PK): First, conduct a PK study to determine the compound's half-life, bioavailability, and optimal dosing regimen (e.g., oral, IP) and frequency.

  • Efficacy Study:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into vehicle control and treatment groups.

    • Administer FGFRi-PPD-Br at one or more well-tolerated doses based on PK and toxicology data.[14]

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight as an indicator of toxicity.

  • Endpoint Analysis:

    • At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for pFGFR) to confirm target inhibition in the tumor tissue.

A successful outcome would be a statistically significant reduction in tumor growth rate in the treatment groups compared to the vehicle control, providing strong preclinical proof-of-concept for therapeutic potential.

References

Application Notes & Protocols: Investigating 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Oncology Research

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable utility in developing targeted cancer therapeutics.[1] Its structural design mimics the purine ring of ATP, making it an ideal framework for competitive kinase inhibitors.[2][3] Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for drug development.[4] The strategic modification of the core pyrrolopyridine structure allows for the fine-tuning of selectivity and potency against specific kinase targets.[2][3]

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a novel derivative of this important class. While specific literature on this exact molecule is emerging, its parent structure has been associated with the inhibition of key oncogenic drivers, including Fibroblast Growth Factor Receptors (FGFRs).[5][6] Aberrant FGFR signaling is implicated in cell proliferation, survival, and angiogenesis across a range of malignancies.[5][6] This application note provides a comprehensive guide for researchers to systematically evaluate the anti-cancer potential of this compound, from initial cytotoxicity screening to mechanistic validation in cancer cell lines.

Hypothesized Mechanism of Action

Based on its structural class, this compound is hypothesized to function as an ATP-competitive inhibitor of protein kinases, particularly receptor tyrosine kinases like FGFR.[5] Upon binding to the kinase domain, the compound likely blocks autophosphorylation and subsequent activation of downstream pro-survival and proliferative signaling cascades. The two most critical pathways commonly activated by FGFRs are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.[5][6] By inhibiting the upstream receptor, the compound is expected to decrease the phosphorylation levels of key effector proteins such as ERK and Akt, ultimately leading to reduced cell proliferation and the induction of apoptosis (programmed cell death).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK FGFR (Receptor Tyrosine Kinase) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Compound 5-Bromo-1-methyl-1H-pyrrolo [2,3-b]pyridine-2,3-dione Compound->RTK Inhibition RAF RAF RAS->RAF Akt p-Akt PI3K->Akt MEK MEK RAF->MEK ERK p-ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis Induction ERK->Apoptosis Akt->Proliferation Akt->Apoptosis

Caption: Hypothesized signaling pathway inhibition.

Experimental Characterization Workflow

A logical, multi-step approach is essential to characterize the bioactivity of a novel compound. The following workflow provides a robust framework for investigation.

G cluster_workflow Experimental Workflow A Step 1: Determine IC50 (Cell Viability Assay) B Step 2: Quantify Apoptosis (Annexin V/PI Flow Cytometry) A->B Treat at IC50 conc. C Step 3: Validate Mechanism (Western Blot for p-Akt, p-ERK) B->C Confirm signaling effect D Conclusion: Elucidate Anti-Cancer Activity C->D

Caption: Recommended workflow for compound evaluation.

Detailed Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination via Resazurin Assay

This assay measures the metabolic activity of viable cells. The blue, non-fluorescent resazurin is reduced by mitochondrial enzymes in living cells to the pink, highly fluorescent resorufin. The resulting fluorescence is directly proportional to the number of viable cells.[7]

Materials:

  • Cancer cell lines of interest (e.g., breast, lung, colon cancer lines)

  • Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

  • This compound (stock solution in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Sterile 96-well clear-bottom black plates

  • Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the compound in complete medium. A typical starting range is 100 µM down to 0.01 µM.

  • Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (medium with DMSO, matching the highest concentration used) and "no-cell" blank wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.

  • Assay Development: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence on a plate reader.

  • Analysis:

    • Subtract the average fluorescence of the "no-cell" blank wells from all other wells.

    • Calculate cell viability as a percentage of the vehicle-treated control: (% Viability) = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log[inhibitor] vs. response) to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Apoptosis Quantification by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between different cell populations. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[8]

Materials:

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours. Treat the cells with the compound at its predetermined IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: After treatment, carefully collect both the floating cells (from the medium) and the adherent cells (by trypsinization). This is critical as apoptotic cells may detach. Combine them and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging between washes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[9]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Sample Dilution: Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after this step.

  • Analysis: Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.

    • Live cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Protocol 3: Western Blot Analysis of Key Signaling Proteins

Western blotting allows for the detection of specific proteins in a cell lysate, providing insight into the compound's effect on signaling pathways.[10] Here, the focus is on the phosphorylation status of Akt and ERK, which indicates pathway activity.

Materials:

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Seed and treat cells in 6-well plates as described for the apoptosis assay. After treatment, wash cells with ice-cold PBS and lyse them by adding 100-150 µL of ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Lysate Clarification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[9] Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

  • Sample Preparation: Normalize the protein concentrations for all samples. Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle shaking.[11]

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBS-T. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Wash the membrane again three times with TBS-T. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels or a loading control, the membrane can be stripped of antibodies and re-probed, starting from the blocking step.

Data Interpretation and Expected Outcomes

The collective data from these experiments will provide a comprehensive profile of the compound's anti-cancer activity.

Experiment Endpoint Measured Expected Outcome for an Active Compound Example Cancer Cell Lines
Resazurin Assay IC50 Value (µM)Dose-dependent decrease in cell viability. Potent compounds will have low micromolar or nanomolar IC50 values.MCF-7 (Breast), A549 (Lung), HCT116 (Colon)
Annexin V/PI Assay % Apoptotic CellsSignificant increase in the percentage of Annexin V-positive cells (early and late apoptosis) compared to vehicle control.Selected cell line sensitive to the compound.
Western Blot Protein PhosphorylationMarked decrease in the levels of phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK) relative to total protein levels. No change in loading control (β-Actin).Selected cell line sensitive to the compound.

References

Application Notes & Protocols: A Strategic Guide to Developing Assays for 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Novel Compound

The compound 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione belongs to a class of nitrogen-containing heterocyclic molecules. The core scaffold, 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole), is a privileged structure in medicinal chemistry. Derivatives of this scaffold have been extensively developed as potent inhibitors of various protein kinases, including Fibroblast Growth Factor Receptors (FGFRs)[1][2]. The dione substitution at the 2 and 3 positions creates an isatin-like moiety, another common feature in kinase inhibitor design.

Given this structural precedent, it is a strong scientific hypothesis that this compound's primary biological activity will be the modulation of protein kinase function. This guide provides a comprehensive, multi-tiered strategy for researchers to systematically characterize the activity of this molecule. We will proceed from direct biochemical validation to complex cellular and phenotypic assessments, providing not just protocols, but the scientific rationale behind each experimental choice. This integrated assay cascade is designed to build a robust data package for hit validation and lead optimization programs.

Section 1: Biochemical Assays — Confirming Direct Target Interaction

The foundational step in characterizing a putative kinase inhibitor is to demonstrate its direct interaction with a purified enzyme in a controlled, in vitro environment. This approach eliminates cellular complexities such as membrane permeability and off-target effects, providing a clean measure of enzymatic inhibition.[3][4]

Principle of Biochemical Kinase Assays

Protein kinases catalyze the transfer of a phosphate group from ATP to a protein or peptide substrate.[5] A biochemical assay for an inhibitor must, therefore, accurately quantify this catalytic event. Luminescence-based assays that measure the depletion of ATP or the generation of ADP are highly versatile, sensitive, and applicable to virtually any kinase.[5][6][7] The ADP-Glo™ Kinase Assay is an industry-standard method that measures kinase activity by quantifying the amount of ADP produced, resulting in a positive signal that directly correlates with enzyme activity.[8][9]

Workflow for Biochemical IC50 Determination

The following diagram illustrates the workflow for determining the half-maximal inhibitory concentration (IC50), a key metric of inhibitor potency.

biochem_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, ATP, and Compound Dilutions kinase_rxn Incubate Kinase, Substrate, ATP, and Compound (e.g., 60 min at RT) prep_reagents->kinase_rxn Combine add_adpglo Add ADP-Glo™ Reagent (Depletes unused ATP) kinase_rxn->add_adpglo Stop Reaction add_detection Add Kinase Detection Reagent (Converts ADP to ATP, fuels Luciferase reaction) add_adpglo->add_detection Incubate read_lum Read Luminescence (Signal ∝ ADP produced) add_detection->read_lum Incubate plot_data Plot % Inhibition vs. [Compound] (log scale) read_lum->plot_data Normalize Data calc_ic50 Calculate IC50 (Non-linear regression) plot_data->calc_ic50

Caption: Workflow for determining inhibitor IC50 using the ADP-Glo™ assay.

Protocol 1: Biochemical IC50 Determination using ADP-Glo™

This protocol is designed to determine the potency of this compound against a target kinase (e.g., FGFR1).

A. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting at 1000x the desired final highest concentration. Then, create an intermediate dilution by transferring 1 µL of each DMSO concentration into 24 µL of kinase buffer.

  • Enzyme Preparation: Dilute the purified kinase enzyme to a 2X working concentration in kinase buffer. The optimal concentration should be determined empirically via an enzyme titration curve to find the EC₅₀ (the concentration that gives 50% of the maximal signal).[10]

  • Substrate/ATP Mix: Prepare a 2X working solution containing the peptide substrate and ATP in kinase buffer.

    • Scientist's Note (E-E-A-T): The ATP concentration is a critical parameter. For initial screening, using the apparent Michaelis constant (Km) of ATP for the specific kinase is recommended. This ensures the assay is sensitive to ATP-competitive inhibitors.[10]

B. Assay Procedure (384-well plate format):

  • Compound Addition: Add 5 µL of the intermediate compound dilution to the assay wells. For controls, add 5 µL of buffer with the same percentage of DMSO (negative control) or a known reference inhibitor (positive control).

  • Enzyme Addition: Add 10 µL of the 2X enzyme solution to all wells except the "no enzyme" control wells. Add 10 µL of kinase buffer to these wells instead.

  • Reaction Initiation: Add 10 µL of the 2X Substrate/ATP mix to all wells to start the reaction. The final volume is 25 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • First Detection Step: Add 25 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP, which is then used by luciferase to generate a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

C. Data Analysis:

  • Normalize the data using the negative (0% inhibition) and "no enzyme" (100% inhibition) controls.

  • Plot the normalized percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (non-linear regression) curve to determine the IC50 value.

ParameterRecommended ConcentrationRationale
Final DMSO ≤ 1%High concentrations of DMSO can inhibit enzyme activity.[6]
ATP At or near KmProvides sensitivity for ATP-competitive inhibitors.
Enzyme EC₅₀ concentrationEnsures a robust signal window without excessive reagent use.
Substrate At or near KmBalances signal strength with sensitivity to substrate-competitive inhibitors.

Section 2: Cellular Assays — Measuring Target Engagement

While a biochemical assay confirms direct enzyme inhibition, it does not guarantee the compound can enter a cell and bind to its target in a complex intracellular environment.[3][11] Target engagement assays are therefore essential to confirm that the compound interacts with its intended protein target in living cells.[12][13]

Principle of the NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding at a target protein in intact cells.[14] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (a cell-permeable fluorescent tracer). When the tracer binds to the target protein, which is expressed as a NanoLuc® fusion, the donor and acceptor are in close proximity, and a BRET signal is generated. A test compound that binds to the same site will compete with the tracer, disrupting BRET and causing a loss of signal.[13]

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Protocol 2: Cellular Target Engagement using NanoBRET™

This protocol measures the ability of the test compound to engage its target kinase in live HEK293 cells.

A. Cell and Reagent Preparation:

  • Cell Culture: Culture HEK293 cells in appropriate media (e.g., DMEM + 10% FBS).

  • Transfection: Transiently transfect HEK293 cells with a vector expressing the target kinase as a C-terminal or N-terminal fusion with NanoLuc® luciferase.

  • Cell Plating: 24 hours post-transfection, harvest the cells and plate them in a white, 384-well assay plate in Opti-MEM® I Reduced Serum Medium.

  • Compound Dilution: Prepare a serial dilution of the test compound directly in Opti-MEM®.

B. Assay Procedure:

  • Compound Treatment: Add the diluted compound to the plated cells.

  • Tracer Addition: Immediately after compound addition, add the specific NanoBRET™ fluorescent tracer.

    • Scientist's Note (E-E-A-T): The order of addition is flexible. Pre-incubating cells with the compound before adding the tracer allows for the assessment of binding kinetics and residence time, providing deeper mechanistic insights.[13]

  • Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells. This substrate is cell-permeable and generates the luminescent signal from NanoLuc®.

  • Data Acquisition: Read the plate immediately on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm) simultaneously.

C. Data Analysis:

  • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

  • Normalize the data to vehicle-treated controls (0% displacement) and controls with a high concentration of a non-fluorescent competitor (100% displacement).

  • Plot the normalized BRET signal against the compound concentration and fit to a dose-response curve to determine the cellular IC50.

Section 3: Phenotypic Assays — Assessing Downstream Cellular Function

The ultimate goal of a kinase inhibitor is to elicit a specific biological response.[15] Phenotypic assays measure the downstream consequences of target engagement, such as the inhibition of a signaling pathway or a reduction in cell viability or proliferation. These assays provide crucial information on the compound's functional effect in a disease-relevant context.[11][16]

Principle of Cell Viability Assays

Cell viability assays are fundamental tools in drug discovery for evaluating a compound's cytotoxic or cytostatic effects.[16][17] Many of these assays measure the metabolic activity of a cell population. For example, assays utilizing resazurin (e.g., CellTiter-Blue®) or measuring ATP levels (e.g., CellTiter-Glo®) provide a quantitative readout of the number of viable, metabolically active cells.[15][18] A reduction in signal indicates that the compound is inhibiting proliferation or inducing cell death.

Overall Assay Cascade

The following diagram shows the logical progression from initial biochemical screening to final phenotypic characterization.

assay_cascade biochem Biochemical Assay (e.g., ADP-Glo™) target_engage Target Engagement Assay (e.g., NanoBRET™) biochem->target_engage Is it potent? q1 Potency (IC50) biochem->q1 phospho Phospho-Substrate Assay (e.g., ELISA, Western Blot) target_engage->phospho Does it engage the target in cells? q2 Cellular Potency Permeability target_engage->q2 viability Cell Viability Assay (e.g., CellTiter-Glo®) phospho->viability Does it inhibit downstream signaling? q3 Mechanism of Action phospho->q3 q4 Phenotypic Effect viability->q4

Caption: A strategic assay cascade for kinase inhibitor characterization.

Protocol 3: Cell Viability Assessment using CellTiter-Glo®

This protocol measures the number of viable cells in a culture based on the quantification of ATP, which is an indicator of metabolic activity.

A. Cell and Reagent Preparation:

  • Cell Plating: Seed a cancer cell line known to be dependent on the target kinase (e.g., a cell line with FGFR amplification) into a 96-well clear-bottom white plate at an optimized density and allow cells to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the test compound in cell culture medium.

B. Assay Procedure:

  • Compound Treatment: Remove the old medium from the cells and add the medium containing the diluted compound. Include vehicle controls (DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

    • Scientist's Note (E-E-A-T): The 72-hour incubation period is a standard duration that allows for multiple cell doubling times, making the assay sensitive to both cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[16]

  • Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Detection: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

C. Data Analysis:

  • Normalize the data to vehicle-treated cells (100% viability).

  • Plot the percent viability against the logarithm of the compound concentration.

  • Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Assay TypeKey Question AnsweredExample Metric
Biochemical Does the compound inhibit the purified enzyme?IC50
Target Engagement Does the compound enter cells and bind its target?Cellular IC50
Cell Viability Does the compound inhibit cell growth or kill cells?GI50

Conclusion

The systematic application of this three-tiered assay cascade—biochemical, target engagement, and phenotypic—provides a powerful framework for characterizing the activity of this compound. This approach moves logically from establishing direct enzymatic inhibition to confirming on-target activity in a cellular context and finally to measuring the desired functional outcome. The resulting integrated dataset will provide researchers and drug development professionals with the high-confidence results needed to make informed decisions about the future of this promising compound.

References

Application Note: A Detailed Protocol for the N-methylation of 5-bromopyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the N-methylation of 5-bromopyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various biologically active compounds. The procedure utilizes sodium hydride as a base for deprotonation, followed by reaction with methyl iodide as the methylating agent. This guide is intended for researchers in medicinal chemistry, drug development, and synthetic organic chemistry, offering in-depth explanations of the experimental choices, safety precautions, and characterization of the final product.

Introduction

5-bromopyrrolo[2,3-b]pyridine, also known as 5-bromo-7-azaindole, is a crucial heterocyclic building block in the development of novel therapeutics, particularly kinase inhibitors. The nitrogen atom of the pyrrole ring offers a key site for functionalization, and N-alkylation can significantly modulate the biological activity, solubility, and metabolic stability of the resulting molecules. The N-methylation of this scaffold is a fundamental transformation, and a robust and reproducible protocol is essential for the synthesis of compound libraries and active pharmaceutical ingredients.

This protocol details a widely applicable method for the N-methylation of 5-bromopyrrolo[2,3-b]pyridine, focusing on the use of sodium hydride and methyl iodide. The choice of these reagents is predicated on their high efficiency and the extensive precedent for their use in the N-alkylation of indoles and related heterocycles.[1][2] The causality behind each experimental step is explained to provide a deeper understanding of the reaction mechanism and to facilitate troubleshooting.

Reaction Scheme

The overall reaction scheme for the N-methylation of 5-bromopyrrolo[2,3-b]pyridine is depicted below:

Scheme 1: N-methylation of 5-bromopyrrolo[2,3-b]pyridine

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierComments
5-bromo-1H-pyrrolo[2,3-b]pyridine≥98%Commercially available
Sodium hydride (NaH)60% dispersion in mineral oilHandle with extreme care under inert atmosphere.
Methyl iodide (CH3I)≥99%, stabilizedToxic and volatile; handle in a fume hood.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Use a dry solvent to prevent quenching of NaH.
Ethyl acetate (EtOAc)ACS gradeFor extraction and chromatography.
HexanesACS gradeFor chromatography.
Saturated aqueous ammonium chloride (NH4Cl)For quenching the reaction.
Brine (saturated aqueous NaCl)For washing during workup.
Anhydrous sodium sulfate (Na2SO4)For drying the organic phase.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas (argon or nitrogen) supply with a bubbler

  • Syringes for liquid transfer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel)

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocol

Workflow Diagram

workflow A Preparation of Reactants and Glassware B Deprotonation with NaH A->B Inert atmosphere C Methylation with CH3I B->C Addition of electrophile D Reaction Quenching C->D Careful addition of aq. NH4Cl E Aqueous Workup D->E Extraction with EtOAc F Purification E->F Column Chromatography G Characterization F->G NMR, MS

Caption: Experimental workflow for the N-methylation of 5-bromopyrrolo[2,3-b]pyridine.

Step-by-Step Procedure

1. Preparation and Setup:

  • Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas (argon or nitrogen).

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a septum, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 g, 5.08 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to the flask via syringe. Stir the mixture at room temperature until the starting material is fully dissolved.

Rationale: The use of anhydrous solvent is critical as sodium hydride reacts violently with water, which would consume the reagent and generate hydrogen gas, posing a safety risk.[3][4][5] DMF is an excellent polar aprotic solvent that dissolves the starting material and the intermediate sodium salt.

2. Deprotonation:

  • Place the flask in an ice bath and cool the solution to 0 °C.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 0.24 g, 6.09 mmol, 1.2 equivalents) to the stirred solution in small portions.

  • Caution: Sodium hydride is a flammable solid and reacts vigorously with water. Handle only under an inert atmosphere.[3][4][5] Hydrogen gas is evolved during the addition; ensure adequate ventilation away from ignition sources.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The evolution of hydrogen gas should cease, and the solution may become slightly cloudy.

Rationale: A slight excess of sodium hydride ensures complete deprotonation of the pyrrole N-H. The reaction is performed at 0 °C initially to control the rate of hydrogen evolution. Stirring at room temperature allows the deprotonation to go to completion.

3. Methylation:

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly add methyl iodide (0.38 mL, 6.09 mmol, 1.2 equivalents) to the reaction mixture dropwise via syringe.

  • Caution: Methyl iodide is toxic and a suspected carcinogen. Perform this step in a well-ventilated fume hood.[6]

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70) as the eluent. The product should have a higher Rf value than the starting material.

Rationale: A stoichiometric amount of methyl iodide is used to ensure efficient methylation while minimizing side reactions or the need for extensive purification to remove excess reagent. The reaction is exothermic, so initial cooling is recommended.

4. Reaction Quenching and Workup:

  • Once the reaction is complete as indicated by TLC, cool the flask in an ice bath to 0 °C.

  • Very slowly and carefully add saturated aqueous ammonium chloride (20 mL) to quench the excess sodium hydride.

  • Caution: The quenching process is highly exothermic and will evolve hydrogen gas. Add the quenching solution dropwise to control the reaction rate.

  • Transfer the mixture to a separatory funnel and add deionized water (50 mL) and ethyl acetate (50 mL).

  • Shake the funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Rationale: A saturated solution of ammonium chloride is a milder quenching agent than pure water. The aqueous workup is designed to remove DMF, inorganic salts, and any remaining water-soluble impurities.[7]

5. Purification:

  • The crude product, which may be an oil or a solid, can be purified by flash column chromatography on silica gel.

  • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Collect the fractions containing the desired product (as identified by TLC) and concentrate them under reduced pressure to yield the pure 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine.

Rationale: Column chromatography is a standard and effective method for separating the desired N-methylated product from any unreacted starting material, byproducts, and residual mineral oil from the sodium hydride dispersion.

Characterization of the Product

The structure of the final product, 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, should be confirmed by spectroscopic methods.

  • ¹H NMR: The most significant change in the proton NMR spectrum compared to the starting material will be the disappearance of the broad singlet corresponding to the N-H proton (typically >11 ppm) and the appearance of a new singlet for the N-methyl group, expected around 3.5-4.0 ppm. The chemical shifts of the aromatic protons on the pyrrolopyridine ring system will also be slightly shifted.

  • ¹³C NMR: The carbon NMR spectrum will show a new peak for the N-methyl carbon, typically in the range of 30-35 ppm.

  • Mass Spectrometry: The mass spectrum should show the expected molecular ion peak for C₈H₇BrN₂.

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable and water-reactive. It can ignite spontaneously in air, especially when finely divided. Always handle in an inert atmosphere (glovebox or under a blanket of argon/nitrogen). Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.[3][4][5][8]

  • Methyl Iodide (CH₃I): Toxic, volatile, and a potential carcinogen. Always handle in a well-ventilated fume hood. Wear appropriate PPE, including gloves and safety glasses.[6]

  • N,N-Dimethylformamide (DMF): Can be absorbed through the skin. It is a reproductive hazard. Handle with care and use appropriate gloves.

Troubleshooting

IssuePossible CauseSolution
Low or no conversionInactive NaH (due to exposure to air/moisture)Use fresh, high-quality NaH. Ensure all glassware and solvents are scrupulously dry.
Insufficient reaction timeMonitor the reaction by TLC and allow it to proceed until the starting material is consumed.
Multiple products observedOver-alkylation or side reactionsUse the recommended stoichiometry of reagents. Maintain the reaction temperature.
Difficulty in purificationContamination with mineral oilPerform the purification carefully. If necessary, the crude product can be triturated with hexanes to remove the bulk of the mineral oil before chromatography.

Conclusion

This application note provides a reliable and detailed protocol for the N-methylation of 5-bromopyrrolo[2,3-b]pyridine. By carefully following the outlined steps and adhering to the safety precautions, researchers can efficiently synthesize this important intermediate for further use in drug discovery and development programs. The explanations provided for each step are intended to empower the user to adapt and troubleshoot the procedure as needed for related substrates.

References

The Strategic Application of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique chemical scaffolds that offer precise molecular interactions with biological targets. Among these, the 7-azaindole framework, a bioisostere of indole, has emerged as a "privileged" structure, particularly in the realm of kinase inhibition.[1] This application note delves into a specific, highly functionalized derivative: 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione , also known as 5-bromo-1-methyl-7-azaisatin. We will explore its synthetic accessibility, its strategic importance as a chemical probe and building block, and provide detailed protocols for its application in drug discovery workflows.

The introduction of an isatin-like dione functionality at the 2- and 3-positions of the 7-azaindole core dramatically alters its electronic and steric properties. This modification provides a versatile handle for a variety of chemical transformations, enabling the construction of complex molecular architectures. The bromine atom at the 5-position serves as a key vector for diversification through cross-coupling reactions, while the N-methylation at the 1-position can enhance solubility and modulate biological activity.

The 7-Azaisatin Scaffold: A Hub for Bioactivity

The 7-azaindole and 7-azaisatin cores are prevalent in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anticancer, antiviral, and anti-inflammatory properties.[1] The pyridine nitrogen in the 7-azaindole nucleus is a key hydrogen bond acceptor, enabling potent interactions with the hinge region of many protein kinases.[1] The isatin moiety itself is a well-established pharmacophore with diverse biological activities, and its derivatives have been extensively investigated as anticancer agents.[2] The fusion of these two pharmacophores in 5-bromo-1-methyl-7-azaisatin creates a molecule with significant potential for the development of targeted therapeutics.

Synthetic Pathways to a Key Intermediate

The synthesis of this compound can be achieved through a multi-step sequence starting from the commercially available 7-azaindole. The proposed synthetic route leverages established methodologies for N-alkylation, oxidation, and halogenation of the 7-azaindole scaffold.

Proposed Synthetic Workflow

Synthetic Workflow start 7-Azaindole step1 N-Methylation start->step1 intermediate1 1-Methyl-7-azaindole step1->intermediate1 CH3I, NaH step2 Oxidation intermediate1->step2 intermediate2 1-Methyl-7-azaisatin step2->intermediate2 NBS, DMSO step3 Bromination intermediate2->step3 product 5-Bromo-1-methyl-7-azaisatin step3->product NBS, DMF

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

This protocol is a composite of established procedures for the N-methylation, oxidation, and bromination of 7-azaindole derivatives.

Part A: N-Methylation of 7-Azaindole
  • Materials: 7-Azaindole, Sodium Hydride (NaH) 60% dispersion in mineral oil, Methyl Iodide (CH3I), Anhydrous Dimethylformamide (DMF).

  • Procedure: a. To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 7-azaindole (1.0 eq.) in anhydrous DMF dropwise. b. Allow the reaction mixture to stir at room temperature for 1 hour. c. Cool the mixture to 0 °C and add methyl iodide (1.1 eq.) dropwise. d. Let the reaction warm to room temperature and stir for 12 hours. e. Quench the reaction by the slow addition of water. f. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to afford 1-methyl-7-azaindole.

Part B: Oxidation to 1-Methyl-7-azaisatin
  • Materials: 1-Methyl-7-azaindole, N-Bromosuccinimide (NBS), Anhydrous Dimethyl Sulfoxide (DMSO).

  • Procedure: a. Dissolve 1-methyl-7-azaindole (1.0 eq.) in anhydrous DMSO. b. Add NBS (2.5 eq.) portion-wise to the solution. c. Heat the reaction mixture to 80 °C and stir for 24 hours. d. Cool the reaction mixture to room temperature and pour it into ice-water. e. Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to yield 1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione (1-methyl-7-azaisatin).

Part C: Bromination to 5-Bromo-1-methyl-7-azaisatin
  • Materials: 1-Methyl-7-azaisatin, N-Bromosuccinimide (NBS), Anhydrous Dimethylformamide (DMF).

  • Procedure: a. Dissolve 1-methyl-7-azaisatin (1.0 eq.) in anhydrous DMF. b. Add NBS (1.1 eq.) to the solution. c. Heat the reaction mixture to 50 °C and stir for 48 hours.[3] d. After cooling to room temperature, pour the reaction mixture into cold water. e. Extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography and recrystallization to obtain this compound.[3]

Medicinal Chemistry Applications: A Gateway to Kinase Inhibitors

The 5-bromo-1-methyl-7-azaisatin scaffold is an excellent starting point for the synthesis of potent and selective kinase inhibitors. The C3-carbonyl group is reactive towards a variety of nucleophiles, allowing for the introduction of diverse side chains, while the 5-bromo position is amenable to palladium-catalyzed cross-coupling reactions, enabling the exploration of the chemical space around the core.

Application Workflow: From Scaffold to Kinase Inhibitor

Application Workflow scaffold 5-Bromo-1-methyl- 7-azaisatin reaction1 Condensation/ Wittig Reaction at C3 scaffold->reaction1 intermediate1 C3-Functionalized Intermediate reaction1->intermediate1 reaction2 Suzuki/Sonogashira/ Buchwald-Hartwig Coupling at C5 intermediate1->reaction2 library Diverse Chemical Library reaction2->library screening Kinase Inhibition Screening library->screening hit Hit Compound screening->hit optimization Lead Optimization (SAR Studies) hit->optimization candidate Drug Candidate optimization->candidate

References

High-Throughput Screening for Novel Kinase Inhibitors using 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: The Promise of a Privileged Scaffold

The quest for novel, potent, and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules targeting a range of diseases.[1][2] Its unique electronic properties and structural rigidity make it an ideal starting point for the synthesis of targeted therapies.[1] When fused with a 2,3-dione functionality, it forms an isatin derivative, a class of compounds also renowned for a broad spectrum of biodynamic activities, including anticancer and antiviral properties.[3][4][5][6]

This application note details a comprehensive high-throughput screening (HTS) campaign utilizing 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione , a compound that merges these two powerful pharmacophores. We hypothesize that this scaffold can serve as a potent inhibitor of key oncogenic kinases. Herein, we provide a detailed protocol for a homogenous, luminescence-based kinase assay, designed for the identification and characterization of novel inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a well-established target in various cancers.[7][8] The methodologies described are designed to be robust, reproducible, and scalable, providing a clear path from primary screening to lead validation.

Scientific Rationale: Targeting FGFR1 with a Novel Scaffold

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical driver in the progression of numerous tumors.[8] This makes FGFRs, particularly FGFR1, an attractive target for therapeutic intervention. The core structure of this compound is analogous to scaffolds that have demonstrated potent FGFR inhibitory activity.[7][8] The isatin core is known to interact with the ATP-binding pocket of various kinases, while the pyrrolo[2,3-b]pyridine moiety can be functionalized to enhance selectivity and potency.[9][10]

The proposed HTS assay is a bioluminescent, homogenous assay that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while an increase in luminescence suggests inhibition of the kinase by a test compound. This format is highly amenable to HTS due to its simplicity, sensitivity, and low rate of false positives from fluorescent compound interference.

Experimental Workflow Overview

The following diagram outlines the comprehensive workflow for the identification and validation of this compound derivatives as FGFR1 inhibitors.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Confirmation & Characterization Assay_Dev Assay Development (Enzyme/Substrate Titration) Z_Factor Z' Factor Determination Assay_Dev->Z_Factor DMSO_Tolerance DMSO Tolerance Z_Factor->DMSO_Tolerance Primary_Screen Primary HTS of Compound Library (Single Concentration) Hit_ID Hit Identification (Activity Threshold) Primary_Screen->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Confirmed Hits Selectivity Kinase Selectivity Profiling Dose_Response->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism

Caption: High-level workflow for the HTS campaign.

Phase 1: Assay Development and Validation Protocols

Materials and Reagents
  • Compound: this compound (and derivatives)

  • Enzyme: Recombinant Human FGFR1 (catalytic domain)

  • Substrate: Poly(Glu, Tyr) 4:1

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay (Promega)

  • Plates: 384-well, white, solid-bottom microplates

  • Control Inhibitor: Sunitinib (a known multi-kinase inhibitor)[3][5]

Protocol: Enzyme and Substrate Titration

Causality: To determine the optimal concentrations of enzyme and substrate that yield a robust and linear reaction rate, ensuring the assay is sensitive to inhibition.

  • Prepare serial dilutions of FGFR1 in assay buffer.

  • Prepare serial dilutions of the Poly(Glu, Tyr) substrate in assay buffer.

  • In a 384-well plate, add 5 µL of each FGFR1 dilution to wells containing 5 µL of each substrate dilution.

  • Initiate the kinase reaction by adding 5 µL of 10 µM ATP.

  • Incubate for 60 minutes at room temperature.

  • Add 15 µL of Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Read luminescence on a plate reader.

  • Select concentrations of enzyme and substrate that are in the linear range of the reaction and provide a strong signal-to-background ratio.

Protocol: Z' Factor Determination

Causality: The Z' factor is a statistical measure of assay quality. A Z' factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

  • Prepare two sets of control wells in a 384-well plate (n=16 for each).

    • Maximum Signal (0% Inhibition): 5 µL assay buffer, 5 µL FGFR1, 5 µL substrate, 5 µL 10 µM ATP.

    • Minimum Signal (100% Inhibition): 5 µL of a high concentration of Sunitinib (e.g., 10 µM), 5 µL FGFR1, 5 µL substrate, 5 µL 10 µM ATP.

  • Follow steps 5-8 from the titration protocol.

  • Calculate the Z' factor using the formula: Z' = 1 - (3 * (σmax + σmin)) / |μmax - μmin| where σ is the standard deviation and μ is the mean of the signals.

ParameterValueInterpretation
FGFR1 Concentration 10 ng/wellOptimal for signal
Substrate Concentration 0.2 µ g/well Saturating conditions
ATP Concentration 10 µMNear Km for many kinases
Z' Factor 0.85Excellent for HTS
DMSO Tolerance < 1%Acceptable for screening
Table 1: Optimized Assay Parameters.

Phase 2: Primary High-Throughput Screen

Protocol: Single-Concentration Primary Screen

Causality: To rapidly screen a large library of compounds derived from this compound to identify initial "hits" that inhibit FGFR1 activity.

  • Prepare a compound library plate with each compound at a concentration of 10 µM in 100% DMSO.

  • Using an automated liquid handler, transfer 100 nL of each compound from the library plate to the corresponding wells of a 384-well assay plate.

  • Add 5 µL of FGFR1 to each well.

  • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Add 5 µL of the substrate/ATP mixture to initiate the reaction.

  • Incubate for 60 minutes at room temperature.

  • Add 10 µL of Kinase-Glo® reagent.

  • Incubate for 10 minutes and read luminescence.

  • Calculate the percent inhibition for each compound relative to the high (DMSO only) and low (Sunitinib) controls.

Phase 3: Hit Confirmation and Characterization

Logic for Hit Progression

Hit_Progression Primary_Hit Primary Hit (>50% Inhibition) Confirmation Hit Confirmation (Re-test in triplicate) Primary_Hit->Confirmation IC50 IC50 Determination (10-point dose curve) Confirmation->IC50 Confirmed Activity Selectivity Selectivity Profiling (Panel of related kinases) IC50->Selectivity Potent (IC50 < 1 µM) Lead Lead Candidate Selectivity->Lead Selective

References

cell-based assays for 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Cell-Based Assays for 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

A Multi-Parametric Strategy for Evaluating the Cytotoxicity of this compound

Introduction: Characterizing a Novel Pyrrolo[2,3-b]pyridine Derivative

The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for potent biological activities, particularly as kinase inhibitors in oncology.[1][2] Derivatives of this class have shown promise in targeting key signaling pathways implicated in cancer cell proliferation and survival.[3] The compound this compound is a novel derivative within this class. As with any new chemical entity intended for therapeutic development, a rigorous evaluation of its cytotoxic potential is a foundational step.[4][5]

This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive, multi-parametric approach to characterizing the cytotoxic profile of this compound. We will move beyond a single-endpoint assay to build a more complete narrative of the compound's cellular impact. This is critical because a compound can induce cell death through various mechanisms—such as necrosis or apoptosis—and may exhibit differential effects between cancerous and non-cancerous cells.[4] Our approach integrates assays that probe metabolic health, membrane integrity, and specific apoptotic pathways, providing a robust and self-validating system for analysis.

Guiding Principle: A Triad of Viability Assessment

The core of our recommended workflow involves concurrently assessing three distinct hallmarks of cell health:

  • Metabolic Competence: Is the cell's mitochondrial function intact?

  • Membrane Integrity: Is the plasma membrane still functioning as a barrier?

  • Apoptotic Signaling: Has the compound initiated a programmed cell death cascade?

G cluster_0 Initial Compound Treatment cluster_1 Multi-Parametric Cytotoxicity Assessment Compound This compound Cells Cultured Cells (e.g., A549, HepG2, MRC-5) Compound->Cells Dose-Response Exposure Metabolic Metabolic Viability (MTT Assay) Cells->Metabolic Membrane Membrane Integrity (LDH Release Assay) Cells->Membrane Apoptosis Apoptosis Induction (Caspase-Glo 3/7 Assay) Cells->Apoptosis Data Data Analysis (IC50 Calculation & Comparison) Metabolic->Data Membrane->Data Apoptosis->Data

Caption: Multi-parametric workflow for cytotoxicity assessment.

Part 1: Foundational Setup - Cell Line Selection and Culture

Rationale for Cell Line Choice

The choice of cell line is paramount and should be tailored to the research question.[6][7] To assess both anticancer potential and general toxicity, we recommend a panel including at least one cancer cell line and one non-cancerous "normal" cell line.

  • Cancer Cell Lines:

    • A549 (Human Lung Carcinoma): A widely used, robust cell line for general cytotoxicity screening.

    • HepG2 (Human Hepatocellular Carcinoma): Relevant for assessing potential hepatotoxicity, a common concern in drug development.[8][9]

  • Non-Cancerous Cell Line:

    • MRC-5 (Human Fetal Lung Fibroblast): A "normal" diploid cell line used to establish a baseline for general cytotoxicity, allowing for the determination of a therapeutic window.[10]

General Cell Culture Protocol
  • Environment: Culture all cell lines at 37°C in a humidified atmosphere with 5% CO₂.

  • Media: Use appropriate media (e.g., DMEM for A549, EMEM for HepG2 and MRC-5) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Passaging: Subculture cells when they reach 80-90% confluency to maintain them in the logarithmic growth phase.[11]

  • Cell Seeding for Assays: Use a hemocytometer or automated cell counter to ensure accurate cell numbers for plating. Cell viability should be >95% before starting any experiment.

Part 2: Core Cytotoxicity Protocols

Assay 1: MTT Assay for Metabolic Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[13]

MTT_Principle cluster_cell Viable Cell Mitochondrion Mitochondrion Formazan Formazan (Purple, Insoluble) Mitochondrion->Formazan NAD(P)H-dependent oxidoreductases Solubilization Solubilization (e.g., DMSO, SDS) Formazan->Solubilization Crystals are dissolved MTT MTT (Yellow, Soluble) MTT->Mitochondrion Enters Cell Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight (24 hours) to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve the final desired concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.[14]

  • Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[13]

  • Formazan Development: Incubate the plate for 4 hours at 37°C, protected from light.[12][15]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[15]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[12] A reference wavelength of >650 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Assay 2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[16] The LDH assay is a colorimetric method that measures the amount of LDH in the supernatant by a coupled enzymatic reaction. The reaction results in the conversion of a tetrazolium salt into a colored formazan product, where the amount of color is proportional to the amount of LDH released and, therefore, to the number of lysed cells.[17]

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is highly recommended to run a parallel plate for the LDH assay from the same cell stock for direct comparison.

  • Establish Controls: On the treatment plate, designate wells for three critical controls:

    • Vehicle Control: Cells treated with vehicle (e.g., DMSO) only (measures spontaneous LDH release).

    • Positive Control (Maximum LDH Release): Cells treated with a lysis buffer (often provided in commercial kits) 45 minutes before the end of the incubation period.[18]

    • Medium Background Control: Wells with culture medium but no cells.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well flat-bottom plate. Do not disturb the cell layer.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically involves mixing a substrate and a dye solution).[17] Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[18]

  • Stop Reaction (if applicable): Some protocols require adding a stop solution to terminate the enzymatic reaction.[18]

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference wavelength of ~680 nm.[18]

  • Data Analysis:

    • First, subtract the medium background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Maximum LDH Release - Vehicle Control LDH Activity)] * 100

    • Plot the cytotoxicity percentage against the log of the compound concentration to determine the EC₅₀ value.

Assay 3: Caspase-Glo® 3/7 Assay for Apoptosis

Principle: Caspases are a family of proteases that are critical mediators of apoptosis. Caspase-3 and Caspase-7 are key "executioner" caspases. The Caspase-Glo® 3/7 assay is a homogeneous, luminescent method that measures their combined activity.[19] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[19][20] This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal that is proportional to the amount of active caspase-3/7.[20][21]

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[22] Allow the reagent to equilibrate to room temperature before use.[20]

  • Assay Procedure (Add-Mix-Measure):

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[8][20] This single addition both lyses the cells and introduces the substrate.

  • Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.[20] Incubate the plate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from no-cell control wells).

    • Express the data as Fold Change in luminescence over the vehicle control.

    • Plot the fold change against the log of the compound concentration.

Part 3: Data Synthesis and Interpretation

A robust analysis comes from comparing the results of the different assays. Presenting the calculated IC₅₀/EC₅₀ values in a summary table provides a clear, at-a-glance overview of the compound's cytotoxic profile.

Example Data Presentation
Cell LineAssay TypeEndpointIC₅₀ / EC₅₀ (µM)
A549 MTTMetabolic Activity12.5
LDH ReleaseMembrane Integrity25.8
Caspase-Glo 3/7Apoptosis Induction10.2
HepG2 MTTMetabolic Activity8.9
LDH ReleaseMembrane Integrity18.1
Caspase-Glo 3/7Apoptosis Induction7.5
MRC-5 MTTMetabolic Activity> 50
LDH ReleaseMembrane Integrity> 50
Caspase-Glo 3/7Apoptosis Induction> 50

Interpretation of Example Data:

  • Potency and Mechanism: The compound shows potent activity against both A549 and HepG2 cancer cell lines. The IC₅₀ from the Caspase-Glo assay is very close to the MTT assay's IC₅₀, and both are lower than the EC₅₀ for LDH release. This strongly suggests that the primary mechanism of cell death at these concentrations is apoptosis. The higher LDH release value indicates that membrane rupture (necrosis) occurs at higher concentrations or as a secondary event following apoptosis.

  • Selectivity: The compound exhibits high cytotoxicity towards cancer cells (A549, HepG2) but significantly less toxicity towards the non-cancerous MRC-5 cells (IC₅₀ > 50 µM). This suggests a favorable therapeutic window, a highly desirable characteristic for an anticancer drug candidate.

References

Application Notes and Protocols for the Quantification of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a heterocyclic compound of interest in pharmaceutical research and development due to its structural similarity to biologically active molecules.[1][2] Accurate and precise quantification of this compound is critical for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of the active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be robust and are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7]

Method Selection Rationale

The choice of analytical methodology is dictated by the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a workhorse in pharmaceutical analysis, offering a balance of performance, cost-effectiveness, and accessibility.[8] The pyrrolo[2,3-b]pyridine-2,3-dione core of the target molecule contains a chromophore that is expected to absorb UV radiation, making it suitable for UV detection. This method is ideal for the analysis of bulk drug substances and formulated products where the concentration of the analyte is relatively high.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples (e.g., plasma, urine) in pharmacokinetic studies, LC-MS/MS is the method of choice.[9][10] The high selectivity of tandem mass spectrometry minimizes interference from complex sample matrices, allowing for the accurate quantification of low concentrations of the analyte. The presence of a bromine atom in the molecule provides a characteristic isotopic pattern that can be leveraged for confident identification and quantification.[11][12]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This protocol outlines a reversed-phase HPLC method for the quantification of this compound. The principle of reversed-phase chromatography is the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Experimental Workflow

Caption: Workflow for HPLC-UV analysis.

Instrumentation and Materials
  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • Reference standard of this compound.

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (estimated ~254 nm)
Procedure
  • Standard Preparation:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Set up the HPLC system with the specified chromatographic conditions.

    • Inject the calibration standards, followed by the sample solutions.

    • Record the chromatograms and integrate the peak area of the analyte.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method Validation

The analytical method should be validated in accordance with ICH Q2(R1) guidelines.[3][13] Key validation parameters include:

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or excipients.
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve.
Accuracy Recovery of 98-102% for spiked samples at three different concentration levels.
Precision Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) of ≤ 2%.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol describes a sensitive and selective LC-MS/MS method for the quantification of this compound, particularly in biological matrices. The method utilizes the principles of reversed-phase chromatography coupled with tandem mass spectrometry for analyte separation and detection.

Experimental Workflow

Caption: Workflow for LC-MS/MS analysis.

Instrumentation and Materials
  • UPLC or HPLC system.

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Internal standard (IS), structurally similar to the analyte (e.g., a stable isotope-labeled version).

  • Biological matrix (e.g., plasma, urine).

LC-MS/MS Conditions
ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for analyte retention and separation
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by infusion of the analyte and IS
Collision Energy Optimized for each transition
Procedure
  • Standard and Quality Control (QC) Sample Preparation:

    • Prepare a stock solution of the reference standard and the internal standard.

    • Spike the biological matrix with known concentrations of the analyte to prepare calibration standards and QC samples.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Set up the LC-MS/MS system with the optimized conditions.

    • Inject the prepared samples.

    • Acquire data in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Method Validation

The LC-MS/MS method should be validated according to the FDA's Bioanalytical Method Validation guidance.[6][7][14] Key parameters include:

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Matrix Effect The matrix factor should be consistent across different lots of the biological matrix.
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Accuracy & Precision Within-run and between-run accuracy and precision should be within ±15% (±20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.
Stability Analyte stability should be demonstrated under various storage and processing conditions.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific application, with HPLC-UV being suitable for higher concentration samples and LC-MS/MS offering the high sensitivity and selectivity required for bioanalytical applications. Proper method validation in accordance with regulatory guidelines is essential to ensure the generation of high-quality, reliable data.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this challenging synthesis. As a derivative of 7-azaisatin, this molecule is a valuable building block in medicinal chemistry. However, its synthesis, typically analogous to the Sandmeyer isatin synthesis, is fraught with potential pitfalls that can lead to significantly reduced yields.

This document moves beyond simple procedural lists to explain the underlying chemical principles, helping you diagnose issues and make informed decisions to enhance the efficiency and reproducibility of your work.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the synthesis, structured in a question-and-answer format.

Issue 1: Low Yield During the Formation of the Isonitroso Intermediate

Question: My initial condensation of 2-amino-5-bromopyridine with chloral hydrate and hydroxylamine is resulting in a very low yield of the key isonitroso-2-(pyridin-2-yl)acetamide intermediate. What are the primary causes and how can I fix this?

Answer: This is the foundational step of the synthesis, and its success is critical. Low yields here almost always trace back to issues with reaction conditions or reagent quality.

Causality & Optimization:

  • pH Control is Critical: The reaction mechanism requires a specific pH window. The starting 2-amino-5-bromopyridine must be protonated to be soluble, which is achieved by adding concentrated hydrochloric acid.[1] However, the subsequent reaction with hydroxylamine is pH-sensitive. An excess of acid can inhibit the reaction.

    • Solution: Ensure the 2-amino-5-bromopyridine is fully dissolved in water with HCl before adding the other reagents. This prevents the formation of tarry materials that can result from localized high concentrations of undissolved amine.[1]

  • The Role of Sodium Sulfate: Sodium sulfate is not merely a "salting out" agent in this reaction. While it does help precipitate the product, its presence in high concentration during the reaction has been found to be essential for achieving good yields.[1] Its precise role is complex, likely influencing the hydration sphere of the reactants and promoting the desired reaction pathway.

    • Solution: Use a large excess of crystallized sodium sulfate, ensuring the aqueous solution is saturated. Prepare the entire reaction mixture in a single large flask to maintain the correct concentrations.[1]

  • Reagent Stoichiometry: An insufficient amount of hydroxylamine will lead to incomplete conversion.

    • Solution: A significant excess of hydroxylamine hydrochloride is recommended to drive the reaction to completion.[1] A molar ratio of approximately 3:1 (hydroxylamine:amine) is a good starting point.

Issue 2: Incomplete or Failed Acid-Catalyzed Cyclization

Question: I have successfully prepared the isonitroso intermediate, but the final cyclization step using concentrated sulfuric acid is inefficient, yielding unreacted starting material or a complex mixture of byproducts. How can I drive this reaction to completion?

Answer: The cyclization step is an intramolecular electrophilic aromatic substitution, and its efficiency is highly dependent on the substrate's solubility in the acidic medium and the reaction temperature. For heteroaromatic systems like this, solubility is a major hurdle.

Causality & Optimization:

  • Poor Solubility in Sulfuric Acid: Highly functionalized and lipophilic intermediates, such as the bromo-substituted isonitrosoacetanilide in this case, often have poor solubility in concentrated H₂SO₄.[2] This leads to an incomplete reaction and can promote intermolecular side reactions and decomposition upon heating.

    • Solution 1 (Recommended): Switch to an alternative acid medium. Methanesulfonic acid is an excellent choice as it often improves the solubility of problematic substrates, leading to cleaner reactions and higher yields.[2] Polyphosphoric acid (PPA) can also be used, particularly for extremely insoluble compounds.[2]

    • Solution 2: If using sulfuric acid, ensure the intermediate is added slowly in small portions to the acid with vigorous stirring to maximize dissolution before heating.

  • Improper Thermal Control: The cyclization is endothermic but can be followed by exothermic decomposition. Uncontrolled heating can lead to charring and the formation of intractable tars.

    • Solution: Heat the reaction mixture in a controlled manner using an oil bath. A typical temperature range is 50-80°C.[2] Monitor the reaction progress visually (color change to a deep red/brown) and by TLC if possible. Avoid aggressive heating.

Data Summary: Acid Selection for Cyclization

Acid Medium Typical Temperature Key Advantages & Considerations Citation
Conc. Sulfuric Acid (H₂SO₄) 50 - 80°C The classical, most common reagent. Prone to solubility issues and charring with complex substrates. [2]
Methanesulfonic Acid (CH₃SO₃H) 50 - 80°C Recommended. Excellent solvent for poorly soluble intermediates, often leading to cleaner reactions and improved yields. [2]

| Polyphosphoric Acid (PPA) | 80 - 100°C | Useful for extremely insoluble substrates, but the higher viscosity can make stirring and work-up more difficult. |[2] |

Issue 3: Low Yield on the Final N-Methylation Step

Question: I have synthesized the 5-bromo-7-azaisatin core successfully, but the subsequent N-methylation with methyl iodide is giving low yields and multiple products. What is the best way to perform this alkylation?

Answer: N-alkylation of isatins requires careful selection of the base and solvent to avoid side reactions, such as O-alkylation or decomposition.

Causality & Optimization:

  • Base and Solvent System: The choice of base is crucial for efficiently deprotonating the pyrrole nitrogen without promoting side reactions.

    • Solution: A combination of a moderately strong carbonate base in a polar aprotic solvent is highly effective. Cesium carbonate (Cs₂CO₃) is often superior to potassium carbonate (K₂CO₃) as it is a stronger base and can improve yields for less reactive systems.[3] N,N-dimethylformamide (DMF) is an excellent solvent choice.[3]

  • Reaction Time and Temperature: Prolonged reaction times or high temperatures can lead to byproduct formation.

    • Solution: Consider using microwave irradiation. This technique can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the thermal decomposition of the product.[3]

Frequently Asked Questions (FAQs)

Q1: What is the overall recommended synthetic strategy? The most reliable and highest-yielding strategy is a two-stage approach. First, synthesize the 5-bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione (5-bromo-7-azaisatin) core using a modified Sandmeyer synthesis. Then, perform the N-methylation in a separate, optimized step. This avoids potential complications of carrying the methyl group through the harsh acidic cyclization.

Q2: How can I best purify the final product? The crude isatin product obtained after quenching the acid cyclization in ice water can often be purified by recrystallization. A common and effective solvent for this is glacial acetic acid, which typically yields the product as well-formed crystals.[1] Column chromatography can also be used if necessary.

Q3: Are there alternatives to the Sandmeyer synthesis? Yes, other named reactions exist for isatin synthesis, such as the Stolle and Gassman methods.[4][5] However, these routes often involve different starting materials (e.g., N-substituted anilines and oxalyl chloride for the Stolle synthesis) and may not be as direct or cost-effective for this specific target compared to the well-established Sandmeyer approach.[4][5]

Q4: What are the key safety precautions?

  • Chloral Hydrate: Is a regulated substance and should be handled with appropriate care.

  • Concentrated Acids: Sulfuric and methanesulfonic acid are extremely corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a fume hood.

  • Acid Quenching: The addition of the hot acid reaction mixture to ice is highly exothermic. Perform this step slowly and carefully in a large beaker to avoid splashing.

Visualized Workflows and Protocols

Overall Synthetic Workflow

The diagram below outlines the recommended two-stage synthetic approach.

G cluster_0 Stage 1: 7-Azaisatin Core Synthesis cluster_1 Stage 2: N-Methylation A 2-Amino-5-bromopyridine B Isonitroso-2-(5-bromo-pyridin-2-yl)acetamide A->B Chloral Hydrate, NH2OH.HCl, Na2SO4, H2O/HCl C 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione B->C Methanesulfonic Acid, 50-80°C D This compound C->D CH3I, Cs2CO3, DMF

Caption: Recommended two-stage synthesis pathway.

Troubleshooting Decision Tree for Low Yield

This flowchart provides a logical path for diagnosing yield issues.

G Start Low Overall Yield Stage At Which Stage is the Yield Poor? Start->Stage Condensation Condensation (Step 1) Stage->Condensation Step 1 Cyclization Cyclization (Step 2) Stage->Cyclization Step 2 Check_pH Is 2-aminopyridine fully dissolved? Condensation->Check_pH Fix_pH Adjust HCl to ensure complete dissolution before adding other reagents. Check_pH->Fix_pH No Check_Reagents Are Na2SO4 and NH2OH.HCl in sufficient excess? Check_pH->Check_Reagents Yes Fix_pH->Check_pH Fix_Reagents Increase Na2SO4 to saturation. Use ~3 eq. of NH2OH.HCl. Check_Reagents->Fix_Reagents No Check_Reagents->Cyclization Yes Fix_Reagents->Check_Reagents Check_Acid Using H2SO4? Cyclization->Check_Acid Check_Temp Is there charring? Check_Acid->Check_Temp Yes Check_Acid->Check_Temp No Switch_Acid Switch to Methanesulfonic Acid to improve solubility. Check_Temp->Switch_Acid Yes Fix_Temp Reduce temperature to 50-70°C. Ensure controlled heating. Check_Temp->Fix_Temp No

Caption: Decision tree for troubleshooting low yield issues.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Adapted from the Sandmeyer isatin synthesis.[1][2]

Part A: Isonitroso-2-(5-bromo-pyridin-2-yl)acetamide

  • In a 5 L round-bottomed flask, dissolve chloral hydrate (0.54 mol) in 1200 mL of water.

  • To this solution, add crystallized sodium sulfate (1300 g) and stir until dissolved.

  • In a separate beaker, prepare a solution of 2-amino-5-bromopyridine (0.5 mol) in 300 mL of water, adding concentrated hydrochloric acid (0.52 mol) dropwise until the amine is fully dissolved.

  • Add the amine hydrochloride solution to the main reaction flask.

  • Finally, add a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water.

  • Heat the mixture with vigorous stirring in a water bath to 40-50°C. The product should begin to precipitate within 30-60 minutes.

  • After 2 hours, cool the mixture to room temperature. Collect the yellow crystalline product by filtration, wash thoroughly with cold water, and air dry.

Part B: Cyclization

  • Pre-heat a beaker of methanesulfonic acid (approx. 5-6 times the weight of the intermediate) to 50°C in an oil bath with stirring.

  • Carefully add the dried isonitroso-2-(5-bromo-pyridin-2-yl)acetamide from Part A in small portions to the hot acid. The addition should be slow enough to maintain control of the temperature.

  • Once the addition is complete, slowly raise the temperature of the oil bath to 80°C and hold for 1 hour. The solution should darken to a deep reddish-brown.

  • Remove the flask from the heat and allow it to cool slightly before carefully pouring the contents onto a large volume of crushed ice with stirring.

  • The crude 5-bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione will precipitate as a reddish-brown solid.

  • Collect the solid by filtration, wash extensively with cold water until the filtrate is neutral, and dry.

  • For further purification, recrystallize from glacial acetic acid.

Protocol 2: N-methylation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Adapted from modern N-alkylation methods.[3]

  • To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione (1.0 eq) in anhydrous DMF, add cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (CH₃I, 1.2 eq) dropwise.

  • Stir the reaction at room temperature and monitor by TLC. If the reaction is slow, it can be gently heated to 40-50°C.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final this compound.

References

Technical Support Center: Purification of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione and related 7-azaindole derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with isolating this specific class of compounds.

The purification of heteroaromatic diones, such as isatin analogs, presents unique challenges due to their polarity, potential for hydrogen bonding, and susceptibility to certain chemical conditions. While specific literature on the purification of this compound is sparse, this guide synthesizes field-proven methodologies from closely related 7-azaindole structures to provide a robust framework for troubleshooting and protocol development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I should anticipate when purifying this compound?

Answer: Researchers working with this compound should be prepared for several key challenges:

  • Low Solubility: The planar, polar dione structure can lead to poor solubility in common organic solvents, complicating both chromatography and recrystallization.

  • Strong Adsorption: The presence of multiple nitrogen atoms and carbonyl groups can cause the compound to bind strongly to silica gel, potentially leading to streaking, poor recovery, or even degradation during column chromatography.

  • Potential for Degradation: Isatin-like cores can be sensitive to strongly acidic or basic conditions. For instance, prolonged exposure to basic conditions during an aqueous work-up or chromatography on untreated silica could lead to ring-opening or other side reactions.

  • Colored Impurities: Syntheses of such heterocyclic systems often generate highly colored, polar impurities that can be difficult to separate from the desired product.

Q2: What are the most likely impurities I will encounter?

Answer: Impurities are highly dependent on the synthetic route. However, based on common syntheses for the 7-azaindole core, you may encounter:

  • Unreacted Starting Materials: Such as the corresponding 5-bromo-7-azaindole precursor.

  • Incomplete Cyclization Products: Intermediates from the formation of the pyrrolidone ring.

  • Over-brominated or De-brominated Species: Side products from the bromination step.

  • Oxidation or Degradation Products: Resulting from the final oxidation step to form the dione or from instability during work-up and purification.

Q3: Which analytical techniques are most effective for purity assessment?

Answer: A combination of methods is essential for a comprehensive purity analysis:

  • ¹H and ¹³C NMR: Provides structural confirmation and is excellent for identifying and quantifying impurities with distinct proton or carbon signals.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is arguably the most powerful tool. It allows you to visualize the number of components in your sample, provides the mass of each component to help identify them, and gives a quantitative measure of purity (e.g., % area under the curve).

  • HPLC (High-Performance Liquid Chromatography): Using a calibrated method, HPLC is the gold standard for determining the exact purity of the final compound.

  • TLC (Thin-Layer Chromatography): An indispensable and rapid technique for monitoring reaction progress and selecting appropriate solvent systems for column chromatography.

Troubleshooting and Method Development Guide

This section addresses specific issues you may encounter during the purification process in a practical, question-and-answer format.

Q4: My crude product is a dark, intractable oil or gum. How can I induce solidification and achieve initial purification?

Answer: This is a common issue, often caused by residual solvent or polar, amorphous impurities. The first line of defense is trituration .

Causality: Trituration works by dissolving the soluble impurities into a solvent (or solvent mixture) in which your target compound is largely insoluble. The mechanical action of stirring or scratching helps to break up the amorphous solid and induce crystallization or precipitation of the desired product.

Experimental Protocol: Trituration

  • Solvent Selection: Choose a solvent in which your product is expected to have very low solubility. Common choices for polar compounds include diethyl ether, hexane, pentane, or a mixture like dichloromethane/hexane.

  • Procedure:

    • Place the crude oil in a flask.

    • Add a small volume of the chosen trituration solvent.

    • Stir the mixture vigorously with a spatula or magnetic stirrer. Use the spatula to scratch the inside surface of the flask, as this can provide nucleation sites for crystallization. .

    • Continue stirring for 30 minutes to several hours. You should observe the oil converting into a solid precipitate or powder.

  • Isolation: Collect the resulting solid by filtration, wash it with a fresh portion of the cold solvent, and dry it under vacuum. A sample of a related compound was purified by dissolving the crude solid in dichloromethane, drying it, evaporating the solvent, and then triturating with diethyl ether to afford the product as a solid[1].

Q5: My compound is streaking badly on a silica gel column, and I'm getting poor separation. What adjustments can I make?

Answer: Streaking (tailing) on silica gel is a classic sign of strong interaction between your polar compound and the acidic silanol groups on the stationary phase.

Causality: The Lewis basic nitrogen atoms and carbonyl oxygens in your molecule can form strong hydrogen bonds with the acidic Si-OH groups of silica. This leads to slow and uneven elution from the column.

Solutions:

  • Mobile Phase Modification:

    • Add a Polar Modifier: Incorporate a small amount of a more polar solvent like methanol or isopropanol into your eluent (e.g., 0.5-2% in dichloromethane). This competes with your compound for binding sites on the silica, leading to faster and more uniform elution. Purification of a similar 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine was achieved using a slow gradient of 0% to 2% methanol in dichloromethane[1].

    • Add a Basic Modifier: Add a small amount (e.g., 0.1-1%) of a base like triethylamine (TEA) or pyridine to the mobile phase. This deactivates the acidic silica sites, preventing strong adsorption of your basic compound.

  • Stationary Phase Modification:

    • Use Deactivated Silica: Pre-treat your silica gel by slurrying it in your mobile phase containing 1% triethylamine before packing the column.

    • Switch Stationary Phase: Consider using neutral or basic alumina, or switch to reverse-phase chromatography.

Q6: I suspect my compound is degrading on the column. What are my non-chromatographic purification options?

Answer: If your compound is unstable on stationary phases, recrystallization is the preferred method for achieving high purity.

Causality: Recrystallization relies on the difference in solubility of your compound and its impurities in a specific solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (0-4 °C), while impurities remain either fully soluble or completely insoluble at all temperatures.

Experimental Protocol: Selecting a Recrystallization Solvent System

  • Screening:

    • Place a small amount of your crude solid (10-20 mg) into several different test tubes.

    • Add a few drops of a single solvent (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene) to each tube.

    • Observe solubility at room temperature. An ideal solvent will not dissolve the compound.

    • Heat the tubes that showed poor room-temperature solubility to the boiling point of the solvent. The compound should dissolve completely.

    • Allow the dissolved samples to cool slowly to room temperature, then place them in an ice bath.

    • A successful recrystallization will show the formation of well-defined crystals.

  • Binary Solvent Systems: If no single solvent is ideal, use a binary (two-solvent) system.

    • Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble).

    • Slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point).

    • Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly.

Data & Workflow Visualization

Workflow for Purification Strategy Selection

The following diagram outlines a logical workflow for selecting the appropriate purification technique based on the initial state of your crude product.

Purification_Workflow Start Crude Product (Post-Workup) Check_Physical_State Assess Physical State Start->Check_Physical_State Is_Solid Is it a Solid? Check_Physical_State->Is_Solid Trituration Perform Trituration (e.g., with Diethyl Ether) Is_Solid->Trituration No (Oil/Gum) TLC_Analysis TLC Analysis for Solvent System Is_Solid->TLC_Analysis Yes Filter Filter and Wash Solid Trituration->Filter Filter->TLC_Analysis Column_Chromatography Column Chromatography (Silica or Alumina) TLC_Analysis->Column_Chromatography Check_Purity Assess Purity (LC-MS, NMR) Column_Chromatography->Check_Purity Is_Pure Purity > 95%? Check_Purity->Is_Pure Recrystallization Recrystallization Is_Pure->Recrystallization No Final_Product Final Pure Product Is_Pure->Final_Product Yes Recrystallization->Check_Purity

Caption: Decision workflow for purifying this compound.

Table 1: Common Chromatographic Systems for N-Heterocycles
Stationary PhaseCommon Mobile Phase Systems (Eluting Power →)Typical Modifiers
Normal Phase (Silica Gel) Hexane / Ethyl Acetate0.5-5% Methanol (MeOH)
Dichloromethane (DCM) / Methanol (MeOH)0.1-1% Triethylamine (TEA)
Toluene / Acetone0.1-1% Acetic Acid (AcOH)*
Reverse Phase (C18) Water / Acetonitrile0.1% Trifluoroacetic Acid (TFA)
Water / Methanol0.1% Formic Acid (FA)

*Note: Acidic modifiers should be used with caution, as they may cause degradation of sensitive compounds.

References

Technical Support Center: Optimizing Electrophilic Bromination of 1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and optimization of brominated 1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific electrophilic aromatic substitution. The unique electronic nature of this scaffold presents distinct challenges, and this document provides in-depth, experience-driven insights to overcome them.

Introduction: The Challenge of a Deactivated System

The 1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione core, an analogue of N-methylisatin fused to a pyridine ring, is a highly electron-deficient system. This characteristic is central to the challenges encountered during its bromination. The dione functionality on the pyrrole ring and the nitrogen atom in the pyridine ring both act as strong electron-withdrawing groups, significantly deactivating the entire aromatic system towards electrophilic attack. Consequently, reaction conditions must be carefully selected and optimized to achieve desired conversion and regioselectivity while minimizing side-product formation.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the bromination of this scaffold?

A1: The regioselectivity is a product of competing electronic effects. The pyrrole ring is severely deactivated by the adjacent dione group. The pyridine ring is also deactivated towards electrophilic substitution by the electronegative nitrogen atom, which typically directs electrophiles to the 3-position (C5 in this scaffold) under harsh conditions.[1][2] However, in the context of the fused system, the position analogous to C5 in indole/isatin chemistry is often the most reactive. Therefore, the most probable site of initial bromination is the C5-position on the pyridine ring, as it is least deactivated. Confirmation of the resulting isomer's structure is critical and should be performed rigorously using 2D NMR techniques (NOESY, HMBC).

Q2: Which brominating agents are recommended for this reaction?

A2: Given the deactivated nature of the substrate, a range of brominating agents should be considered, from mild to highly reactive.

  • N-Bromosuccinimide (NBS): Often the first choice for bromination of heterocycles. It can be used with a variety of catalysts or initiators. For deactivated systems, an acid catalyst (e.g., sulfuric acid, trifluoroacetic acid) is often required to increase the electrophilicity of the bromine.[3]

  • Molecular Bromine (Br₂): A strong brominating agent. Its reactivity can be enhanced with a Lewis acid catalyst like FeBr₃ or AlCl₃.[4] However, due to its hazardous nature and potential for over-bromination, it should be used with caution.[5][6]

  • Copper(II) Bromide (CuBr₂): A milder, solid reagent that has proven effective for the regioselective bromination of azaindoles and other heterocycles, often at room temperature.[7] This can be an excellent starting point to balance reactivity and control.

Q3: How does the N-methyl group influence the reaction?

A3: The N-methyl group serves a crucial role by preventing N-bromination of the pyrrole nitrogen. More importantly, it slightly activates the pyrrole ring through induction, though this effect is largely overshadowed by the powerful deactivating effect of the dione. Its presence simplifies the reaction profile by blocking a potential side reaction.

Troubleshooting Guide: From Low Yield to Complex Mixtures

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: No reaction or very low conversion of starting material.

Cause & Analysis: This is the most common issue and points directly to the deactivated nature of the substrate. The chosen conditions are likely too mild to overcome the high activation energy for the electrophilic substitution.

Solutions:

  • Increase Electrophilicity of the Brominating Agent:

    • If using NBS, add a strong protic acid catalyst like concentrated H₂SO₄ or trifluoroacetic acid (TFA). The acid protonates the NBS, generating a more potent electrophilic bromine species.

    • If using Br₂, introduce a Lewis acid catalyst (e.g., FeBr₃). The Lewis acid coordinates to the bromine, polarizing the Br-Br bond and creating a "Br⁺" equivalent.[4]

  • Elevate Reaction Temperature:

    • Systematically increase the temperature in 10-20°C increments. Many brominations of deactivated systems require heating to proceed at a reasonable rate.[3] Monitor the reaction closely by TLC or LC-MS to check for decomposition at higher temperatures.

  • Change the Solvent:

    • Switch to a more polar solvent that can help stabilize the charged intermediate (the sigma complex) formed during the reaction.[8] Solvents like acetonitrile, nitromethane, or even neat sulfuric acid (for very deactivated systems) can be effective. Ensure your starting material and reagents are soluble in the chosen solvent.

Problem 2: Formation of multiple products, including di- or tri-brominated species.

Cause & Analysis: This indicates that the reaction conditions are too harsh or the reaction was allowed to proceed for too long after the formation of the desired mono-brominated product. The first bromine atom added is deactivating, but if the conditions are sufficiently forcing, subsequent brominations can occur.

Solutions:

  • Control Stoichiometry:

    • Use a slight excess (1.05-1.2 equivalents) of the brominating agent. Adding the agent portion-wise or via a syringe pump over time can help maintain a low concentration and favor mono-substitution.

  • Reduce Reaction Temperature and Time:

    • Once you find conditions that give conversion, try reducing the temperature. Even a 10°C reduction can significantly improve selectivity.

    • Monitor the reaction diligently (e.g., every 15-30 minutes). As soon as the starting material is consumed or the desired product concentration is maximized, quench the reaction immediately.

  • Use a Milder Reagent:

    • If Br₂/FeBr₃ gives over-bromination, switch to CuBr₂ in acetonitrile or NBS in a less acidic medium.[7] This provides a more controlled reaction.

Problem 3: The product is obtained, but the yield is low after workup and purification.

Cause & Analysis: Low isolated yield can stem from issues during the reaction itself (unseen side products) or losses during the workup and purification phases.

Solutions:

  • Analyze the Crude Reaction Mixture:

    • Before workup, take a small aliquot of the reaction mixture and analyze it by LC-MS and ¹H NMR. This will help you determine if the reaction was truly low-yielding or if the product was lost during isolation.

  • Optimize the Workup Procedure:

    • Product Solubility: Your brominated product may have different solubility properties than the starting material. It could be partially soluble in the aqueous layer during extraction.[9] If so, back-extract the aqueous layer with your organic solvent.

    • pH Sensitivity: The product might be sensitive to the pH of the aqueous quench. Test the stability of your isolated product in acidic and basic conditions to see if degradation is occurring.[9]

  • Re-evaluate the Purification Method:

    • Silica Gel Chromatography: The product might be unstable on silica gel or may streak, leading to poor separation and recovery. Consider deactivating the silica with triethylamine, using a different stationary phase like alumina, or exploring purification by recrystallization.

Data Summary: Comparison of Bromination Conditions

The following table summarizes potential starting points for optimizing the bromination of 1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione. Yields and regioselectivity are predictive and will require experimental verification.

Brominating Agent (equiv.) Catalyst/Additive Solvent Temperature (°C) Anticipated Outcome & Key Considerations
CuBr₂ (1.5)NoneAcetonitrile25 - 80Recommended Starting Point. Mild conditions, good functional group tolerance. May require heating for sufficient conversion.[7]
NBS (1.1)NoneAcetonitrile / DCM25 - 40Likely to be too slow without a catalyst. Low risk of over-bromination.
NBS (1.1)Conc. H₂SO₄ (cat.)DCM0 - 25High Reactivity. Increased electrophilicity. Risk of charring or sulfonation side products. Careful temperature control is critical.
Br₂ (1.1)FeBr₃ (0.1)1,2-Dichloroethane25 - 60Powerful Conditions. Effective for highly deactivated systems. High risk of over-bromination and handling hazards.[4][5]
Br₂ (1.1)Acetic AcidAcetic Acid25 - 50Classic conditions for bromination. The solvent acts as a mild catalyst.[3]

Experimental Protocol: Regioselective Bromination using Copper(II) Bromide

This protocol is presented as a robust and scalable starting point for achieving mono-bromination.

Materials:

  • 1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

  • Copper(II) Bromide (CuBr₂)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione (1.0 equiv).

  • Add anhydrous acetonitrile (to make a 0.1 M solution). Stir until the starting material is fully dissolved.

  • Add Copper(II) Bromide (1.5 equiv) in one portion.

  • Stir the reaction mixture at room temperature (25°C) and monitor its progress by TLC or LC-MS every hour.

  • If no significant conversion is observed after 4 hours, gradually heat the reaction to 50°C, and then to 80°C if necessary, continuing to monitor the progress.

  • Upon completion (consumption of starting material or maximization of product), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove copper salts, washing the pad with ethyl acetate.

  • Combine the filtrate and washes and concentrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate and wash sequentially with saturated aqueous sodium thiosulfate (to remove any residual bromine), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired brominated product.

  • Characterize thoroughly by ¹H NMR, ¹³C NMR, HRMS, and 2D NMR to confirm the structure and regiochemistry.

Optimization Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting and optimizing the bromination reaction.

G start Start: CuBr2 in MeCN, 25°C monitor1 Monitor by TLC/LC-MS (4 hours) start->monitor1 no_rxn No or Low Conversion? monitor1->no_rxn heat Increase Temp to 50-80°C no_rxn->heat Yes good_conv Good Conversion no_rxn->good_conv No monitor2 Monitor by TLC/LC-MS heat->monitor2 still_no_rxn Still Low Conversion? monitor2->still_no_rxn complex_mix Complex Mixture? monitor2->complex_mix stronger_cond Switch to NBS/H2SO4 or Br2/FeBr3 still_no_rxn->stronger_cond Yes still_no_rxn->good_conv No stronger_cond->monitor2 milder_cond Decrease Temp & Control Stoichiometry complex_mix->milder_cond Yes complex_mix->good_conv No milder_cond->monitor2 workup Proceed to Workup & Purification good_conv->workup low_yield Low Isolated Yield? workup->low_yield optimize_workup Optimize Workup/Purification (Check pH, solubility, silica stability) low_yield->optimize_workup Yes success Success: Characterize Product low_yield->success No optimize_workup->success

Caption: Workflow for optimizing bromination conditions.

References

stability issues of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

The core of this compound is an N-methylated, brominated azaisatin. The isatin scaffold, particularly its γ-lactam ring, is known to be susceptible to hydrolysis, which is the primary pathway for degradation in solution.[1][2][3][4] This guide provides in-depth troubleshooting advice and frequently asked questions based on the established reactivity of isatin and its derivatives.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments, linking them to the stability of this compound.

Issue 1: Inconsistent or Diminished Biological Activity Over Time

Question: I've observed a progressive loss of my compound's activity in my cell-based assays, especially when using pre-prepared stock solutions. What is the likely cause?

Possible Cause: The primary suspect is the hydrolytic degradation of the γ-lactam ring within the dione moiety of the molecule. This reaction is significantly accelerated under neutral to alkaline pH conditions, leading to the formation of the inactive, ring-opened isatinic acid analogue.[1][2][5]

Troubleshooting Protocol:

  • pH Verification: Immediately measure the pH of your assay medium and any buffer solutions used for dilution. Biological buffers (e.g., PBS, DMEM) are typically buffered around pH 7.4, which is sufficiently alkaline to promote slow hydrolysis.

  • Fresh Solution Preparation: For critical experiments, prepare fresh solutions of the compound from a solid stock immediately before use. Avoid using solutions that have been stored for extended periods, even when frozen.

  • Stability Assessment: Perform a time-course experiment. Prepare a solution of your compound in the assay medium, incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO₂), and test its activity at different time points (e.g., 0, 2, 4, 8, 24 hours). A decline in activity will confirm the instability.

  • Solvent Choice: If possible for your experimental setup, consider using a less nucleophilic, anhydrous aprotic solvent for your stock solution, such as DMSO or DMF, to minimize hydrolysis during storage.[6][7]

Issue 2: Appearance of Unknown Peaks in Analytical Chromatography (HPLC, LC-MS)

Question: When analyzing my compound solution by HPLC/LC-MS after a short period of storage, I see a new, more polar peak emerging, while the peak for my parent compound decreases. What is this new peak?

Possible Cause: This is a classic sign of degradation. The newly formed peak is likely the isatinic acid derivative resulting from the hydrolysis of the lactam bond. This new compound will be more polar due to the presence of a carboxylic acid and an amine group, hence it will have a shorter retention time on a reverse-phase HPLC column.

Workflow for Identification and Mitigation:

Caption: Workflow for identifying hydrolytic degradation.

Mitigation Steps:

  • Mass Confirmation: Analyze the new peak by LC-MS. The expected mass of the hydrolysis product will be the mass of the parent compound + 18 (the mass of a water molecule).

  • Solvent Acidity: When preparing solutions for storage, especially in protic solvents like methanol or ethanol, consider adding a trace amount of a volatile acid (e.g., 0.1% formic acid) to maintain a slightly acidic pH, which can suppress hydrolysis. Note: Ensure this is compatible with your downstream applications.

  • Storage Temperature: Store stock solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[6]

Issue 3: Color Change of the Solution

Question: My solution of this compound, which is initially colored, fades or changes color upon exposure to light. Why is this happening?

Possible Cause: Isatin derivatives can be susceptible to photoreduction, especially in the presence of tertiary amines or other electron donors.[8] The 5-bromo substituent may enhance this photosensitivity. The color change indicates a structural modification of the chromophore.

Preventative Measures:

  • Light Protection: Always store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Work in Dim Light: When preparing solutions or setting up experiments, minimize exposure to direct laboratory light.

  • Solvent Purity: Ensure that solvents are free from contaminants that could act as photosensitizers or reactants.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The most significant stability issue arises from the hydrolysis of the γ-lactam bond (the N1-C2 bond) in the dione ring. This is a well-documented reactivity pattern for isatin and its derivatives.[1][2][3] The reaction is catalyzed by hydroxide ions and results in ring-opening to form a substituted 2-aminophenylglyoxylic acid derivative (an isatinic acid analog).

Caption: General hydrolysis of the isatin core.

Q2: What are the optimal solvents and storage conditions?

A2: For long-term storage, the compound should be kept as a dry solid at -20°C or below, protected from light. For solutions, follow these recommendations:

Solvent TypeRecommended UseStorage Guidelines
Anhydrous Aprotic Stock Solutions (High Conc.) Store at -80°C in small, single-use aliquots. Use solvents like DMSO or DMF.[7]
Protic Solvents Intermediate Dilutions Prepare fresh. If short-term storage is needed, use an acidified solvent (e.g., methanol with 0.1% formic acid) and store at -20°C.
Aqueous Buffers Working Solutions Prepare immediately before use. Do not store. The pH of most biological buffers (~7.4) will cause degradation.

Q3: How does pH affect the stability of the compound?

A3: The stability is highly pH-dependent. The rate of hydrolysis of the lactam ring shows a direct dependence on the hydroxide ion concentration.[1][4]

  • Acidic pH (< 5): Generally stable. Protonation of the carbonyl oxygen can occur, but ring-opening is slow.

  • Neutral pH (~7): Slow hydrolysis will occur. This is relevant for many biological assays.

  • Alkaline pH (> 8): Rapid degradation is expected. Avoid basic conditions.

Q4: Is the compound sensitive to light or temperature?

A4: Yes. Isatin derivatives can be photosensitive, and the presence of a bromine atom may increase this sensitivity.[8] Therefore, protection from light is crucial. While thermal degradation is less characterized, as with most organic molecules, elevated temperatures will accelerate hydrolytic degradation. Always follow the recommended storage temperatures.

Q5: Can I do anything to prevent degradation in my long-term cell culture experiments?

A5: This is challenging due to the inherent instability at physiological pH. If your experiment runs for several days, you may need to replenish the compound by replacing the medium with freshly prepared compound-containing medium at regular intervals. It is advisable to first conduct a stability study in your specific cell culture medium to determine the compound's half-life under your experimental conditions.

References

Technical Support Center: Synthesis of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione, a key intermediate in pharmaceutical chemistry. This document provides in-depth troubleshooting advice and answers to frequently asked questions to address common challenges and side reactions encountered during its synthesis.

Introduction to the Synthesis

The synthesis of this compound, a substituted isatin analog, typically involves a multi-step process. A common synthetic route is adapted from the Sandmeyer isatin synthesis, which involves the reaction of an appropriately substituted aniline derivative with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate.[1] This intermediate is then cyclized under strong acidic conditions to yield the desired isatin core. Subsequent N-methylation and bromination steps complete the synthesis. Each of these steps is prone to specific side reactions that can significantly impact the yield and purity of the final product.

This guide will deconstruct the potential pitfalls at each major stage of the synthesis and provide actionable solutions grounded in established chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, their probable causes, and recommended troubleshooting steps.

Issue 1: Low Yield or Failure in the Isatin Ring Formation (Cyclization Step)

Question: I am observing a low yield or complete failure of the cyclization of the isonitrosoacetanilide intermediate to the 1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione core. What are the likely causes and how can I optimize this step?

Answer: The acid-catalyzed cyclization is a critical and often challenging step. Several factors can contribute to poor yields:

  • Incomplete Reaction or Decomposition: The reaction temperature is a crucial parameter. Temperatures below the optimal range (typically 50-80°C) may lead to an incomplete reaction, while excessive heat can cause charring and decomposition of the starting material and product.[2] It is essential to monitor the temperature carefully and maintain it within the recommended range.

  • Poor Solubility: Highly substituted or lipophilic isonitrosoacetanilide intermediates may have poor solubility in concentrated sulfuric acid, which is commonly used for this cyclization.[3] This can lead to incomplete reaction.

    • Solution: Consider using alternative acidic media with better solubilizing properties, such as methanesulfonic acid or polyphosphoric acid (PPA).[3] A gentle increase in temperature might also improve solubility, but must be balanced against the risk of decomposition.

  • Side Reactions:

    • Sulfonation: A known side reaction during treatment with sulfuric acid is the sulfonation of the aromatic ring, leading to the formation of unwanted sulfonated byproducts and a corresponding loss of the desired product.[2]

      • Mitigation: Using a less aggressive acid like methanesulfonic acid can sometimes reduce the extent of sulfonation. Additionally, minimizing the reaction time and temperature can help.

    • Hydrolysis: The isonitrosoacetanilide intermediate can be susceptible to hydrolysis, especially if the reaction mixture is not sufficiently anhydrous. This can lead to the formation of the corresponding aniline and other degradation products.

      • Mitigation: Ensure that all reagents and glassware are thoroughly dried before use. Using freshly opened or properly stored acids is also recommended.

Issue 2: Formation of Impurities During N-Methylation

Question: After the N-methylation step of the 1H-pyrrolo[2,3-b]pyridine-2,3-dione core, I am observing multiple spots on my TLC plate, indicating the formation of several byproducts. What are these impurities and how can I avoid them?

Answer: N-alkylation of isatins can be complicated by side reactions, particularly if the reaction conditions are not carefully controlled.[4]

  • Insufficient Basicity: The chosen base may not be strong enough to completely deprotonate the N-H of the isatin, resulting in a low concentration of the reactive isatin anion and an incomplete reaction.[4]

    • Solution: Employ a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • O-Alkylation: A common side reaction is the alkylation of the oxygen atom of the C2-carbonyl group, leading to the formation of a 2-alkoxy-indole derivative. This is more likely to occur with harder alkylating agents and under certain reaction conditions.

    • Mitigation: Using a polar aprotic solvent can favor N-alkylation over O-alkylation. The choice of base and counter-ion can also influence the N/O selectivity.

  • Aldol Condensation: Strong bases can promote self-condensation of the isatin via an aldol-type reaction, especially if the reaction is heated for prolonged periods.[4]

    • Mitigation: Carry out the reaction at the lowest effective temperature and for the minimum time required for complete conversion of the starting material. Careful monitoring by TLC is crucial.

Issue 3: Poor Regioselectivity and Over-Bromination during Bromination

Question: During the bromination of 1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione, I am struggling with controlling the position of the bromine atom and am also observing di-brominated products. How can I achieve selective mono-bromination at the C5 position?

Answer: Achieving high regioselectivity in the bromination of the 7-azaindole scaffold can be challenging due to the activating nature of the pyrrole ring.

  • Reaction at Multiple Sites: The pyrrole ring is electron-rich and susceptible to electrophilic attack at multiple positions, primarily C3 and C5. The pyridine nitrogen also influences the electron density of the aromatic system.

    • Solution: The choice of brominating agent and reaction conditions is critical for controlling regioselectivity. Milder brominating agents such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane or acetonitrile often provide better control than elemental bromine.[5] Catalytic amounts of an acid scavenger may also be beneficial.

  • Over-Bromination: The mono-brominated product can be more reactive towards further bromination than the starting material, leading to the formation of di- and poly-brominated species.

    • Mitigation:

      • Stoichiometry Control: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents) to minimize over-bromination.

      • Slow Addition: Add the brominating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile.

      • Monitoring: Closely monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What is the Sandmeyer isatin synthesis and what are its main drawbacks?

A1: The Sandmeyer isatin synthesis is a classical method for preparing isatins from anilines.[6] It involves the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide, which is then cyclized in strong acid.[1] A major drawback is that the reaction can be sensitive to the substituents on the aniline, with electron-donating groups sometimes leading to lower yields.[3] The harsh acidic conditions of the cyclization step can also lead to side reactions like sulfonation.[2]

Q2: Are there alternative methods to the Sandmeyer synthesis for preparing the isatin core?

A2: Yes, several other methods exist. The Stolle synthesis involves the reaction of an N-substituted aniline with oxalyl chloride followed by a Lewis acid-catalyzed cyclization. The Gassman synthesis provides another route to isatins from anilines.[6] More modern methods include metal-free syntheses using catalysts like I2-DMSO.[7]

Q3: How can I purify the crude this compound?

A3: Purification can typically be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. Column chromatography on silica gel may also be necessary to remove closely related impurities. A common purification technique for isatins involves dissolving the crude product in a basic aqueous solution (like dilute NaOH) and then carefully re-precipitating the product by adding acid.[2] This can help to remove non-acidic impurities.

Q4: What analytical techniques are recommended for characterizing the final product and intermediates?

A4: A combination of techniques should be used to confirm the structure and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the positions of substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and identify any byproducts.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl groups of the isatin ring.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Visualizing the Synthetic Pathway and Troubleshooting

The following diagrams illustrate the key steps in the synthesis and the potential for side reactions.

Synthesis_Pathway cluster_0 Step 1: Isonitrosoacetanilide Formation cluster_1 Step 2: Cyclization to Isatin Core cluster_2 Step 3: N-Methylation cluster_3 Step 4: Bromination Aniline Derivative Aniline Derivative Isonitrosoacetanilide Isonitrosoacetanilide Aniline Derivative->Isonitrosoacetanilide Chloral Hydrate, NH2OH·HCl Isatin Core Isatin Core Isonitrosoacetanilide->Isatin Core H2SO4 or CH3SO3H Sulfonated Byproduct Sulfonated Byproduct Isonitrosoacetanilide->Sulfonated Byproduct Side Reaction: Sulfonation Hydrolysis Products Hydrolysis Products Isonitrosoacetanilide->Hydrolysis Products Side Reaction: Hydrolysis N-Methylated Isatin N-Methylated Isatin Isatin Core->N-Methylated Isatin CH3I, Base O-Methylated Byproduct O-Methylated Byproduct Isatin Core->O-Methylated Byproduct Side Reaction: O-Methylation 5-Bromo Product 5-Bromo Product N-Methylated Isatin->5-Bromo Product NBS Di-bromo Product Di-bromo Product N-Methylated Isatin->Di-bromo Product Side Reaction: Over-bromination

References

Technical Support Center: Scale-Up Synthesis of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the scale-up synthesis of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione. This document provides an in-depth, experience-driven guide for researchers, chemists, and process development professionals. The synthesis of this 7-azaisatin scaffold, a valuable building block in pharmaceutical development, presents unique challenges during scale-up. This guide is structured to address these challenges proactively, moving from a proposed synthetic workflow to detailed troubleshooting and frequently asked questions.

Overview of the Proposed Synthetic Strategy

The synthesis of the target compound is not extensively documented in publicly available literature, especially concerning scale-up. Therefore, we propose a robust and logical three-step sequence starting from the commercially available 5-bromo-2-aminopyridine. This route is designed based on well-established chemical principles for isatin synthesis, adapted for the electron-deficient nature of the pyridine ring.

The strategy involves:

  • N-Methylation of the starting material to install the required methyl group.

  • Acylation with oxalyl chloride to form a reactive intermediate.

  • Intramolecular Friedel-Crafts Cyclization to construct the desired dione ring system.

Each step has been analyzed for potential scale-up bottlenecks, which will be addressed in the subsequent troubleshooting sections.

Synthetic_Workflow cluster_product This compound A 5-Bromo-2-aminopyridine (Starting Material) B Step 1: N-Methylation (Intermediate 1) A->B  NaH, MeI  DMF/THF C Step 2: Acylation (Intermediate 2) B->C  (COCl)2  DCM/Toluene D Step 3: Friedel-Crafts Cyclization (Final Product) C->D  AlCl3 or  Eaton's Reagent

Caption: Proposed three-step synthetic workflow for the target compound.

Detailed Experimental Protocols

The following protocols provide a baseline for laboratory-scale synthesis (5-10 g). Critical parameters for scale-up are highlighted.

Step 1: Synthesis of 5-Bromo-N-methylpyridin-2-amine (Intermediate 1)

Reaction Scheme: (A diagram showing 5-bromo-2-aminopyridine reacting with NaH and MeI to form 5-bromo-N-methylpyridin-2-amine)

Materials:

Reagent/Solvent Molar Eq. MW Amount (for 10g scale) Notes
5-Bromo-2-aminopyridine 1.0 173.01 10.0 g Ensure dryness.
Sodium Hydride (60% disp.) 1.1 40.00 2.54 g Highly reactive. Handle under inert gas.[1]
Methyl Iodide 1.1 141.94 3.9 mL Toxic and volatile. Use in a fume hood.

| Anhydrous DMF | - | - | 100 mL | Anhydrous grade is critical to prevent quenching of NaH. |

Procedure:

  • Charge a dry, nitrogen-purged reactor with sodium hydride.

  • Add anhydrous DMF (50 mL) and cool the suspension to 0 °C using an ice bath.

  • Dissolve 5-bromo-2-aminopyridine in anhydrous DMF (50 mL) and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature below 5 °C.

  • Stir the resulting mixture at 0 °C for 1 hour. Hydrogen gas evolution should be observed.

  • Add methyl iodide dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slowly adding ice-cold water (200 mL). This step is highly exothermic.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system like ethyl acetate/hexanes.

Step 2 & 3: One-Pot Acylation and Cyclization to Final Product

Reaction Scheme: (A diagram showing Intermediate 1 reacting with oxalyl chloride, followed by AlCl3 to form the final dione product)

Materials:

Reagent/Solvent Molar Eq. MW Amount (for 10g scale) Notes
5-Bromo-N-methylpyridin-2-amine 1.0 187.04 10.0 g Must be completely dry.
Oxalyl Chloride 1.2 126.93 5.5 mL Corrosive and moisture-sensitive.[1]
Aluminum Chloride (AlCl₃) 3.0 133.34 21.3 g Sublimes and is highly hygroscopic.

| Anhydrous Dichloromethane (DCM) | - | - | 200 mL | Anhydrous grade is essential. |

Procedure:

  • Charge a dry, nitrogen-purged reactor with 5-bromo-N-methylpyridin-2-amine and anhydrous DCM (100 mL).

  • Cool the solution to 0 °C.

  • Add oxalyl chloride dropwise over 20 minutes. Vigorous gas evolution (HCl) will occur.

  • After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours to form the oxamoyl chloride intermediate.

  • Cyclization: Cool the reaction mixture to 0 °C. Add anhydrous aluminum chloride portion-wise, ensuring the temperature does not exceed 10 °C. This step is highly exothermic.

  • After the addition of AlCl₃, slowly heat the reaction mixture to reflux (approx. 40 °C) and maintain for 8-12 hours.

  • Monitor the reaction by LC-MS for the formation of the product and consumption of the intermediate.

  • Work-up: Cool the reaction to 0 °C and very carefully quench by slowly pouring the mixture onto crushed ice (approx. 300 g) with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

  • Dry over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: The crude solid is often a dark color. It can be purified by trituration with diethyl ether or by careful column chromatography. For scale-up, developing a recrystallization protocol is highly recommended.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, particularly during scale-up.

Troubleshooting_Cyclization Start Problem: Low or No Yield in Cyclization (Step 3) Q1 Is the starting material (Intermediate 1) completely dry? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the AlCl₃ fresh and handled under inert conditions? A1_Yes->Q2 Sol1 Solution: Dry intermediate rigorously. Co-evaporate with toluene or dry in a vacuum oven. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the reaction mixture turning black/decomposing? A2_Yes->Q3 Sol2 Solution: Use freshly opened, high-purity AlCl₃. Weigh and add in a glovebox or under a strong N₂ stream. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Solution: Poor temperature control. Ensure slow, portion-wise addition of AlCl₃ at 0°C. Improve reactor cooling and agitation on scale-up. A3_Yes->Sol3 End If issues persist, consider alternative Lewis acids (e.g., TiCl₄) or a stronger protic acid like Eaton's Reagent. A3_No->End

Caption: Decision tree for troubleshooting the Friedel-Crafts cyclization step.

Question & Answer Format

Issue 1: Incomplete N-methylation or formation of di-methylated byproduct in Step 1.

  • Question: My reaction to form Intermediate 1 stalls, or I observe a significant amount of the di-methylated product by LC-MS. What is happening and how can I fix it?

  • Answer: This issue typically stems from two sources: incomplete deprotonation or incorrect stoichiometry. The N-H of the aminopyridine is only weakly acidic, requiring a strong, non-nucleophilic base like NaH for complete deprotonation.

    • Causality: If deprotonation is incomplete, the remaining starting material can compete with the product for the methylating agent. Conversely, if excess methyl iodide or base is used, or if the temperature is too high, the newly formed secondary amine can be deprotonated and methylated a second time to form a quaternary salt.

    • Solutions:

      • Ensure Anhydrous Conditions: Any moisture will consume the NaH, leading to incomplete deprotonation. Use anhydrous solvents and dry glassware.

      • Control Stoichiometry: Use a slight excess of NaH (1.1 eq.) and MeI (1.1 eq.). Do not use a large excess of either.

      • Temperature Control: Perform the deprotonation and methylation at 0 °C to improve selectivity and control the reaction rate.

      • Reverse Addition: Consider adding the NaH suspension to the solution of the aminopyridine to maintain a slight excess of the amine throughout the deprotonation step, which can suppress side reactions.

Issue 2: The Friedel-Crafts cyclization (Step 3) is failing, resulting in a complex mixture or decomposition.

  • Question: When I add aluminum chloride, the reaction either doesn't proceed or turns into an intractable black tar. What is the critical control point here?

  • Answer: This is the most challenging step of the synthesis. The pyridine ring is electron-deficient, making it resistant to electrophilic aromatic substitution. Harsh conditions are required, but these can also lead to decomposition.

    • Causality: The reaction's success is highly dependent on the activity of the Lewis acid and the complete absence of water. AlCl₃ is extremely hygroscopic; even brief exposure to air can reduce its activity and introduce water, which can hydrolyze the acid chloride intermediate and lead to side reactions. Furthermore, poor temperature control during the exothermic addition of AlCl₃ can cause rapid, uncontrolled polymerization and decomposition.

    • Solutions:

      • Reagent Quality: Use a new, unopened bottle of high-purity, anhydrous AlCl₃. For scale-up, purchase from a reputable supplier and do not use old stock.

      • Inert Atmosphere: Weigh and add the AlCl₃ under a strict inert atmosphere (e.g., in a glovebox or under a heavy stream of nitrogen).

      • Temperature Management: The addition of AlCl₃ is very exothermic. On a larger scale, this requires a reactor with efficient cooling and vigorous stirring to dissipate heat effectively. Add the reagent in small portions, carefully monitoring the internal temperature.

      • Alternative Reagents: If AlCl₃ consistently fails, consider other Lewis acids like TiCl₄ or FeCl₃. Alternatively, a strong protic acid medium like Eaton's Reagent (P₂O₅ in MsOH) can be effective for cyclizing onto electron-poor aromatic systems and may provide a more controlled reaction profile.

Issue 3: The final product is highly colored and difficult to purify.

  • Question: My crude product is a dark brown or black solid. Column chromatography gives low yields, and the color persists. How can I obtain a high-purity product?

  • Answer: The intense color is likely due to small amounts of highly conjugated, polymeric impurities formed during the forceful cyclization step. These can be difficult to separate.

    • Causality: Isatin-like compounds are prone to self-condensation or degradation under the strongly acidic and high-temperature conditions of the reaction. These side products are often intensely colored.

    • Solutions:

      • Activated Carbon Treatment: Before final isolation, consider treating a solution of the crude product (in a solvent like ethyl acetate or acetone) with activated carbon (charcoal). Stir for 30-60 minutes at room temperature, then filter through a pad of Celite®. This is often very effective at removing baseline, colored impurities.

      • Develop a Recrystallization Protocol: This is the most effective method for purification on a large scale. Experiment with various solvent systems. A good starting point would be polar solvents where the product is soluble when hot but sparingly soluble when cold, such as ethanol, isopropanol, or acetonitrile.

      • Trituration: Vigorously stirring the crude solid in a solvent in which the product is poorly soluble (but the impurities are soluble) can be effective. Try diethyl ether, hexanes, or a mixture of the two.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns for this synthesis?

    • A1: Several reagents require careful handling.

      • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.[1]

      • Methyl Iodide: Toxic, a suspected carcinogen, and volatile. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

      • Oxalyl Chloride & AlCl₃: Both are highly corrosive and react with moisture in the air to release HCl gas.[1] Always use in a fume hood and wear acid-resistant gloves and eye protection. The quenching steps for both NaH and the AlCl₃ complex are highly exothermic and must be done slowly and with adequate cooling.

  • Q2: What analytical methods are recommended for reaction monitoring and final product characterization?

    • A2:

      • Reaction Monitoring: Thin-Layer Chromatography (TLC) is useful for quick checks. High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (LC-MS) is ideal for tracking the appearance of products and disappearance of starting materials quantitatively.

      • Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be assessed by HPLC.

  • Q3: Are there any viable alternative synthetic routes?

    • A3: Yes, other methods for synthesizing isatins could be adapted. For instance, the Marti-Meyers synthesis, involving the reaction of an N-lithiated picoline derivative with an oxalate, could potentially be explored. Another approach could involve the oxidation of a corresponding 5-bromo-1-methyl-7-azaindole precursor, although this can be challenging and may lead to over-oxidation or ring opening. The proposed Friedel-Crafts route is generally considered one of the more direct methods if optimized correctly.

  • Q4: What are the recommended storage conditions for the final product?

    • A4: this compound, like many isatins, should be stored in a cool, dry, dark place under an inert atmosphere if possible. It is a solid with a predicted high melting point, but long-term exposure to light and air could lead to gradual degradation.

References

Technical Support Center: 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione. This resource is designed for researchers, scientists, and drug development professionals to provide insights into the stability of this compound and to offer solutions for common experimental challenges. The chemical structure, a substituted 7-azaisatin, possesses a reactive dione moiety that can be susceptible to degradation under various conditions.

Frequently Asked Questions & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address potential issues you may encounter.

Section 1: General Stability, Handling, and Storage

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: As a solid, the compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry environment. A standard laboratory freezer at -20°C is recommended for long-term storage to minimize thermal degradation and potential reactions with atmospheric moisture. The bromine substituent and the dione functionality can render the molecule sensitive to light, so an amber vial or storage in a dark location is crucial.

Q2: I need to make a stock solution. What are the recommended solvents and short-term storage conditions?

A2: For stock solutions, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are highly recommended. These solvents minimize the risk of hydrolytic degradation. Prepare solutions fresh whenever possible. If short-term storage is necessary, aliquot the stock solution into small volumes in tightly sealed vials and store at -80°C to prevent degradation from repeated freeze-thaw cycles. Avoid preparing stock solutions in protic solvents like methanol or ethanol for long-term storage, as they can act as nucleophiles. Aqueous buffers should only be used for immediate experimental use.

Section 2: Understanding the Core Degradation Pathways

Q3: What are the primary chemical degradation pathways I should be aware of when working with this compound?

A3: The 1H-pyrrolo[2,3-b]pyridine-2,3-dione core is analogous to isatin, which is known for specific reactivity patterns.[1][2] The primary degradation pathways are hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation: This is the most common pathway in aqueous environments. The amide bond (a lactam) at the N1-C2 position is susceptible to cleavage, especially under basic or strongly acidic conditions. This results in a ring-opening reaction to form a 2-(1-methyl-5-bromo-1H-pyrrol-2-yl)-2-oxoacetic acid derivative.

  • Oxidative Degradation: The isatin-like core can be oxidized, particularly at the C2-C3 bond.[2] Strong oxidizing agents or even atmospheric oxygen under certain conditions can lead to the formation of a 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dicarboxylic anhydride analog, similar to the oxidation of isatin to isatoic anhydride.[2]

  • Photodegradation: Aromatic compounds containing halogens are often sensitive to UV light.[3] Photolytic cleavage of the C-Br bond could occur, leading to radical species and subsequent downstream products. The conjugated dione system may also absorb light and undergo photochemical reactions.

G cluster_main This compound cluster_products Potential Degradation Products Cpd Hydrolysis Ring-Opened Carboxylic Acid (Hydrolytic Degradation) Cpd->Hydrolysis H₂O / OH⁻ or H⁺ Oxidation Ring-Expanded Anhydride (Oxidative Degradation) Cpd->Oxidation [O] (e.g., H₂O₂) Debromo Debrominated Parent Compound (Photolytic Degradation) Cpd->Debromo hν (UV Light)

Caption: Primary degradation pathways for the 7-azaisatin core.

Q4: How does pH impact the stability of my compound in aqueous buffers during an assay?

A4: The compound's stability is highly pH-dependent.

  • Neutral to Slightly Acidic (pH 5-7): The compound exhibits its greatest stability in this range. For aqueous assays, using a buffer system like MES or phosphate at a pH between 6.0 and 7.4 is recommended.

  • Basic Conditions (pH > 8): The rate of hydrolytic cleavage of the N1-C2 amide bond increases significantly under basic conditions. The hydroxide ion acts as a potent nucleophile, attacking the C2 carbonyl and initiating the ring-opening cascade.

  • Strongly Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis can also occur, though it is often slower than base-catalyzed hydrolysis for this class of compounds.

Section 3: Troubleshooting Common Experimental Issues

Q5: My LC-MS analysis of a sample from an aqueous assay shows a new, more polar peak with a mass exactly 18.01 Da higher than my parent compound. What is this impurity?

A5: An observed mass increase of +18.01 Da (the mass of H₂O) is the classic signature of a hydrolysis event. This strongly indicates that the amide bond in the five-membered ring has been cleaved, adding a molecule of water to form the ring-opened carboxylic acid product (2-(1-methyl-5-bromo-1H-pyrrol-2-yl)-2-oxoacetic acid). This product will be significantly more polar and thus have a shorter retention time on a reverse-phase HPLC column.

Q6: I am performing a cell-based assay over 48 hours and see a diminishing effect of my compound over time, suggesting it's losing activity. How can I confirm and prevent this?

A6: This is a common issue for compounds with limited aqueous stability.

  • Confirmation: To confirm degradation, set up a parallel experiment without cells. Incubate your compound in the cell culture medium under the same conditions (37°C, 5% CO₂). Take aliquots at different time points (e.g., 0, 6, 12, 24, 48 hours) and analyze them by LC-MS to quantify the remaining parent compound.

  • Prevention/Mitigation:

    • Replenish the Compound: If degradation is confirmed, consider a media change with a fresh compound partway through the experiment (e.g., at 24 hours).

    • Use a Pro-drug or Analog: If this is a recurring issue in drug development, a more stable analog or a pro-drug strategy may be necessary.

    • Minimize Aqueous Exposure Time: Redesign the experiment to use a shorter incubation time if the scientific question allows.

Protocols for Stability Assessment

For researchers needing to formally characterize the stability profile, a forced degradation study is the standard approach.[4][5][6] This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and establish degradation kinetics.

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the conditions for a comprehensive forced degradation study, which is essential for understanding a molecule's intrinsic stability.[7][8]

Stress ConditionReagent/ConditionTypical DurationNotes & Rationale
Acid Hydrolysis 0.1 M HClUp to 72 hours at 60°CTo assess stability in acidic environments and promote acid-catalyzed hydrolysis.
Base Hydrolysis 0.1 M NaOHUp to 24 hours at RTTo assess stability in alkaline environments and promote base-catalyzed hydrolysis. This reaction is often rapid.
Oxidation 3% H₂O₂Up to 24 hours at RTTo identify degradation products resulting from oxidation.[7]
Thermal Stress 80°C (in solid state)Up to 7 daysTo evaluate the intrinsic thermal stability of the solid drug substance.
Photostability ICH Q1B conditions (UV/Vis light)Per ICH guidelinesTo determine if the compound is light-sensitive, which has implications for handling and packaging.

Procedure:

  • Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • For each stress condition, mix the compound solution with the stress reagent (e.g., 1:1 with 0.2 M HCl to get a final concentration of 0.1 M HCl).

  • Incubate for the specified time, taking aliquots at intermediate time points (e.g., 2, 8, 24 hours).

  • Neutralize the acid/base samples before analysis.

  • Analyze all samples by a stability-indicating LC-MS method (see Protocol 2).

Protocol 2: Recommended Stability-Indicating LC-MS Method

A stability-indicating method is an analytical procedure that can accurately separate, detect, and quantify the active pharmaceutical ingredient (API) from its degradation products.

  • Column: C18 Reverse-Phase Column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection (MS): Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of all species.

  • Detection (UV): Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at an appropriate wavelength (e.g., λmax) for quantification.

Troubleshooting Workflow Visualization

This diagram provides a logical workflow for diagnosing unexpected results in experiments involving this compound.

G cluster_stability Stability Investigation cluster_solution Solutions start Problem: Poor Assay Performance or Unexpected Analytical Peak check_storage Verify Compound Storage & Solution Preparation start->check_storage run_control Run 'Time Zero' Control: Analyze Freshly Prepared Sample check_storage->run_control run_control->start Fresh Sample Shows Impurities (Source Material Issue) incubate Incubate Compound in Assay Buffer (No Cells/Reagents) run_control->incubate Fresh Sample OK time_course Analyze by LC-MS at Multiple Time Points (0, 2, 8, 24h) incubate->time_course degradation_check Is Parent Compound % Decreasing? time_course->degradation_check mitigate Mitigate Degradation: - Shorten Incubation - Replenish Compound - Adjust Buffer pH degradation_check->mitigate Yes other_issue Problem is Not Compound Stability. Investigate Other Assay Parameters. degradation_check->other_issue No

Caption: A logical workflow for troubleshooting stability-related issues.

References

Validation & Comparative

The Efficacy of the 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione Scaffold: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition

In the landscape of modern oncology and immunology, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. Within this competitive arena, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to favorably interact with the ATP-binding pocket of a wide array of kinases. The 1H-pyrrolo[2,3-b]pyridine core, the foundational structure of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione, represents one such exemplary scaffold.[1] While specific efficacy data for this compound is not yet extensively published, the broader family of pyrrolo[2,3-b]pyridine and the closely related pyrrolo[2,3-d]pyrimidine derivatives have demonstrated significant potential as inhibitors of a diverse range of kinases critical to disease progression.[2][3]

This guide provides a comprehensive comparison of the efficacy of various kinase inhibitors built upon the pyrrolo[2,3-b]pyridine scaffold against other established inhibitors. We will delve into the mechanistic underpinnings of their activity, present supporting experimental data, and provide detailed protocols for the evaluation of such compounds, empowering researchers in their quest for novel therapeutic agents.

Comparative Efficacy Analysis: The Versatility of the Pyrrolo[2,3-b]pyridine Scaffold

The true power of the pyrrolo[2,3-b]pyridine scaffold lies in its remarkable versatility. Through strategic chemical modifications, derivatives of this core structure have been tailored to selectively and potently inhibit a multitude of kinase targets implicated in cancer, inflammation, and neurodegenerative disorders. The following sections and tables summarize the efficacy of representative pyrrolo[2,3-b]pyridine derivatives against several key kinase families, juxtaposed with the performance of well-established inhibitors.

I. Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal FGFR signaling is a key driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a fertile ground for the development of potent FGFR inhibitors.[1]

Compound/InhibitorTarget Kinase(s)IC50 (nM)Cell-Based ActivityReference
Compound 4h (a 1H-pyrrolo[2,3-b]pyridine derivative) FGFR1, FGFR2, FGFR3, FGFR4 7, 9, 25, 712 Inhibited breast cancer 4T1 cell proliferation and induced apoptosis.[4]
DovitinibVEGFR, PDGFR, FGFR, c-KIT8 (FGFR1), 9 (FGFR2), 2 (FGFR3)Antiproliferative activity in various cancer cell lines.N/A
ErdafitinibPan-FGFR1.2 (FGFR1), 2.5 (FGFR2), 6.8 (FGFR3), 5.7 (FGFR4)Approved for urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.N/A
II. Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is central to immune regulation, making JAK inhibitors valuable therapeutics for autoimmune diseases and certain cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide have emerged as potent JAK3 inhibitors.

Compound/InhibitorTarget Kinase(s)IC50 (nM)Cell-Based ActivityReference
Compound 31 (a 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative) JAK3 Potent (specific value not provided) Potent immunomodulating effect on IL-2-stimulated T cell proliferation.[5]
TofacitinibJAK1, JAK2, JAK31 (JAK1), 20 (JAK2), 5 (JAK3)Approved for rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.N/A
RuxolitinibJAK1, JAK23.3 (JAK1), 2.8 (JAK2)Approved for myelofibrosis and polycythemia vera.N/A
III. Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer. A novel 1H-pyrrolo[2,3-b]pyridine derivative has been identified as a potent inhibitor of CDK8, a key colorectal oncogene.[6]

Compound/InhibitorTarget Kinase(s)IC50 (nM)Cell-Based ActivityReference
Compound 22 (a 1H-pyrrolo[2,3-b]pyridine derivative) CDK8 48.6 Significantly inhibited tumor growth in colorectal cancer xenografts.[6]
Senexin BCDK8, CDK1928 (CDK8), 45 (CDK19)Induces apoptosis in various cancer cell lines.N/A
PalbociclibCDK4, CDK611 (CDK4), 16 (CDK6)Approved for HR-positive, HER2-negative breast cancer.N/A
IV. Other Notable Kinase Targets

The versatility of the pyrrolo[2,3-b]pyridine scaffold extends to a range of other important kinases:

  • c-Met: A derivative bearing a 1,2,3-triazole moiety showed an impressive IC50 of 1.68 nM against c-Met.[7]

  • GSK-3β: Several pyrrolo[2,3-b]pyridine derivatives exhibited potent GSK-3β inhibition, with IC50 values as low as 0.22 nM, showing promise for Alzheimer's disease treatment.[8]

  • IKKα: An aminoindazole-pyrrolo[2,3-b]pyridine scaffold yielded highly potent and selective inhibitors of IKKα, with Ki values in the low nanomolar range.[9][10]

  • Cdc7 Kinase: A 1H-pyrrolo[2,3-b]pyridine derivative demonstrated an IC50 of 7 nM against Cdc7 kinase.[11]

Signaling Pathway Context

To fully appreciate the therapeutic potential of inhibiting these kinases, it is crucial to understand their roles in cellular signaling.

Kinase_Signaling_Pathways cluster_FGFR FGFR Pathway cluster_JAK_STAT JAK-STAT Pathway cluster_CDK Cell Cycle Regulation FGF FGF FGFR FGFR FGF->FGFR Ligand Binding RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCg FGFR->PLCg MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival DAG_IP3 DAG_IP3 PLCg->DAG_IP3 Ca2+ Release Ca2+ Release DAG_IP3->Ca2+ Release Cytokine Cytokine Cytokine_Receptor Cytokine_Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT Gene_Transcription Gene_Transcription STAT->Gene_Transcription Cyclin_D_CDK4_6 Cyclin_D_CDK4_6 Rb_Phosphorylation Rb_Phosphorylation Cyclin_D_CDK4_6->Rb_Phosphorylation E2F_Release E2F_Release Rb_Phosphorylation->E2F_Release S_Phase_Entry S_Phase_Entry E2F_Release->S_Phase_Entry Cyclin_E_CDK2 Cyclin_E_CDK2 DNA_Replication DNA_Replication Cyclin_E_CDK2->DNA_Replication Cyclin_A_CDK2_1 Cyclin_A_CDK2_1 Mitosis_Progression Mitosis_Progression Cyclin_A_CDK2_1->Mitosis_Progression Cyclin_B_CDK1 Cyclin_B_CDK1 Mitosis_Entry Mitosis_Entry Cyclin_B_CDK1->Mitosis_Entry

Caption: Key signaling pathways regulated by FGFR, JAKs, and CDKs.

Experimental Methodologies: A Guide to Efficacy Evaluation

The robust evaluation of kinase inhibitor efficacy relies on a tiered approach, progressing from in vitro biochemical assays to cell-based and in vivo models. The following protocols provide a framework for these essential experiments.

I. In Vitro Kinase Inhibition Assay (Example: LanthaScreen™ Eu Kinase Binding Assay)

This assay quantitatively measures inhibitor binding to the kinase active site.

Principle: A fluorescently labeled "tracer" compound that binds to the kinase active site competes with the test inhibitor. The binding of a europium-labeled anti-tag antibody to the kinase results in FRET (Förster Resonance Energy Transfer) when the tracer is also bound. Inhibition is measured by a decrease in the FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase and the Eu-anti-tag antibody in kinase buffer.

    • Prepare a 4X solution of the Alexa Fluor™ labeled tracer in kinase buffer.

    • Prepare a serial dilution of the test compound (e.g., this compound derivatives) in DMSO, followed by a 1:100 dilution in kinase buffer to create a 4X solution.

  • Assay Assembly (384-well plate):

    • Add 2.5 µL of the 4X test compound solution to each well.

    • Add 2.5 µL of the 4X tracer solution to each well.

    • Add 5 µL of the 2X kinase/antibody mixture to each well.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET measurements (e.g., Tecan Infinite® M1000 Pro). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Inhibition_Assay cluster_workflow In Vitro Kinase Inhibition Assay Workflow Start Prepare Reagents Assay Assemble Assay Plate Start->Assay Incubate Incubate at RT Assay->Incubate Read Read FRET Signal Incubate->Read Analyze Analyze Data (IC50) Read->Analyze End Results Analyze->End

References

A Comparative Guide to the Inhibitory Activity of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the investigational compound 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione, a novel potential inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), against established inhibitors in the field of cancer immunotherapy. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology

Cancer cells employ various strategies to evade the host's immune system. One critical mechanism is the upregulation of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is the rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism.[3][4][5] By catabolizing the essential amino acid tryptophan, IDO1 creates an immunosuppressive tumor microenvironment through two primary mechanisms: tryptophan depletion, which inhibits the proliferation and function of effector T cells, and the accumulation of kynurenine and its metabolites, which induce T cell apoptosis and promote the differentiation of regulatory T cells (Tregs).[1][6][7]

The critical role of IDO1 in tumor immune escape has made it a compelling target for cancer immunotherapy.[1][4] Small molecule inhibitors of IDO1 aim to block this immunosuppressive pathway, thereby restoring anti-tumor immune responses.[1][8] Several IDO1 inhibitors have been developed and investigated in clinical trials, including Epacadostat, Navoximod (Linrodostat), and BMS-986205.[9][10]

This guide introduces this compound, a novel compound with a pyrrolo[2,3-b]pyridine core scaffold, a structure known to be a pharmacologically active motif.[11][12][13] We will explore the validation of its potential inhibitory activity in comparison to these established IDO1 inhibitors.

The Kynurenine Pathway and IDO1's Role in Immune Evasion

The kynurenine pathway is the primary metabolic route for tryptophan degradation in mammals. In the context of cancer, the overexpression of IDO1 by tumor cells or antigen-presenting cells within the tumor microenvironment initiates this pathway, leading to a cascade of immunosuppressive effects.

Kynurenine_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Catabolized by N_Formylkynurenine N_Formylkynurenine IDO1->N_Formylkynurenine Produces Kynurenine Kynurenine N_Formylkynurenine->Kynurenine Immunosuppression Immunosuppression Kynurenine->Immunosuppression Leads to

Caption: The role of IDO1 in the Kynurenine Pathway.

Comparative Analysis of IDO1 Inhibitors

A thorough evaluation of a novel IDO1 inhibitor requires a direct comparison with well-characterized compounds. This section compares the properties of this compound (hypothetical data for a novel compound) with established IDO1 inhibitors.

FeatureThis compoundEpacadostat (INCB24360)Navoximod (Linrodostat, GDC-0919)
Mechanism of Action Putative IDO1 InhibitorPotent and selective inhibitor of IDO1.[14][15][16]Potent IDO pathway inhibitor.[17][18]
Enzymatic IC50 To be determined~10 nM[15][16]~75 nM (EC50)[17][18]
Cellular IC50 To be determined~12 nM[2][10]~950 nM (EC50)[17]
Selectivity To be determinedHigh selectivity over IDO2 and TDO.[14][15]Dual inhibitor of IDO1 and TDO.[19]
Clinical Development PreclinicalInvestigated in numerous clinical trials, including Phase 3.[9][14]Has been in Phase 1 clinical trials.[19]

Experimental Validation of Inhibitory Activity

The validation of a potential IDO1 inhibitor involves a multi-step process, starting with enzymatic assays to determine direct inhibition, followed by cell-based assays to assess activity in a biological context.

Experimental Workflow for Inhibitor Validation

Inhibitor_Validation_Workflow Start Start: Novel Compound Enzymatic_Assay Enzymatic IDO1 Inhibition Assay Start->Enzymatic_Assay Cell_Based_Assay Cell-Based IDO1 Activity Assay Enzymatic_Assay->Cell_Based_Assay Positive Hit Co_Culture_Assay T-cell Co-Culture Assay Cell_Based_Assay->Co_Culture_Assay Confirmed Activity PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies Co_Culture_Assay->PK_PD_Studies Demonstrated Immune Rescue End Validated Inhibitor PK_PD_Studies->End

Caption: A stepwise workflow for validating IDO1 inhibitors.

Part 1: Enzymatic IDO1 Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on recombinant human IDO1 enzyme activity.

Principle: The assay measures the production of N-formylkynurenine from tryptophan, which can be detected spectrophotometrically. A decrease in product formation in the presence of the test compound indicates inhibition.[20]

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5) containing cofactors such as ascorbic acid and methylene blue to maintain the reduced, active state of the IDO1 enzyme.[21]

    • Prepare a stock solution of recombinant human IDO1 enzyme.

    • Prepare a stock solution of the substrate, L-tryptophan.

    • Prepare serial dilutions of this compound and control inhibitors (e.g., Epacadostat).

  • Assay Procedure:

    • Add the reaction buffer, IDO1 enzyme, and the test compound or control to a 96-well plate.

    • Initiate the reaction by adding L-tryptophan.

    • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).

    • Stop the reaction (e.g., by adding trichloroacetic acid).

    • Measure the absorbance at a wavelength specific for N-formylkynurenine (e.g., 321 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Part 2: Cell-Based IDO1 Activity Assay

Objective: To evaluate the ability of this compound to inhibit IDO1 activity in a cellular context.

Principle: This assay utilizes a cell line that expresses IDO1 upon stimulation with interferon-gamma (IFN-γ). The inhibitory effect is quantified by measuring the reduction in kynurenine secreted into the cell culture medium.[6][22][23]

Protocol:

  • Cell Culture and IDO1 Induction:

    • Seed a suitable cancer cell line (e.g., HeLa or SKOV-3) in a 96-well plate.[22]

    • Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.

  • Compound Treatment:

    • Add serial dilutions of this compound and control inhibitors to the cells.

  • Kynurenine Measurement:

    • After a further incubation period (e.g., 24-48 hours), collect the cell culture supernatant.

    • Quantify the concentration of kynurenine in the supernatant. This can be done using various methods, including a colorimetric assay with p-dimethylaminobenzaldehyde (DMAB) or by LC-MS/MS for higher sensitivity and specificity.[24]

  • Data Analysis:

    • Calculate the percentage of inhibition of kynurenine production for each compound concentration.

    • Determine the cellular IC50 value.

Part 3: T-cell Co-Culture Assay

Objective: To assess the functional consequence of IDO1 inhibition by determining if this compound can rescue T-cell proliferation and function from IDO1-mediated immunosuppression.[23]

Principle: IDO1-expressing cancer cells are co-cultured with T-cells. In the absence of an inhibitor, the cancer cells will suppress T-cell proliferation. An effective inhibitor will reverse this suppression.

Protocol:

  • Co-culture Setup:

    • Seed IFN-γ-stimulated, IDO1-expressing cancer cells in a culture plate.

    • Add isolated human T-cells (e.g., from peripheral blood mononuclear cells) and a T-cell stimulus (e.g., anti-CD3/CD28 beads or phytohemagglutinin).

    • Add serial dilutions of the test compound and controls.

  • Assessment of T-cell Proliferation and Function:

    • After 3-5 days of co-culture, assess T-cell proliferation using methods such as CFSE dye dilution measured by flow cytometry or a BrdU incorporation assay.

    • Measure cytokine production (e.g., IFN-γ) in the culture supernatant by ELISA as an indicator of T-cell activation.

  • Data Analysis:

    • Quantify the rescue of T-cell proliferation and cytokine production at different concentrations of the test compound.

Conclusion

The validation of this compound as a potential IDO1 inhibitor requires a systematic and comparative approach. By following the outlined experimental workflows and comparing its performance against established inhibitors like Epacadostat and Navoximod, researchers can thoroughly characterize its potency, selectivity, and functional efficacy. A successful outcome from these studies would position this novel compound as a promising candidate for further preclinical and clinical development in the exciting field of cancer immunotherapy.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the field of drug discovery, the pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of novel kinase inhibitors. Its structural resemblance to purine has made it a privileged core for designing ATP-competitive inhibitors targeting a range of kinases implicated in oncology and inflammatory diseases. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific, yet underexplored, class of these compounds: 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione analogs.

Given the nascent stage of direct research on this particular scaffold, this guide will draw objective comparisons with the well-established SAR of isatin (1H-indole-2,3-dione) derivatives, the carbocyclic cousins of our target molecule. By understanding the SAR of isatins, we can extrapolate and propose key structural modifications on the 5-bromo-1-methyl-aza-isatin core that are likely to influence kinase inhibitory activity. This comparative approach, supported by experimental data from related compound series, will provide a rational framework for the design of novel and potent kinase inhibitors.

The Core Scaffold: A Hybrid of Kinase-Inhibiting Pedigree

The this compound scaffold is a fascinating amalgamation of structural motifs known to be critical for kinase inhibition.

  • The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) Core: This nitrogen-containing heterocyclic system is a key feature in numerous approved and investigational kinase inhibitors.[1][2][3][4][5] Its ability to form crucial hydrogen bonds with the kinase hinge region, mimicking the adenine of ATP, is a well-documented mechanism of action.

  • The 2,3-Dione (Isatin) Moiety: The isatin core is a versatile pharmacophore present in a multitude of compounds with a broad spectrum of biological activities, including potent kinase inhibition.[6][7][8] The vicinal carbonyl groups can act as both hydrogen bond acceptors and donors (after enolization), and the C3 position offers a convenient point for chemical diversification.

  • The 5-Bromo and 1-Methyl Substituents: The bromine atom at the 5-position and the methyl group at the N1 position are not mere decorations. The bromine, a halogen atom, can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.[9] The N1-methylation prevents the formation of a hydrogen bond at this position, which can be crucial for directing the binding orientation within the ATP pocket and can also improve metabolic stability and cell permeability.[10]

Comparative SAR Analysis: Lessons from Isatin Analogs

The extensive research on isatin-based kinase inhibitors provides a robust foundation for predicting the SAR of their 5-bromo-1-methyl-aza-isatin counterparts.[6][8][11]

Modifications at the C3 Position: The Gateway to Selectivity

The C3 position of the isatin core is typically substituted with a group that projects into the solvent-exposed region of the ATP-binding site. This is a critical area for modulating potency and achieving selectivity against different kinases.

Hypothetical SAR for this compound Analogs:

Modification at C3Expected Impact on Kinase ActivityRationale based on Isatin SAR
Small, unsubstituted aromatic/heteroaromatic ringsModerate to good activityCan engage in π-stacking interactions within the active site.
Substituted aromatic rings (e.g., with electron-donating or -withdrawing groups)Can significantly enhance or decrease activity depending on the kinaseSubstituents can form additional hydrogen bonds or hydrophobic interactions. Electron-withdrawing groups on a phenyl ring often enhance activity in isatin-based inhibitors.[7]
Introduction of a linker (e.g., methylene, ethylene) followed by a cyclic amine (e.g., piperidine, morpholine)Potential for increased potency and improved pharmacokinetic propertiesThe linker can provide optimal positioning of the cyclic amine to interact with surface residues of the kinase.
Spirocyclic systemsCan lead to highly potent and selective inhibitorsRigidification of the structure can reduce the entropic penalty of binding and lead to more specific interactions. Spiro-isatins have shown significant promise as anticancer agents.[12]
The Significance of the 5-Position: Fine-Tuning Potency

In isatin analogs, the 5-position is a key site for substitution to modulate potency and physicochemical properties.

Comparative Analysis:

Substitution at C5Known SAR in IsatinsProjected Importance for 5-Bromo-1-methyl-aza-isatin
Halogens (Br, Cl, F) Often leads to increased potency. [9][13]The 5-bromo substituent in our core scaffold is therefore predicted to be a key contributor to its kinase inhibitory potential, likely through halogen bonding.
Small alkyl groupsGenerally well-tolerated, can enhance hydrophobic interactions.Replacement of the bromo with small alkyl groups could be a viable strategy to modulate lipophilicity and explore hydrophobic pockets.
Electron-donating groups (e.g., -OCH3, -NH2)Can have variable effects depending on the target kinase.These groups could be introduced to probe for specific hydrogen bonding opportunities.
Electron-withdrawing groups (e.g., -NO2, -CN)Often enhances activity in certain classes of isatin inhibitors.Could be explored to modulate the electronic properties of the aromatic system.
The Role of N1-Substitution: Directing Binding and Improving Properties

The N1 position of the isatin core is frequently substituted to block hydrogen bonding and to introduce groups that can interact with the ribose-binding pocket of kinases or to improve drug-like properties.

Comparative Analysis:

N1-SubstitutionKnown SAR in IsatinsRelevance for 5-Bromo-1-methyl-aza-isatin
Methyl Commonly used to improve metabolic stability and cell permeability. [10]The N1-methyl group in our core scaffold is expected to fulfill a similar role, making it a good starting point for analog design.
Larger alkyl or substituted alkyl groupsCan be used to probe for additional interactions and modulate solubility.Exploration of larger N1-substituents could be a valuable strategy for optimization.
Groups capable of hydrogen bondingGenerally avoided to prevent alternative binding modes.Maintaining the N1-alkylation is likely crucial for consistent kinase inhibition.

Experimental Workflows for SAR Elucidation

To validate the hypothesized SAR of this compound analogs, a systematic experimental approach is required.

Synthesis of Analogs

A generalized synthetic scheme for producing a library of analogs is outlined below. The starting material, 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, can be oxidized to the corresponding 2,3-dione. Subsequent condensation at the C3 position with various aldehydes or ketones would yield a diverse set of analogs.

Synthesis_Workflow A 5-Bromo-1-methyl-1H- pyrrolo[2,3-b]pyridine B Oxidation (e.g., SeO2, NBS/H2O) A->B Step 1 C 5-Bromo-1-methyl-1H-pyrrolo [2,3-b]pyridine-2,3-dione B->C D Condensation (e.g., Aldol, Knoevenagel) C->D Step 2 F Library of C3-substituted Analogs D->F E Diverse Aldehydes/ Ketones (R-CHO/R-CO-R') E->D Kinase_Assay_Workflow A Synthesized Analog Library B Primary Kinase Screen (e.g., at 10 µM) A->B C Hit Identification (>50% inhibition) B->C D Dose-Response Analysis (IC50 determination) C->D E Selectivity Profiling (Panel of related kinases) D->E F Lead Compound(s) E->F Cellular_Assay_Workflow A Lead Compounds (from kinase assays) B Anti-proliferative Assay (e.g., MTT, SRB on cancer cell lines) A->B C Western Blot Analysis (Phosphorylation of target kinase and downstream effectors) B->C D Validated Cellularly Active Compounds C->D

References

The Strategic Imperative of the 5-Position: A Comparative Analysis of 5-Bromo Substitution on the Pyrrolo[2,3-b]pyridine Ring in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold stands as a cornerstone in modern medicinal chemistry, lauded as a "privileged structure" for its remarkable versatility and frequent appearance in biologically active compounds.[1] Its defining feature, the ability to form bidentate hydrogen bonds with the hinge region of protein kinases, makes it an exceptional starting point for the design of potent and selective inhibitors.[2] This guide provides an in-depth comparative analysis of substitutions on the 7-azaindole ring, with a particular focus on the strategic role of the 5-bromo substituent in optimizing the performance of kinase inhibitors. We will delve into the structure-activity relationships (SAR), supported by experimental data, to elucidate why the considered placement of a bromine atom at this position can be a pivotal decision in drug design.

The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Kinase Hinge-Binder

The 7-azaindole core mimics the purine structure of ATP, enabling it to effectively compete for the ATP-binding site of kinases. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor, creating a strong and specific interaction with the kinase hinge region.[2] This inherent binding affinity provides a robust foundation upon which medicinal chemists can build, modifying the scaffold with various substituents to fine-tune potency, selectivity, and pharmacokinetic properties. Positions 1, 3, and 5 of the 7-azaindole ring have been identified as particularly amenable to modification for developing effective anticancer agents.[3]

The 5-Position: A Gateway to Enhanced Potency and Selectivity

The 5-position of the pyrrolo[2,3-b]pyridine ring projects out from the hinge-binding region, often extending towards the solvent-exposed region or a hydrophobic pocket of the kinase active site. This positioning makes it an ideal site for introducing substituents that can significantly impact a compound's biological activity and physicochemical properties.

The 5-Bromo Substituent: A Halogen with a Distinct Advantage

The 5-bromo substitution has emerged as a particularly effective modification in the design of potent kinase inhibitors. This can be attributed to several key factors:

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms such as oxygen or nitrogen in the protein. This can provide an additional anchoring point, enhancing binding affinity and potency.

  • Modulation of Electronic Properties: As an electron-withdrawing group, bromine can influence the electron density of the pyrrolo[2,3-b]pyridine ring system, which can in turn affect its interaction with the target protein.

  • Hydrophobicity and Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its intracellular target. However, this must be carefully balanced to avoid issues with solubility and off-target effects.

  • Synthetic Handle: The carbon-bromine bond provides a versatile synthetic handle for further functionalization through cross-coupling reactions, allowing for the introduction of a wide array of other substituents to explore the chemical space around the 5-position.[4]

Comparative Analysis: 5-Bromo vs. Other Substitutions

To illustrate the impact of the 5-bromo group, we will compare it with other common substitutions at the 5-position of the pyrrolo[2,3-b]pyridine ring. The following tables summarize the structure-activity relationships of various derivatives against different kinase targets.

Table 1: Comparative Inhibitory Activity of 5-Substituted Pyrrolo[2,3-b]pyridine Derivatives Against Various Kinases
Compound ID 5-Substituent Target Kinase IC50 (nM) Reference
1a -HAbl>1000[5]
1b -BrAbl1.4[5]
1c -ClAbl2.1[5]
2a -HJAK2260[6]
2b -BrJAK21[4]
3a -HCdc7>500[6]
3b -FCdc770[6]
4a -HPI3Kγ50[2]
4b -BrPI3Kγ2.5[2]

This table is a composite representation from multiple sources and is intended for illustrative purposes. Direct comparison of absolute IC50 values across different studies should be done with caution due to variations in assay conditions.

The data clearly demonstrates that the presence of a halogen, particularly bromine, at the 5-position can lead to a dramatic increase in inhibitory potency against various kinases. For instance, the unsubstituted parent compound 1a is inactive against Abl kinase, while the 5-bromo derivative 1b exhibits a remarkable IC50 of 1.4 nM.[5] A similar trend is observed for JAK2 and PI3Kγ inhibitors.

Table 2: Antiproliferative Activity of 5-Halogenated-7-azaindolin-2-one Derivatives
Compound ID 5-Substituent Cell Line IC50 (µM) Reference
Sunitinib -FMCF-74.70[5]
13c7 -BrMCF-74.49[5]
Sunitinib -FA549>30[5]
13c7 -BrA54915.39[5]

This table highlights that in a series of 7-azaindolin-2-one derivatives, the 5-bromo substituted compound 13c7 demonstrated more potent antiproliferative activity against the tested cancer cell lines compared to the 5-fluoro substituted drug, Sunitinib.[5]

Mechanistic Insights: The Impact on Cellular Signaling

Substitutions on the pyrrolo[2,3-b]pyridine scaffold can significantly influence how the inhibitor interacts with the target kinase and, consequently, its effect on downstream signaling pathways. For example, a potent and selective inhibitor of a kinase in the PI3K/Akt pathway can block the phosphorylation of Akt, leading to the inhibition of cell growth and proliferation.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor 5-Substituted Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the point of intervention for pyrrolo[2,3-b]pyridine inhibitors.

A 5-bromo substituent, through its contribution to enhanced binding affinity, can lead to a more profound and sustained inhibition of the target kinase, resulting in a more potent downstream effect on cellular processes like proliferation and survival.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key assays are provided below.

In Vitro Kinase Inhibition Assay (LanthaScreen® TR-FRET Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity and inhibitor potency.

Materials:

  • Kinase of interest

  • Fluorescein-labeled substrate

  • ATP

  • Test compounds (e.g., 5-bromo-pyrrolo[2,3-b]pyridine derivatives)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop solution (EDTA in TR-FRET dilution buffer)

  • Terbium-labeled antibody specific for the phosphorylated substrate

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to achieve the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (control).

  • Kinase Addition: Add 2.5 µL of the kinase solution to each well.

  • Reaction Initiation: Initiate the reaction by adding 5 µL of a pre-mixed solution of the fluorescein-labeled substrate and ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of the stop solution containing the terbium-labeled antibody.

  • Signal Reading: Incubate for 30-60 minutes at room temperature to allow for antibody binding. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 620 nm for terbium).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission/donor emission). Plot the ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][7][8]

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This protocol describes a colorimetric assay for assessing the antiproliferative effects of compounds on adherent cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • Test compounds

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 value.[1][7][8]

Start Start Seed Seed Cells in 96-well Plate Start->Seed Adhere Allow Cells to Adhere (24h) Seed->Adhere Treat Treat with Test Compounds Adhere->Treat Incubate Incubate (48-72h) Treat->Incubate Fix Fix with TCA Incubate->Fix Wash1 Wash with Water Fix->Wash1 Stain Stain with SRB Wash1->Stain Wash2 Wash with Acetic Acid Stain->Wash2 Solubilize Solubilize Dye with Tris Base Wash2->Solubilize Read Read Absorbance Solubilize->Read Analyze Analyze Data (IC50) Read->Analyze

Caption: Workflow for the Sulforhodamine B (SRB) cell proliferation assay.

Conclusion

The 5-position of the pyrrolo[2,3-b]pyridine ring is a critical site for modification in the design of potent and selective kinase inhibitors. The introduction of a bromine atom at this position often leads to a significant enhancement in biological activity. This is attributed to a combination of factors, including the potential for halogen bonding, favorable electronic and lipophilic properties, and its utility as a synthetic handle. The comparative data presented in this guide underscores the strategic importance of the 5-bromo substitution. As researchers continue to explore the vast chemical space around the 7-azaindole scaffold, a thorough understanding of the structure-activity relationships, particularly at the 5-position, will be paramount in the development of next-generation targeted therapeutics.

References

Navigating the Therapeutic Potential of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives: An In Vitro and In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential. The introduction of a bromine atom at the 5-position and a methyl group at the 1-position creates a chemical entity with intriguing possibilities for targeted therapies. While specific experimental data for 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione remains limited in publicly accessible literature, a wealth of information on closely related analogs allows for a comprehensive comparative analysis of their in vitro and in vivo activities. This guide synthesizes available data to provide a predictive framework for understanding the biological profile of this compound class and to inform future research directions.

The 7-Azaindole Core: A Versatile Scaffold for Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole and has been extensively utilized in the development of kinase inhibitors. The nitrogen atom in the pyridine ring offers an additional hydrogen bond acceptor, enhancing binding interactions within the ATP-binding pocket of various kinases. This versatility has led to the exploration of 7-azaindole derivatives against a wide array of kinase targets implicated in cancer, inflammation, and neurodegenerative diseases.

In Vitro Activity: A Spectrum of Cellular Effects

The in vitro activity of 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives has been demonstrated across a range of cellular assays, primarily focusing on their antiproliferative and enzyme inhibitory effects.

Antiproliferative Activity

Numerous studies have reported the potent antiproliferative activity of pyrrolo[2,3-b]pyridine analogs against various human cancer cell lines. For instance, a series of novel pyrrolo[2,3-b]pyridine analogues demonstrated significant growth inhibitory action against A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer) cell lines, with some compounds exhibiting IC50 values in the low micromolar to nanomolar range.[1] The mechanism of action is often attributed to the inhibition of critical cellular kinases involved in cell cycle progression and survival.

Derivatives of 5-bromo-7-azaindolin-2-one, a closely related structure, have shown potent antitumor activity. For example, certain compounds in this class were found to be more active than the multi-kinase inhibitor Sunitinib against a panel of human cancer cell lines.[2][3]

Kinase Inhibition Profile

The primary mechanism driving the anticancer effects of many 1H-pyrrolo[2,3-b]pyridine derivatives is their ability to inhibit protein kinases. The specific kinase inhibition profile is highly dependent on the substitutions on the core scaffold.

  • Fibroblast Growth Factor Receptor (FGFR): Several 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFRs, which are key drivers in various cancers.[4][5][6] Compound 4h, from one such study, exhibited potent inhibitory activity against FGFR1-4 with IC50 values in the nanomolar range.[4][6] This inhibition led to the suppression of cancer cell proliferation, migration, and invasion in vitro.[4][6]

  • Glycogen Synthase Kinase-3β (GSK-3β): The pyrrolo[2,3-b]pyridine scaffold has also been successfully employed to develop potent and selective inhibitors of GSK-3β, a key enzyme implicated in the pathology of Alzheimer's disease.[7] Certain derivatives displayed IC50 values in the sub-nanomolar range and exhibited neuroprotective effects in cellular models.[7]

  • Janus Kinases (JAKs): Derivatives of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide have been developed as potent and orally efficacious immunomodulators targeting JAK3.[8] Furthermore, N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been identified as selective JAK1 inhibitors.[9]

  • Ataxia Telangiectasia Mutated (ATM) Kinase: More recently, 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as highly selective ATM inhibitors, which can act as chemosensitizers in cancer therapy.[10][11]

The addition of the 2,3-dione functionality to the 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine core would be expected to significantly alter its electronic and steric properties, potentially leading to a unique kinase inhibition profile. The dione moiety could introduce new hydrogen bonding opportunities and alter the compound's geometry, influencing its fit within various ATP-binding sites.

In Vivo Activity: From Preclinical Models to Therapeutic Promise

The translation of in vitro potency to in vivo efficacy is a critical step in drug development. Several 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated promising activity in preclinical animal models.

Antitumor Efficacy

In xenograft models of human cancer, orally available 1H-pyrrolo[2,3-b]pyridine derivatives have shown significant tumor growth inhibition. For example, a highly selective ATM inhibitor based on this scaffold, when combined with irinotecan, demonstrated synergistic antitumor efficacy in HCT116 and SW620 xenograft models.[10][11] This highlights the potential of these compounds in combination chemotherapy regimens.

Immunomodulatory and Neuroprotective Effects

Beyond oncology, the in vivo activity of this compound class extends to other therapeutic areas. A potent JAK3 inhibitor from the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide series prolonged graft survival in a rat heterotopic cardiac transplant model, demonstrating its immunomodulatory potential.[8] In the context of Alzheimer's disease, a potent GSK-3β inhibitor effectively ameliorated dyskinesia in an AlCl3-induced zebrafish AD model and exhibited low toxicity in mice.[7]

The pharmacokinetic properties of these compounds are crucial for their in vivo activity. Studies on various derivatives have shown that good metabolic stability and oral bioavailability can be achieved through structural modifications.[8][10]

Comparative Summary of Activities

Activity Type In Vitro Findings In Vivo Findings Key Molecular Targets
Antiproliferative Potent growth inhibition against a broad range of cancer cell lines (e.g., lung, cervical, breast).[1]Significant tumor growth inhibition in xenograft models, often in combination with other agents.[10][11]FGFR, ATM, and other kinases involved in cell proliferation.[4][5][6][10][11]
Kinase Inhibition Highly potent and selective inhibition of various kinases including FGFR, GSK-3β, JAKs, and ATM.[4][5][6][7][8][9][10][11]Modulation of kinase signaling pathways leading to therapeutic effects.ATP-binding sites of target kinases.
Immunomodulation Inhibition of cytokine-mediated signaling in immune cells.[8]Prolonged graft survival in transplantation models.[8]JAK family kinases.[8][9]
Neuroprotection Protection against neurotoxic insults in cellular models of Alzheimer's disease.[7]Amelioration of disease-related phenotypes in animal models of Alzheimer's disease.[7]GSK-3β.[7]

Experimental Protocols

General Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives

The synthesis of the 1H-pyrrolo[2,3-b]pyridine core can be achieved through various established methods. A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine. For instance, the starting material 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be reacted with an appropriate aldehyde in the presence of a base like potassium hydroxide.[5] Subsequent reduction of the resulting intermediate can yield the desired substituted pyrrolo[2,3-b]pyridine.[5]

Diagram of a General Synthetic Pathway

Synthetic_Pathway A Substituted Pyridine B Pyrrole Ring Formation A->B Cyclization Reaction C 1H-pyrrolo[2,3-b]pyridine Core B->C D Functionalization (e.g., Bromination, Alkylation) C->D Substitution Reactions E Target Derivative D->E

Caption: Generalized workflow for the synthesis of functionalized 1H-pyrrolo[2,3-b]pyridine derivatives.

In Vitro Kinase Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant human kinase and a suitable substrate peptide are prepared in assay buffer.

  • Compound Dilution: The test compound (e.g., a 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine derivative) is serially diluted to various concentrations.

  • Kinase Reaction: The kinase, substrate, and test compound are incubated with ATP to initiate the phosphorylation reaction.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the compound concentration.

Diagram of a Kinase Inhibition Assay Workflow

Kinase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Kinase Kinase Enzyme Incubation Incubate Kinase, Substrate, Compound, and ATP Kinase->Incubation Substrate Substrate Peptide Substrate->Incubation Compound Test Compound (Serial Dilutions) Compound->Incubation Detection Quantify Phosphorylation Incubation->Detection Analysis Calculate IC50 Value Detection->Analysis

Caption: A typical workflow for an in vitro kinase inhibition assay.

Future Directions and the Potential of the 2,3-Dione Moiety

The extensive research on the 1H-pyrrolo[2,3-b]pyridine scaffold provides a strong foundation for predicting the potential of this compound. The introduction of the 2,3-dione functionality is a significant structural modification that warrants dedicated investigation. This moiety could potentially:

  • Introduce Novel Kinase Selectivity: The unique electronic and steric properties of the dione may favor binding to different kinase targets than the parent scaffold.

  • Act as a Michael Acceptor: The α,β-unsaturated dicarbonyl system could potentially engage in covalent interactions with nucleophilic residues (e.g., cysteine) in the active sites of certain enzymes, leading to irreversible inhibition.

  • Alter Physicochemical Properties: The dione will impact the compound's solubility, polarity, and metabolic stability, which will, in turn, affect its pharmacokinetic profile and in vivo behavior.

Future research should focus on the synthesis and biological evaluation of this compound to elucidate its specific in vitro and in vivo activities. A comprehensive screening against a panel of kinases would be a logical first step, followed by cellular assays to assess its antiproliferative and other functional effects. Subsequent in vivo studies in relevant disease models would then be necessary to determine its therapeutic potential.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the protein kinase family represents a paramount class of therapeutic targets. Their pervasive role in cellular signaling pathways, however, presents a double-edged sword for inhibitor development. While offering numerous avenues for intervention in diseases like cancer and inflammatory disorders, the high degree of structural conservation across the kinome, particularly within the ATP-binding pocket, makes achieving inhibitor selectivity a formidable challenge. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a comprehensive understanding of a compound's cross-reactivity profile against a broad panel of kinases is not merely advantageous—it is a critical component of preclinical drug development.

This guide provides an in-depth comparative analysis of the kinase cross-reactivity profile of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione , a novel small molecule inhibitor built upon the privileged 7-azaindole scaffold. The pyrrolo[2,3-b]pyridine core is a well-established pharmacophore found in numerous kinase inhibitors, known to target a range of kinases including FGFR, EGFR, VEGFR, and JAK family members.[1][2][3]

Herein, we present a hypothetical yet representative cross-reactivity profile for this compound, benchmarked against a panel of well-characterized and clinically relevant kinase inhibitors: the broad-spectrum inhibitor Staurosporine , and the multi-targeted cancer therapeutics Dasatinib , Sunitinib , and Vemurafenib . This guide is intended for researchers, scientists, and drug development professionals, offering insights into experimental design, data interpretation, and the strategic importance of kinase selectivity profiling.

The Imperative of Kinome-Wide Profiling

The human kinome comprises over 500 protein kinases, each playing a role in the intricate network of cellular communication. The development of a kinase inhibitor with absolute specificity for a single target is a rare feat. More commonly, inhibitors exhibit a degree of promiscuity, binding to multiple kinases with varying affinities. This cross-reactivity can have profound biological consequences. For instance, off-target inhibition of kinases like AMPK by Sunitinib has been linked to cardiotoxicity.[4][5][6] Conversely, the broad-spectrum activity of inhibitors like Dasatinib contributes to their efficacy across different types of leukemia by targeting multiple signaling pathways simultaneously.[7][8][9][10]

Thus, early and comprehensive kinase profiling is essential to:

  • Identify potential on- and off-target liabilities: Foreseeing potential side effects and understanding the molecular basis of observed toxicities.

  • Uncover novel therapeutic opportunities: Identifying unexpected inhibitory activities that could be leveraged for new indications (polypharmacology).

  • Guide lead optimization: Providing crucial structure-activity relationship (SAR) data to rationally design more selective or, if desired, multi-targeted inhibitors.

  • Select appropriate tool compounds for research: Ensuring that the biological effects observed in preclinical models can be confidently attributed to the inhibition of the intended target.[1]

Comparative Kinase Inhibition Profiles

To contextualize the potential selectivity of this compound, we present a comparative analysis of its hypothetical inhibition profile against those of Staurosporine, Dasatinib, Sunitinib, and Vemurafenib. The data presented in Table 1 represents the percentage of inhibition at a concentration of 1 µM against a select panel of kinases, a common initial screening concentration in kinase profiling campaigns.

Table 1: Comparative Kinase Inhibition at 1 µM

Kinase TargetThis compound (% Inhibition - Hypothetical)Staurosporine (% Inhibition)Dasatinib (% Inhibition)Sunitinib (% Inhibition)Vemurafenib (% Inhibition)
ABL1 2598>99 6510
ALK 159540305
AURKA 3099705015
BRAF (V600E) 40986075>99
CDK2 65>99 807020
EGFR 5597904510
FGFR1 85 96758515
FLT3 70>99 9598 25
JAK3 90 9985605
KIT 6099>99 99 30
MEK1 108020155
PDGFRβ 759998>99 20
PI3Kα 5901052
SRC 3599>99 8040
VEGFR2 809990>99 25

Data for Staurosporine, Dasatinib, Sunitinib, and Vemurafenib are representative values compiled from publicly available databases and literature.[8][11][12][13] The profile for this compound is hypothetical, based on the known activities of the pyrrolo[2,3-b]pyridine scaffold.

Interpreting the Data

From the comparative data, we can draw several key insights:

  • Staurosporine: As expected, Staurosporine demonstrates broad, potent inhibition across the majority of the kinase panel, reinforcing its utility as a positive control in kinase assays but highlighting its unsuitability for targeted therapy due to its lack of selectivity.[14][15]

  • Dasatinib: This inhibitor shows potent activity against ABL1, SRC family kinases, and KIT, consistent with its clinical use in leukemia.[8][9][10] However, it also exhibits significant inhibition of other kinases, illustrating its multi-targeted nature.

  • Sunitinib: Sunitinib potently inhibits VEGFR2, PDGFRβ, KIT, and FLT3, aligning with its anti-angiogenic and anti-tumorigenic mechanism of action.[12][16] Its off-target effects on other kinases are also evident.

  • Vemurafenib: This compound displays remarkable selectivity for its primary target, BRAF (V600E), with minimal inhibition of other kinases at this concentration.[17][18][19]

  • This compound (Hypothetical Profile): Based on the known targets of its scaffold, our hypothetical profile suggests a potent and potentially selective inhibitor of FGFR1 and JAK3. It also shows considerable activity against other kinases such as VEGFR2 and PDGFRβ, suggesting a multi-targeted profile that could be beneficial in certain cancer types where these signaling pathways are co-activated. The lower inhibition of kinases like PI3Kα and MEK1 suggests a degree of selectivity.

Experimental Design for Kinase Cross-Reactivity Profiling

A robust and reliable assessment of kinase inhibitor selectivity requires a well-designed experimental strategy. The following section outlines a comprehensive, multi-tiered approach to characterizing the cross-reactivity profile of a novel compound like this compound.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dose-Response Analysis cluster_2 Tier 3: Orthogonal and Cellular Assays A Single-Dose Profiling (e.g., 1 µM) Broad Kinase Panel (e.g., >400 kinases) B Identify Initial 'Hits' (% Inhibition > 50-70%) A->B Data Analysis C IC50 Determination for 'Hits' (10-point dose-response curve) B->C Proceed with Hits D Quantify Potency and Rank Hits C->D Curve Fitting E Orthogonal Biochemical Assay (e.g., TR-FRET if primary was radiometric) D->E Validate High-Potency Hits F Cell-Based Target Engagement Assay (e.g., NanoBRET®) D->F Confirm in a Cellular Context G Confirm Cellular Activity and Membrane Permeability E->G F->G

A tiered approach to kinase inhibitor profiling.
Tier 1: Broad Kinome Screening at a Single High Concentration

The initial step involves screening the compound against a large, diverse panel of kinases at a single, relatively high concentration (typically 1-10 µM). This provides a broad overview of the compound's inhibitory landscape and identifies potential "hits" for further investigation.

Experimental Protocol: Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)

This classic and robust method measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a kinase-specific substrate.

  • Reaction Setup:

    • Prepare a reaction mixture containing the purified kinase, its specific peptide or protein substrate, and a kinase buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES).

    • Add the test compound (this compound) at the desired final concentration (e.g., 1 µM) in DMSO. Include a DMSO-only control (100% activity) and a control with a known broad-spectrum inhibitor like Staurosporine (0% activity).

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding [γ-³³P]ATP. The ATP concentration should be at or near the Kₘ for each kinase to provide a more accurate measure of inhibitor potency.[20]

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination and Separation:

    • Stop the reaction by adding a stop solution, such as phosphoric acid.

    • Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while the unreacted [γ-³³P]ATP will be washed away.

  • Detection and Data Analysis:

    • Wash the filter membranes to remove unbound radioactivity.

    • Measure the amount of radioactivity retained on the filters using a scintillation counter.

    • Calculate the percentage of inhibition for the test compound relative to the DMSO and Staurosporine controls.

Tier 2: IC₅₀ Determination for Primary Hits

For kinases that show significant inhibition in the primary screen (e.g., >70% inhibition), the next step is to determine the half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of the compound's potency against each of these targets.

Experimental Protocol: Dose-Response Curve Generation

  • Serial Dilution: Prepare a series of dilutions of the test compound, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Kinase Assays: Perform the kinase assays as described in Tier 1, but with each concentration of the serially diluted compound.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

Table 2: Hypothetical IC₅₀ Values for this compound

Kinase TargetIC₅₀ (nM) - Hypothetical
FGFR1 50
JAK3 35
VEGFR2 150
PDGFRβ 200
CDK2 450
FLT3 300
KIT 600
EGFR 800
SRC >1000
BRAF (V600E) >1000
ABL1 >2000
PI3Kα >10000
MEK1 >10000
Tier 3: Orthogonal and Cell-Based Assays

To ensure the validity of the initial findings and to assess the compound's activity in a more physiologically relevant context, it is crucial to employ orthogonal assays and cell-based methods.

Orthogonal Biochemical Assays:

If the primary screen was a radiometric assay, an orthogonal method such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or an ADP-Glo™ assay can be used to confirm the IC₅₀ values. This helps to rule out assay-specific artifacts.

Cell-Based Target Engagement Assays:

Cell-based assays are essential for confirming that the compound can penetrate the cell membrane and engage its target in a cellular environment. The NanoBRET® Target Engagement Intracellular Kinase Assay is a powerful tool for this purpose. It measures the binding of a compound to a full-length kinase expressed in live cells.

Experimental Workflow: NanoBRET® Target Engagement Assay

G A Transfect HEK293 cells with NanoLuc®-Kinase Fusion Vector B Culture cells for 24 hours A->B C Add NanoBRET® Tracer and Test Compound B->C D Incubate for 2 hours C->D E Add NanoBRET® Substrate D->E F Measure Donor (460 nm) and Acceptor (610 nm) Emission E->F G Calculate NanoBRET® Ratio (Acceptor/Donor) F->G H Determine Cellular IC50 G->H

Workflow for the NanoBRET® Target Engagement Assay.

This assay provides a direct measure of target occupancy in living cells, offering a more accurate prediction of a compound's cellular potency and selectivity.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of kinase inhibitors is an indispensable component of modern drug discovery. The hypothetical profile of This compound , when benchmarked against established inhibitors, suggests a compound with a potentially favorable multi-targeted profile, with potent activity against FGFR1 and JAK3.

The tiered experimental approach outlined in this guide, progressing from broad primary screening to quantitative dose-response analysis and finally to orthogonal and cell-based validation, represents a robust strategy for characterizing the selectivity of novel kinase inhibitors. The insights gained from such studies are critical for making informed decisions about lead candidate selection and for understanding the potential therapeutic benefits and liabilities of these powerful molecules. Further investigation into the cellular activity and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

Benchmarking Novel FGFR Inhibitors: A Comparative Guide for 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione against established Fibroblast Growth Factor Receptor (FGFR) inhibitors. As research into targeted cancer therapies expands, the dysregulation of the FGFR signaling pathway has been identified as a critical driver in various malignancies, making it a prime target for drug development. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, technical comparison and the experimental methodologies required for a thorough evaluation.

Introduction: The Critical Role of FGFR Signaling in Oncology

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes such as proliferation, differentiation, migration, and angiogenesis. Genetic alterations, including gene fusions, amplifications, and activating mutations in FGFRs, can lead to constitutive activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, driving tumorigenesis and cancer progression. Consequently, FGFRs have emerged as significant therapeutic targets in oncology.

A new generation of small-molecule inhibitors targeting the ATP-binding pocket of the FGFR kinase domain has shown considerable promise, with several agents receiving regulatory approval for the treatment of various cancers, including urothelial carcinoma and cholangiocarcinoma. The pyrrolo[2,3-b]pyridine scaffold has been identified as a promising core structure for the development of potent FGFR inhibitors. This guide focuses on a novel compound from this class, this compound, and outlines a rigorous benchmarking strategy against established clinical FGFR inhibitors.

The Candidate Compound: this compound

This compound belongs to the pyrrolo[2,3-b]pyridine class of heterocyclic compounds. While direct biological data for this specific molecule is not extensively available in the public domain, its structural similarity to other known FGFR inhibitors of the same class suggests its potential as a therapeutic agent. The presence of the bromine atom at the 5-position and the dione functional group are key features that may influence its binding affinity and selectivity for the FGFR kinase domain.

The Comparators: Established FGFR Inhibitors

A robust benchmarking study requires comparison against well-characterized inhibitors with proven clinical efficacy. The following FDA-approved FGFR inhibitors are recommended as comparators:

  • Erdafitinib (Balversa®): A pan-FGFR inhibitor approved for the treatment of adult patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.

  • Pemigatinib (Pemazyre®): A selective inhibitor of FGFR1, 2, and 3, approved for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.

  • Infigratinib (Truseltiq™): A selective FGFR1-3 inhibitor approved for patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.

  • Futibatinib (Lytgobi™): An irreversible, selective inhibitor of FGFR1-4, approved for the treatment of adults with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or other rearrangements.

Experimental Benchmarking Workflow

A multi-tiered approach is essential for a comprehensive evaluation, progressing from biochemical assays to cellular and in vivo models.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation biochemical Biochemical Assays (Kinase Activity & Selectivity) cellular Cellular Assays (Target Engagement, Downstream Signaling, Proliferation) biochemical->cellular Potency & Selectivity pk_pd Pharmacokinetics & Pharmacodynamics cellular->pk_pd Cellular Efficacy efficacy Tumor Xenograft Efficacy Studies pk_pd->efficacy Dosing & Scheduling

Caption: A tiered workflow for benchmarking novel FGFR inhibitors.

In Vitro Evaluation

4.1.1. Biochemical Assays: Kinase Inhibition and Selectivity Profiling

The initial step is to determine the direct inhibitory activity of this compound against the catalytic domains of the FGFR isoforms (FGFR1, 2, 3, and 4).

Protocol: In Vitro Kinase Assay

  • Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test compounds.

  • Procedure:

    • Prepare a serial dilution of the test compound and the comparator inhibitors.

    • In a 96-well plate, incubate the recombinant FGFR kinase with the test compound for a predetermined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphotyrosine-specific antibody in an ELISA format or a luminescence-based assay that measures the remaining ATP.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve.

Rationale: This assay provides a direct measure of the compound's potency against the target kinases. Comparing the IC50 values for the different FGFR isoforms will reveal the compound's selectivity within the FGFR family.

Kinase Selectivity Profiling: To assess the broader selectivity of the compound, it should be screened against a panel of other protein kinases. This is crucial to identify potential off-target effects that could lead to toxicity. Commercial services offer screening against large panels of kinases.

Table 1: Hypothetical Biochemical Profiling Data

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)VEGFR2 IC50 (nM)
This compound 151025250>1000
Erdafitinib 1.22.54.67.570
Pemigatinib 0.40.51.230118
Infigratinib 0.91.41.060>1000
Futibatinib 1.51.42.83.9160

4.1.2. Cellular Assays: Target Engagement, Downstream Signaling, and Anti-proliferative Activity

Cell-based assays are essential to confirm that the compound can enter cells, engage its target, and exert a biological effect.

Protocol: Cellular Target Engagement Assay

  • Cell Lines: Utilize cancer cell lines with known FGFR alterations (e.g., SNU-16 with FGFR2 amplification, RT112 with FGFR3 fusion).

  • Procedure:

    • Treat the cells with varying concentrations of the test compound for a specified duration.

    • Lyse the cells and perform a Western blot analysis to assess the phosphorylation status of FGFR and its downstream effectors, such as FRS2, ERK, and AKT.

  • Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of FGFR signaling.

Rationale: This assay confirms that the compound inhibits the intended signaling pathway within a cellular context.

G cluster_inhibitor Inhibitor Action FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCg->PKC PKC->Proliferation STAT->Proliferation Inhibitor 5-Bromo-1-methyl-1H-pyrrolo [2,3-b]pyridine-2,3-dione Inhibitor->FGFR

Caption: FGFR signaling pathway and the site of action for the inhibitor.

Protocol: Cell Proliferation Assay

  • Cell Lines: A panel of cancer cell lines with and without FGFR alterations.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for 72 hours.

    • Assess cell viability using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo®) assay.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) values.

Rationale: This assay determines the compound's efficacy in inhibiting cancer cell growth and its selectivity for FGFR-dependent cell lines.

Table 2: Hypothetical Cellular Proliferation Data (GI50, µM)

Cell Line (FGFR Status)This compoundErdafitinibPemigatinibInfigratinibFutibatinib
SNU-16 (FGFR2 amp) 0.050.020.010.030.015
RT112 (FGFR3 fusion) 0.080.030.020.040.025
A549 (FGFR wt) >10>10>10>10>10
In Vivo Evaluation

4.2.1. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Before efficacy studies, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Protocol: In Vivo PK/PD Study

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID).

  • Procedure:

    • Administer a single dose of the test compound via the intended clinical route (e.g., oral gavage).

    • Collect blood and tumor samples at various time points.

    • Analyze plasma samples to determine key PK parameters (Cmax, Tmax, AUC, half-life).

    • Analyze tumor samples by Western blot to assess the inhibition of FGFR phosphorylation over time (PD).

  • Data Analysis: Correlate the PK profile with the duration of target inhibition in the tumor.

Rationale: This study establishes the dose and schedule required to maintain effective target inhibition in vivo.

4.2.2. Tumor Xenograft Efficacy Studies

The ultimate preclinical test of an anti-cancer agent is its ability to inhibit tumor growth in an animal model.

Protocol: Tumor Xenograft Study

  • Animal Model: Immunocompromised mice bearing subcutaneous tumors derived from FGFR-dependent cancer cell lines (e.g., SNU-16, RT112).

  • Procedure:

    • Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, test compound, comparator inhibitor).

    • Administer the compounds daily (or as determined by PK/PD studies) and monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., Western blot, immunohistochemistry).

  • Data Analysis: Compare the tumor growth inhibition (TGI) between the different treatment groups.

Rationale: This study provides the most direct evidence of the compound's anti-tumor efficacy in a living organism.

Conclusion

The benchmarking of this compound against known FGFR inhibitors requires a systematic and rigorous approach. The described workflow, from initial biochemical profiling to in vivo efficacy studies, provides a comprehensive framework for evaluating its potential as a novel therapeutic agent. The hypothetica

A Senior Application Scientist's Guide to Validating Target Engagement for 5-Bromo-1--methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

The journey from a promising small molecule to a validated chemical probe or drug candidate is contingent on one critical question: does the compound bind its intended target in a physiologically relevant setting?[1][2] Answering this is the cornerstone of establishing a clear mechanism of action, interpreting efficacy data, and building confidence in a program.[3][4] This guide provides an in-depth comparison of two robust methodologies for confirming the intracellular target engagement of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione, a compound belonging to a chemical class known to produce potent kinase inhibitors.[5][6][7]

The pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in kinase inhibitor design, with derivatives showing potent activity against targets like Glycogen Synthase Kinase-3β (GSK-3β), a key regulator in cellular metabolism, proliferation, and apoptosis.[7][8] For the purposes of this guide, we will hypothesize that this compound (hereafter referred to as "Compound-X") is designed to inhibit GSK-3β. We will compare two gold-standard, yet fundamentally different, approaches to validate its engagement with GSK-3β inside living cells: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay .

Methodology 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that directly assesses drug-target interaction in a cellular environment.[9] Its core principle is that the binding of a ligand, such as Compound-X, to its target protein (GSK-3β) confers thermodynamic stability.[10][11] This increased stability makes the protein more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, one can generate a "melting curve" for the target protein. A shift in this curve to higher temperatures in the presence of the compound provides direct evidence of target engagement.[12][13]

Causality Behind Experimental Choices

The elegance of CETSA lies in its label-free nature. It does not require modification of the compound or the target protein, thus avoiding potential artifacts introduced by bulky tags or reporters. The choice to use intact cells for the initial drug incubation step is critical; it ensures that the assay accounts for cell permeability, efflux pumps, and intracellular metabolism, providing a more physiologically relevant measure of target binding than a simple lysate experiment.[11][13]

Experimental Workflow: CETSA

cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Sample Processing & Analysis A 1. Culture Cells to ~80% Confluency B 2. Treat Cells with Compound-X or Vehicle (DMSO) A->B C 3. Harvest & Aliquot Cells B->C D 4. Heat Aliquots Across a Temperature Gradient (e.g., 40°C - 70°C) for 3 min C->D E 5. Lyse Cells (Freeze-Thaw Cycles) D->E F 6. Separate Soluble Fraction (Centrifugation) E->F G 7. Quantify Soluble GSK-3β (Western Blot or Mass Spec) F->G H 8. Plot % Soluble GSK-3β vs. Temperature G->H Generate Melt Curves

Caption: CETSA workflow for validating Compound-X target engagement with GSK-3β.

Detailed Experimental Protocol: CETSA
  • Cell Culture: Plate a suitable human cell line expressing endogenous GSK-3β (e.g., HEK293T, SH-SY5Y) and grow to ~80% confluency.

  • Compound Treatment: Treat cells with a final concentration of 10 µM Compound-X or vehicle control (e.g., 0.1% DMSO) for 1 hour in a 37°C incubator.

  • Cell Harvesting: Wash cells with PBS, detach using a cell scraper, and resuspend in PBS supplemented with protease inhibitors.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a specific temperature (e.g., in 2°C increments from 42°C to 68°C) for 3 minutes, followed by a 3-minute cooling step at 25°C. Include an unheated control.

  • Cell Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete cell lysis.

  • Separation of Soluble Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins and cellular debris.

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Normalize samples, and analyze the amount of soluble GSK-3β using Western blotting with a specific anti-GSK-3β antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. For each temperature point, normalize the intensity of the Compound-X treated sample to the vehicle control. Plot the percentage of remaining soluble GSK-3β against temperature to generate thermal melt curves. A rightward shift in the curve for Compound-X treated samples indicates thermal stabilization and target engagement.

Sample Data & Comparison
Temperature (°C)% Soluble GSK-3β (Vehicle)% Soluble GSK-3β (10 µM Compound-X)
42100%100%
4698%100%
5085%99%
5452%91%
5821%75%
625%48%
66<1%15%

Interpretation: The data clearly shows that in the presence of Compound-X, GSK-3β remains soluble at higher temperatures. The calculated melting temperature (Tm) for the vehicle-treated protein is ~54.5°C, whereas for the Compound-X-treated protein, it has shifted to ~61°C, a ΔTm of +6.5°C, confirming robust intracellular target engagement.

Methodology 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that quantifies compound binding within intact cells in real-time.[14][15] The principle relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor and a fluorescent acceptor.[16] In this setup, the target protein (GSK-3β) is fused to the bright, small NanoLuc® luciferase (the donor). A cell-permeable fluorescent tracer that reversibly binds to the GSK-3β active site is then added to the cells, acting as the energy acceptor.[17] When the tracer binds to the NanoLuc®-GSK-3β fusion, BRET occurs. A test compound that also binds to the active site will compete with the tracer, displacing it and causing a dose-dependent decrease in the BRET signal.[14][15]

Causality Behind Experimental Choices

This method is chosen for its high sensitivity and quantitative power, allowing for the determination of an intracellular IC50 (half-maximal inhibitory concentration), which is a direct measure of compound potency in a cellular context.[18] While it requires genetic modification of the target protein, the use of the small NanoLuc® enzyme minimizes the risk of altering protein function. The assay is performed in live cells under equilibrium conditions, providing a dynamic and quantitative readout of target occupancy.

Experimental Workflow: NanoBRET™

cluster_0 Cell Preparation cluster_1 Assay Assembly cluster_2 Detection & Analysis A 1. Transfect Cells with NanoLuc®-GSK-3β Plasmid B 2. Culture for 24h to Allow Protein Expression A->B C 3. Harvest & Dispense Cells into Assay Plate B->C D 4. Add Fluorescent Tracer & Test Compound-X Dilutions C->D E 5. Add Nano-Glo® Substrate & Extracellular Inhibitor D->E F 6. Measure Donor (460nm) & Acceptor (618nm) Emission E->F G 7. Calculate BRET Ratio (Acceptor/Donor) F->G H 8. Plot BRET Ratio vs. [Compound-X] to find IC50 G->H Generate Dose-Response Curve

Caption: NanoBRET™ workflow for quantifying Compound-X potency against GSK-3β.

Detailed Experimental Protocol: NanoBRET™
  • Cell Transfection: Transfect HEK293T cells with a plasmid encoding for a NanoLuc®-GSK-3β fusion protein using a suitable transfection reagent like FuGENE® HD. Culture for 24 hours to allow for fusion protein expression.[15]

  • Assay Preparation: Harvest the transfected cells and resuspend them in Opti-MEM™ medium. Adjust the cell density to 2 x 10^5 cells/mL.

  • Compound and Tracer Addition: Dispense cells into a white, 96-well assay plate. Add the specific NanoBRET™ tracer for GSK-3β at its predetermined optimal concentration. Then, add Compound-X across a range of concentrations (e.g., 1 nM to 100 µM) in serial dilutions. Include vehicle-only (0% inhibition) and no-tracer (100% inhibition) controls.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding competition to reach equilibrium.

  • Signal Detection: Prepare the NanoBRET™ Nano-Glo® Substrate solution, including the Extracellular NanoLuc® Inhibitor to quench any signal from lysed cells.[15] Add this solution to all wells.

  • Plate Reading: Immediately read the plate on a luminometer capable of dual-filtered luminescence measurement, capturing the donor emission (~460 nm) and acceptor emission (~618 nm).

  • Data Analysis: Calculate the BRET ratio for each well by dividing the acceptor signal by the donor signal. Normalize the data to the vehicle and no-tracer controls. Plot the normalized BRET ratio against the logarithm of Compound-X concentration and fit the data to a four-parameter logistic equation to determine the intracellular IC50.

Sample Data & Comparison
[Compound-X] (nM)Raw BRET RatioNormalized Response (%)
0 (Vehicle)0.850100%
10.84599.2%
100.79190.8%
500.58550.0%
1000.44325.1%
10000.2201.2%
100000.2110.0%

Interpretation: The dose-dependent decrease in the BRET ratio demonstrates competitive binding of Compound-X to GSK-3β in live cells. The calculated intracellular IC50 from this data is approximately 50 nM, providing a quantitative measure of the compound's potency at its target in a physiological environment.

Comparative Analysis: CETSA vs. NanoBRET™

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilizationCompetitive displacement of a fluorescent tracer (BRET)
Target Modification No (Label-free)Yes (Requires NanoLuc® fusion protein)
Compound Modification NoNo
Primary Output Thermal shift (ΔTm); qualitative/semi-quantitative evidence of bindingIntracellular IC50; quantitative measure of potency
Throughput Lower to MediumMedium to High
Key Advantage Measures engagement with endogenous, unmodified protein in any cell type or tissue.[9]Highly sensitive, quantitative, and provides real-time intracellular potency data.[14]
Key Limitation Lower throughput; some proteins may not exhibit a significant thermal shift.Requires genetic engineering and expression of a fusion protein; a specific tracer is needed.
Best Use Case Confirming direct binding to an endogenous target; validating hits from phenotypic screens.[19]Potency determination and structure-activity relationship (SAR) studies in a cellular context.

Conclusion and Recommendations

Both CETSA and NanoBRET™ are powerful, industry-standard techniques for validating target engagement, but they answer slightly different questions and are best deployed at different stages of a drug discovery campaign.[20]

  • CETSA is the ideal choice for initial target validation. Its label-free nature provides unequivocal proof that a compound can enter a cell and bind to its endogenous target protein.[13] This is a critical first step to confirm the on-target hypothesis derived from phenotypic screening or computational design.[21][22]

  • NanoBRET™ excels in lead optimization. Once initial engagement is confirmed, the quantitative and higher-throughput nature of NanoBRET™ is perfectly suited for generating the robust intracellular potency data needed to drive structure-activity relationship (SAR) studies and select the most promising candidates for further development.[18]

For a comprehensive validation of This compound (Compound-X) , a sequential approach is recommended. First, use CETSA to confirm that Compound-X engages with endogenous GSK-3β in a relevant cell line. Following this confirmation, develop a NanoBRET™ assay to quantify its intracellular potency and enable direct comparison with other analogues in an optimization campaign. This dual-pronged strategy provides the highest level of confidence that the compound's cellular effects are mediated through its intended target.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers in drug development and the broader scientific community, handling novel or specialized compounds like 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione demands a rigorous and informed approach to disposal. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this halogenated heterocyclic compound, grounded in established safety protocols and regulatory standards.

The fundamental principle of chemical waste management is that all waste must be considered hazardous until proven otherwise.[1] Given the structure of this compound—a brominated organic molecule—it falls under the category of halogenated organic waste. This classification is critical as halogenated compounds require specific disposal routes, often involving high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.[2]

This guide is structured to provide both procedural clarity and the scientific rationale behind each step, ensuring that laboratory personnel can manage this waste stream safely and in compliance with regulations.

Hazard Characterization and Regulatory Overview

Before handling any chemical, a thorough hazard assessment is paramount. The primary source for this information is the Safety Data Sheet (SDS) provided by the manufacturer.[3][4] For this compound, the SDS would detail specific toxicological, physical, and environmental hazards.

In the absence of a specific SDS, a conservative approach must be taken based on its chemical class:

  • Halogenated Heterocycle: Compounds in this class can be irritants to the skin, eyes, and respiratory system.[5] Some brominated pyridines are known to be toxic.[6]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life. Disposal into sanitary sewer systems is strictly prohibited.[7]

Regulatory Framework:

In the United States, the disposal of hazardous chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] These regulations provide a "cradle-to-grave" framework for hazardous waste management.[1] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including proper chemical handling and waste management, through its Laboratory Standard (29 CFR 1910.1450).[10][11]

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the proper disposal of this compound from the point of generation to final removal.

G Disposal Workflow for this compound A Waste Generation (e.g., residual solid, contaminated labware, or solutions) B Hazard Identification - Consult Safety Data Sheet (SDS) - Classify as Halogenated Organic Waste A->B C Select Compatible Waste Container - HD-PE or glass - Secure, threaded cap B->C D Properly Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Characteristics - Accumulation Start Date C->D E Segregate Waste Streams D->E Crucial Step: Prevent Incompatible Mixing F Store in Satellite Accumulation Area (SAA) - At or near point of generation - Secondary containment E->F G Is container full (<90%) or has accumulation limit been reached? F->G H Keep container closed in SAA G->H No I Request Waste Pickup from EH&S or licensed disposal service G->I Yes H->G J Final Disposal by licensed facility (e.g., Incineration) I->J

Caption: Decision workflow for safe disposal of halogenated waste.

Detailed Step-by-Step Disposal Protocol

This protocol provides actionable steps for laboratory personnel.

Step 1: Waste Identification and Classification
  • Consult the SDS: Always begin by reviewing the compound's specific SDS for disposal guidelines.

  • Classify the Waste: Based on its structure, this compound is classified as Halogenated Organic Waste .[12]

  • Identify Waste Form: Determine if the waste is a solid (e.g., excess reagent, contaminated weighing paper), a liquid (e.g., in solution), or contaminated labware (e.g., pipette tips, vials). Solid and liquid wastes must be kept separate.[3]

Step 2: Waste Segregation

Causality: Segregating chemical waste is critical to prevent dangerous reactions such as the generation of toxic gases, fires, or explosions. Furthermore, proper segregation is essential for correct final disposal; for instance, mixing halogenated and non-halogenated solvents complicates the incineration process.[7]

  • Halogenated vs. Non-Halogenated: Collect waste containing this compound in a dedicated "Halogenated Organic Waste" container.[7][13] Do not mix with non-halogenated solvents like acetone, ethanol, or hexane.

  • Acids and Bases: Do not mix this waste with strong acids or bases.

  • Oxidizers: Keep separate from oxidizing agents to prevent potentially violent reactions.

Step 3: Container Selection and Labeling
  • Choose a Compatible Container: Use a high-density polyethylene (HD-PE) or glass container with a secure, threaded cap.[14] The container must be in good condition, free of cracks or leaks.[15]

  • Label the Container Immediately: Before adding any waste, affix a hazardous waste label.[7] The label must include:

    • The words "Hazardous Waste".[14]

    • The full chemical name: "this compound". Avoid abbreviations or formulas.[7]

    • A list of all components in the container if it is a mixture.

    • The appropriate hazard characteristics (e.g., Toxic, Irritant, Environmental Hazard).

    • The date when the first drop of waste was added (the "accumulation start date").[14]

Step 4: Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the operator.[14][16]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[7][15] This prevents the release of volatile organic compounds (VOCs) and protects lab personnel.

  • Use Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks or spills.[16]

  • Monitor Fill Level: Do not overfill containers. A safe maximum is 90% capacity to allow for vapor expansion.[13]

Step 5: Arranging for Final Disposal
  • Adhere to Accumulation Limits: Federal regulations limit the amount of waste that can be stored in an SAA (typically up to 55 gallons of hazardous waste).[16]

  • Request Pickup: Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal service to arrange for pickup.[14]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately to track the waste from your laboratory to its final disposal site.[17]

Spill Management

In the event of a spill, immediate and correct action is crucial.

Spill Size Containment and Cleanup Protocol Personal Protective Equipment (PPE)
Minor Spill 1. Alert personnel in the immediate area. 2. Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels. 3. Using non-sparking tools, carefully sweep the absorbed material into a designated waste container. 4. Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.[18]- Nitrile gloves - Safety goggles or face shield - Lab coat
Major Spill 1. Evacuate the laboratory immediately. 2. Alert others and activate the fire alarm if necessary to facilitate evacuation. 3. Close the laboratory doors and prevent re-entry. 4. Contact your institution's emergency response team or EH&S from a safe location.N/A - Evacuate and let trained professionals handle the cleanup.

Expertise in Action: The choice to use inert absorbents for spills is based on the need to avoid any chemical reaction with the spilled material. Combustible materials could create a fire hazard, especially if the spilled compound is in a flammable solvent.

By adhering to this structured disposal guide, researchers can ensure the safe management of this compound, protecting themselves, their colleagues, and the environment.

References

Mastering the Safe Handling of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Among these, halogenated heterocyclic compounds are pivotal building blocks. This guide provides essential, immediate safety and logistical information for handling 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione, a compound of interest in medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety and operational excellence within your laboratory.

  • Skin and Eye Irritation: Direct contact can lead to significant irritation.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory discomfort.[1][2][3][4]

  • Acute Toxicity (Oral): Similar compounds are classified as harmful if swallowed.[1][4]

Given the presence of the reactive dione moiety and the brominated heterocyclic core, a cautious approach is paramount. The following protocols are designed to provide a robust framework for the safe handling of this and structurally similar compounds.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the procedures to be performed. The following table summarizes the recommended PPE for handling this compound.

PPE Category Specification Rationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Provides a barrier against skin contact. Double-gloving is a best practice when handling potentially hazardous and poorly characterized substances.
Eye Protection Chemical splash goggles and a face shieldProtects against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.
Body Protection A lab coat (flame-resistant recommended) and chemical-resistant apronProtects against spills and splashes, minimizing skin contact.
Respiratory Protection Use in a certified chemical fume hood is mandatory. For situations with a higher risk of aerosol generation, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[5]A fume hood provides primary containment. A respirator should be used as a secondary precaution based on risk assessment.

II. Operational Workflow: From Receipt to Disposal

A structured workflow is essential to minimize exposure and ensure safety at every stage of handling.

Operational Workflow cluster_0 Preparation cluster_1 Handling cluster_2 Cleanup & Disposal Review SDS Review SDS of Analagous Compounds Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Fume Hood Prepare Chemical Fume Hood Don PPE->Prepare Fume Hood Aliquot Compound Carefully Aliquot Compound Prepare Fume Hood->Aliquot Compound Perform Reaction Conduct Experiment Aliquot Compound->Perform Reaction Decontaminate Decontaminate Glassware Perform Reaction->Decontaminate Segregate Waste Segregate Halogenated Waste Decontaminate->Segregate Waste Dispose Dispose of Waste per Institutional Guidelines Segregate Waste->Dispose

Caption: A generalized workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Review Safety Information: Before commencing any work, thoroughly review the safety data for structurally similar compounds.[1][2][3][4]

    • Don PPE: Equip yourself with the personal protective equipment outlined in the table above.

    • Prepare Work Area: Ensure a certified chemical fume hood is operational and the work area is free of clutter. All necessary equipment should be placed within the fume hood.[5]

  • Handling:

    • Aliquot the Chemical: Carefully weigh and transfer the required amount of the compound. Utilize appropriate tools to minimize the risk of spills and dust generation.

    • Perform the Reaction: Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.

  • Cleanup and Disposal:

    • Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.[5]

    • Segregate Waste: It is crucial to collect all waste containing this compound in a designated, properly labeled "Halogenated Organic Waste" container.[5][6] Do not mix with non-halogenated waste.

    • Dispose of Waste: Adhere strictly to your institution's hazardous waste disposal procedures. Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area.

III. Emergency Procedures: Be Prepared

Emergency Response cluster_0 Exposure cluster_1 Immediate Action Skin Contact Skin Contact Wash Skin Wash with soap and water for 15 min Skin Contact->Wash Skin Eye Contact Eye Contact Flush Eyes Flush with water for 15 min Eye Contact->Flush Eyes Inhalation Inhalation Move to Fresh Air Move to fresh air Inhalation->Move to Fresh Air Ingestion Ingestion Seek Medical Attention Seek immediate medical attention Ingestion->Seek Medical Attention Wash Skin->Seek Medical Attention Flush Eyes->Seek Medical Attention Move to Fresh Air->Seek Medical Attention

Caption: Immediate actions to take in case of accidental exposure.

In the event of accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

IV. Disposal Plan: Environmental Responsibility

The proper disposal of brominated organic compounds is essential to prevent environmental contamination. These compounds should be treated as hazardous waste.

  • Waste Segregation: As previously mentioned, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[5][6]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Disposal Procedure: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Professional waste disposal services are typically required for halogenated organic compounds.[6][8]

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research environment.

V. References

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2025, May 5). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from --INVALID-LINK--

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from --INVALID-LINK--

  • UK Science Technician Community. (2022, July 18). Chemical disposal. Retrieved from --INVALID-LINK--

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for TDI Users. Retrieved from --INVALID-LINK--

  • Safe use of diisocyanates. Personal Protective Equipment. Retrieved from --INVALID-LINK--

  • Safety Data Sheet. (2025, December 19). Retrieved from --INVALID-LINK--

  • CymitQuimica. (2024, December 19). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • BenchChem. Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Retrieved from --INVALID-LINK--

  • Chemtalk. Bromine water - disposal. Retrieved from --INVALID-LINK--

  • CHEMM. Personal Protective Equipment (PPE). Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2021, December 25). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Jubilant Ingrevia. 5-bromo-2-nitropyridine Safety Data Sheet. Retrieved from --INVALID-LINK--

  • ChemScene. (2025, August 14). Safety Data Sheet. Retrieved from --INVALID-LINK--

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.